2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2,7-dichloropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-2-7-11-6(10)3-8(13)12(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUDDGZNPQEOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427936 | |
| Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278614-91-8 | |
| Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 278614-91-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound belonging to the privileged pyrido[1,2-a]pyrimidine scaffold. This document delves into the compound's chemical and physical properties, outlines a detailed, plausible synthetic route based on established methodologies for analogous structures, and discusses its potential applications in medicinal chemistry and drug discovery. The guide also covers key safety and handling considerations. The pyrido[1,2-a]pyrimidine core is a cornerstone in the development of a wide array of therapeutic agents, and this dichloro-derivative serves as a valuable intermediate for the synthesis of novel bioactive molecules.
Introduction and Significance
The pyrido[1,2-a]pyrimidine scaffold is a fused heterocyclic system of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, anti-inflammatory, antioxidant, anticancer, and antimalarial properties.[1][2][3][4] The introduction of halogen atoms, such as chlorine, onto this scaffold can profoundly influence the physicochemical properties and biological activity of the resulting molecules. Halogenation can enhance metabolic stability, improve membrane permeability, and provide handles for further chemical modification through cross-coupling reactions.
This compound (Figure 1) is a key synthetic intermediate. The two chlorine atoms at positions 2 and 7 are susceptible to nucleophilic substitution, making this compound a versatile building block for creating diverse libraries of pyrido[1,2-a]pyrimidine derivatives for drug discovery programs.
Figure 1: Chemical Structure of this compound
A 2D representation of the title compound.
Physicochemical and Computed Properties
A summary of the key physical and computed properties for this compound is provided in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| CAS Number | 278614-91-8 | [5] |
| Molecular Formula | C₈H₄Cl₂N₂O | [5] |
| Molecular Weight | 215.04 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| Purity | ≥97% (typical) | [5] |
| Topological Polar Surface Area (TPSA) | 34.37 Ų | [5] |
| logP (calculated) | 2.0013 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | [5] |
| InChIKey | NTUDDGZNPQEOQZ-UHFFFAOYSA-N | [6] |
Synthesis and Reaction Mechanism
Proposed Synthetic Protocol
A logical synthetic pathway would start from 4-chloro-2-aminopyridine and diethyl 2-chloromalonate. The reaction would proceed via a condensation reaction followed by a thermal cyclization.
Step 1: Condensation of 4-chloro-2-aminopyridine with diethyl 2-chloromalonate.
-
To a stirred solution of 4-chloro-2-aminopyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add diethyl 2-chloromalonate (1.1 eq).
-
Heat the reaction mixture to reflux (typically 180-250 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
If the product remains in solution, the solvent can be removed under reduced pressure (if feasible) or the product can be purified by column chromatography on silica gel.
Causality behind Experimental Choices:
-
High-boiling point solvent: The cyclization step often requires high temperatures to overcome the activation energy for the intramolecular reaction. Solvents like diphenyl ether or Dowtherm A provide the necessary high temperatures and are relatively inert.
-
Stoichiometry: A slight excess of the malonate derivative is used to ensure complete consumption of the starting aminopyridine.
Proposed Reaction Mechanism
The reaction is expected to proceed through an initial nucleophilic attack of the exocyclic amino group of 4-chloro-2-aminopyridine onto one of the ester carbonyls of diethyl 2-chloromalonate, followed by elimination of ethanol to form an intermediate enamine. Subsequent intramolecular cyclization via nucleophilic attack of the endocyclic pyridine nitrogen onto the second ester carbonyl, followed by elimination of another molecule of ethanol, would yield the final product.
Figure 2: Proposed Synthesis and Mechanism
A simplified workflow for the proposed synthesis.
Reactivity and Potential for Further Functionalization
The two chlorine atoms in this compound are expected to exhibit different reactivities towards nucleophilic substitution. The chlorine atom at the 2-position is part of a vinyl chloride-like system and is generally more reactive towards nucleophiles than the chlorine at the 7-position, which is attached to the pyridine ring. This differential reactivity allows for selective functionalization of the molecule.
Common transformations could include:
-
Nucleophilic Aromatic Substitution (SNA_r): Reactions with various nucleophiles such as amines, alcohols, and thiols can be employed to introduce a wide range of substituents at the 2- and 7-positions.
-
Palladium-catalyzed Cross-Coupling Reactions: The chlorine atoms, particularly the one at the 7-position, can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[8]
This versatility makes this compound a valuable scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
Predicted Spectral Characterization
While experimental spectra for this specific compound are not available in the searched literature, the expected spectral characteristics can be predicted based on the analysis of closely related structures.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridopyrimidine core. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the heterocyclic core. The carbonyl carbon would appear significantly downfield (typically δ 160-180 ppm). The carbons bearing the chlorine atoms would also have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.04 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 would be observed, which is a definitive indicator of the presence of two chlorine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Absorptions corresponding to C=C and C-N stretching vibrations in the aromatic system would also be present in the fingerprint region.
Potential Applications in Drug Discovery
The pyrido[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] By using this compound as a starting material, researchers can synthesize novel derivatives to target a variety of diseases.
-
Oncology: Derivatives of the pyrido[1,2-a]pyrimidine core have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression, such as SHP2 inhibitors.[2]
-
Infectious Diseases: The scaffold has been explored for the development of antimalarial agents.[9]
-
Inflammatory Diseases: Certain derivatives have shown potential as anti-inflammatory agents and inhibitors of nitric oxide synthases.[3]
-
Metabolic Disorders: Pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as aldose reductase inhibitors, which are of interest for the treatment of diabetic complications.[4]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not provided in the search results, safety precautions can be inferred from the data available for structurally similar chlorinated heterocyclic compounds.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
First Aid:
-
In case of skin contact: Wash with soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its di-halogenated structure provides two reactive sites for further chemical modification, allowing for the synthesis of a wide array of novel compounds. The pyrido[1,2-a]pyrimidine core's proven track record as a pharmacologically active scaffold makes this compound a highly attractive starting point for the development of new therapeutic agents targeting a range of diseases. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
References
- Current time information in Allegan County, US. (n.d.). Google.
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- Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related... (n.d.). ResearchGate.
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- This compound 278614-91-8 Ukraine. (n.d.). Guidechem.
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. (2025). ResearchGate.
- Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. (2024). RSC Publishing.
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2009). Eur J Med Chem.
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- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (n.d.). PubMed.
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.). Google Patents.
- Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). PMC.
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- Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (n.d.). MDPI.
- Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. (1981). J Med Chem.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). PubMed.
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The Strategic Intermediate: A Technical Guide to 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one for Advanced Drug Discovery
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold as a Privileged Structure in Medicinal Chemistry
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and embedded hydrogen bond donors and acceptors make it an ideal scaffold for interacting with a variety of biological targets. This has led to its classification as a "privileged structure," a molecular framework that is capable of providing ligands for multiple, distinct receptors. Indeed, derivatives of this scaffold have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties.[1] The strategic placement of reactive functional groups on this core allows for the generation of diverse chemical libraries, making it a valuable starting point for drug discovery campaigns.
This technical guide focuses on a particularly valuable derivative: 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one . The presence of two chlorine atoms at distinct positions on the fused ring system offers a versatile platform for selective functionalization through nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and controlled introduction of various pharmacophores, enabling the exploration of structure-activity relationships (SAR) in a targeted manner. This guide will provide an in-depth look at the chemical properties, synthesis, reactivity, and potential applications of this key intermediate for researchers and scientists in the field of drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized from supplier data and predicted based on the analysis of analogous structures.
| Property | Value | Source |
| CAS Number | 278614-91-8 | [2] |
| Molecular Formula | C₈H₄Cl₂N₂O | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not reported | N/A |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) (Predicted) | N/A |
| LogP | 2.0013 (Computed) | [2] |
| Topological Polar Surface Area (TPSA) | 34.37 Ų (Computed) | [2] |
Predicted Spectroscopic Data
The following are predicted spectroscopic characteristics based on the analysis of similar pyrido[1,2-a]pyrimidin-4-one structures. These should be used as a guide for characterization.
¹H NMR (500 MHz, DMSO-d₆):
-
δ 9.0-9.2 ppm (d, 1H): H6 proton, deshielded by the adjacent nitrogen and the carbonyl group.
-
δ 8.0-8.2 ppm (d, 1H): H9 proton.
-
δ 7.8-8.0 ppm (dd, 1H): H8 proton.
-
δ 6.5-6.7 ppm (s, 1H): H3 proton.
¹³C NMR (125 MHz, DMSO-d₆):
-
δ ~175 ppm: C4 (carbonyl carbon).
-
δ ~160 ppm: C2 (carbon bearing chlorine).
-
δ ~150 ppm: C9a (bridgehead carbon).
-
δ ~140 ppm: C7 (carbon bearing chlorine).
-
δ ~135 ppm: C6.
-
δ ~125 ppm: C9.
-
δ ~120 ppm: C8.
-
δ ~100 ppm: C3.
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1680-1660 cm⁻¹: Strong C=O stretching of the pyrimidinone carbonyl.
-
~1640-1580 cm⁻¹: C=N and C=C stretching vibrations.
-
~800-700 cm⁻¹: C-Cl stretching vibrations.
Mass Spectrometry (Electron Ionization, EI):
-
m/z ~214, 216, 218: Molecular ion peaks (M⁺, M⁺+2, M⁺+4) showing the characteristic isotopic pattern for two chlorine atoms.
Proposed Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
To a flask equipped with a reflux condenser, add 4-chloro-2-aminopyridine (1.0 eq) and diethyl malonate (1.2 eq).
-
Add a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to reflux (approximately 250 °C) for 2-3 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and dry under vacuum to yield the intermediate product.
Step 2: Synthesis of this compound
-
In a flask protected from moisture, suspend the 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of a tertiary amine base such as N,N-dimethylaniline.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the differential reactivity of its two chlorine atoms, which allows for selective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, enhanced by the carbonyl group, makes the C2 position highly susceptible to nucleophilic attack. The C7 position on the pyridine ring is generally less reactive in SNAr reactions. This difference in reactivity can be exploited for sequential substitutions.
-
Reactivity at C2: The C2-chloro substituent is expected to be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under mild conditions, often at room temperature or with gentle heating.
-
Reactivity at C7: Substitution at the C7 position will likely require more forcing conditions, such as higher temperatures or the use of a palladium catalyst (see below).
Caption: Key reaction pathways for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
The C7-chloro position, being on a pyridine ring, is more amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, vinyl, and amino groups at this position. The C2-chloro can also participate in these reactions, but its higher reactivity in SNAr often allows for a sequential approach where the C2 position is functionalized first, followed by a cross-coupling reaction at C7.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable building block for the synthesis of libraries of compounds for high-throughput screening. Its potential applications span several therapeutic areas:
-
Oncology: Many kinase inhibitors feature a substituted pyrimidine core. The ability to introduce different substituents at the C2 and C7 positions allows for the fine-tuning of binding to the ATP pocket of various kinases. For example, derivatives of the related pyrido[2,3-d]pyrimidin-4(3H)-one scaffold have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor).[3]
-
Inflammatory Diseases: As mentioned, the pyrido[1,2-a]pyrimidin-4-one core is present in compounds with anti-inflammatory properties.[1] The 2,7-dichloro derivative can be used to generate novel analogs with potentially improved potency and selectivity against inflammatory targets.
-
Infectious Diseases: Pyrido[1,2-a]pyrimidin-4-ones have also been investigated as antimalarial agents.[1] The 2,7-dichloro scaffold provides a starting point for the development of new antimalarial compounds with novel mechanisms of action.
A recent study on pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric SHP2 inhibitors for cancer therapy demonstrated that modifications at the 7-position can significantly impact biological activity. One of the most potent compounds from this study, with an IC₅₀ of 0.104 µM, featured a substitution at the 7-position of the pyrido[1,2-a]pyrimidin-4-one core.[4] This highlights the importance of being able to selectively functionalize this position, a capability that this compound provides.
Conclusion
This compound is a strategic and versatile intermediate for the synthesis of complex molecules in drug discovery. While detailed experimental characterization is not yet widely published, its chemical properties and reactivity can be reliably predicted from related structures. The differential reactivity of the C2 and C7 chlorine atoms allows for a modular and selective approach to the synthesis of diverse compound libraries. As the demand for novel therapeutics continues to grow, the importance of such well-designed chemical building blocks in accelerating the drug discovery process cannot be overstated. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this valuable compound.
References
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Meti, G., et al. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 2015; 3(2): 277-287. [Link]
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Abdel-Wahab, B. F., et al. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022; 37(1): 1886-1901. [Link]
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Li, Y., et al. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 2024; 151: 107661. [Link]
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An In-depth Technical Guide to 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound belonging to the medicinally significant pyrido[1,2-a]pyrimidine class. While specific experimental data for this particular dichlorinated derivative is limited in publicly accessible literature, this document synthesizes information on the core pyrido[1,2-a]pyrimidin-4-one scaffold, including its synthesis, structural characteristics, reactivity, and the established biological significance of its analogues. This guide serves as a foundational resource for researchers interested in the potential of this compound as a versatile building block in medicinal chemistry and materials science. We will extrapolate from known methodologies and reactivity patterns of related compounds to provide actionable insights for its synthesis and derivatization.
Introduction to the Pyrido[1,2-a]pyrimidine Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of drug discovery.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and antimalarial compounds.[3][4][5] The introduction of halogen substituents, such as the two chlorine atoms in this compound, is a common strategy in medicinal chemistry to modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, and to provide synthetic handles for further functionalization.
Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 278614-91-8 | [6] |
| Molecular Formula | C₈H₄Cl₂N₂O | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Canonical SMILES | C1=CC2=NC(=CC(=O)N2C=C1Cl)Cl | [6] |
| InChIKey | NTUDDGZNPQEOQZ-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.4 | [1] |
Table 1: Physicochemical properties and identifiers for this compound.
Synthesis Strategies for the Pyrido[1,2-a]pyrimidin-4-one Core
A specific, detailed synthesis for this compound is not described in the available literature. However, the synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is well-established and typically involves the cyclocondensation of a 2-aminopyridine derivative with a β-ketoester or a related three-carbon synthon.[2][7]
A plausible synthetic route to this compound would likely start from a correspondingly substituted 2-aminopyridine, namely 4-chloro-2-aminopyridine. The second chlorine atom would then be introduced either on the β-ketoester component or by post-cyclization chlorination.
General Synthetic Protocol via Condensation
The following represents a generalized, catalyst-free protocol for the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones, which could be adapted for the target molecule.[7]
Reactants:
-
Substituted 2-aminopyridine (e.g., 4-chloro-2-aminopyridine)
-
β-ketoester (e.g., ethyl 2-chloro-3-oxobutanoate or a related chlorinated synthon)
-
Promoting solvent (e.g., ethylene glycol)[7]
Step-by-Step Methodology:
-
To a round-bottom flask, add equimolar amounts of the substituted 2-aminopyridine and the β-ketoester.
-
Add ethylene glycol as a solvent.
-
Heat the reaction mixture under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford the purified 4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Causality Behind Experimental Choices:
-
Ethylene Glycol as Solvent: Ethylene glycol is a high-boiling, polar protic solvent that can facilitate the condensation and subsequent cyclization by promoting the necessary proton transfers and dehydration steps. Its use can often obviate the need for a catalyst.[7]
-
Recrystallization: This is a standard purification technique for solid organic compounds, relying on the differential solubility of the product and impurities in a given solvent at different temperatures to obtain a highly pure crystalline solid.
Caption: Generalized workflow for the synthesis of the pyrido[1,2-a]pyrimidin-4-one core.
Structural Insights and Spectroscopic Characterization
Crystal Structure Analysis (by Analogy)
While the crystal structure of this compound has not been reported, the structure of the related compound, 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, provides valuable insights.[8] X-ray crystallographic analysis of this analogue reveals a planar pyrido[1,2-a]pyrimidine ring system.[9] This planarity is a key feature of the scaffold and is important for its potential interactions with biological macromolecules, such as through π-π stacking. It is highly probable that the 2,7-dichloro derivative also possesses a planar core structure.
Predicted Spectroscopic Data
In the absence of experimental spectra, computational predictions can provide an indication of the expected spectral features.
Mass Spectrometry: Predicted collision cross-section (CCS) values for various adducts of the title compound are available and can aid in its identification in mass spectrometry-based screening.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 214.97734 | 135.9 |
| [M+Na]⁺ | 236.95928 | 149.2 |
| [M-H]⁻ | 212.96278 | 137.7 |
Table 2: Predicted mass spectrometry data for this compound.[1]
NMR Spectroscopy (¹H and ¹³C): Based on the structure, the ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and pyrimidine rings. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group. Similarly, the ¹³C NMR spectrum would display signals for the eight carbon atoms of the heterocyclic core, with the carbons attached to the chlorine atoms and the carbonyl carbon exhibiting characteristic downfield shifts.
Chemical Reactivity and Derivatization Potential
The two chlorine atoms in this compound are expected to be the primary sites of chemical reactivity, likely susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidinone ring system would activate the chlorine-bearing carbons towards attack by nucleophiles.
The relative reactivity of the C2 and C7 positions towards nucleophilic substitution would depend on the specific reaction conditions and the nature of the nucleophile. In similar dichlorinated heterocyclic systems, regioselectivity is often observed. For instance, in 2,4-dichloroquinazolines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[10] A similar regioselectivity might be anticipated for this compound, although this would need to be determined experimentally.
Potential Derivatization Reactions
-
Amination: Reaction with primary or secondary amines to introduce diverse amino substituents. This is a common strategy for building libraries of compounds for biological screening.
-
Alkoxylation/Aryloxylation: Substitution with alkoxides or phenoxides to generate ether linkages.
-
Thiolation: Reaction with thiols to form thioethers.
-
Suzuki and other Cross-Coupling Reactions: The chloro substituents could potentially be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, although this may require specific catalytic systems due to the nature of the heterocyclic core.
Caption: Potential reactivity and derivatization pathways for this compound.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound, the broader class of pyrido[1,2-a]pyrimidin-4-ones has shown promise in several therapeutic areas. This suggests that the title compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents.
-
Anti-inflammatory Agents: Pyrido[1,2-a]pyrimidin-4-one derivatives have been developed as inhibitors of the hyaluronidase enzyme, which is implicated in inflammatory joint diseases.[1][3]
-
Kinase Inhibitors: The scaffold has been utilized to design novel allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a potential target in cancer therapy.[4]
-
Aldose Reductase Inhibitors: Derivatives of this scaffold have been identified as selective inhibitors of aldose reductase, an enzyme involved in diabetic complications, and also exhibit antioxidant activity.[11]
-
Antimalarial Agents: The pyrido[1,2-a]pyrimidin-4-one core has been explored as a lead structure for the development of new antimalarial drugs.[5]
The presence of two reactive chlorine atoms on the this compound scaffold makes it an ideal starting point for generating a library of analogues for screening in these and other disease areas.
Conclusion and Future Directions
This compound is a promising, yet underexplored, chemical entity. Its structural relationship to a class of biologically active compounds, combined with the synthetic versatility afforded by its two chloro substituents, positions it as a valuable building block for medicinal chemistry and drug discovery programs.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for its preparation.
-
Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
-
Systematically exploring its reactivity, particularly the regioselectivity of nucleophilic substitution at the C2 and C7 positions.
-
Synthesizing a library of derivatives and evaluating their biological activity against a range of therapeutic targets, guided by the known activities of the parent scaffold.
This technical guide, by consolidating and extrapolating from the available literature, provides a solid foundation for initiating such research endeavors.
References
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ResearchGate. Crystallographic structure analysis of 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a] pyrimidin -4-one. Available at: [Link]
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Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. Available at: [Link]
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ResearchGate. Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. Available at: [Link]
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PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available at: [Link]
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ResearchGate. 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Available at: [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Available at: [Link]
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PubMed. Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Available at: [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Available at: [Link]
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An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. Its unique electronic and structural features make it a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. This guide provides a comprehensive technical overview of a specific, yet underexplored derivative: 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into its structural characteristics, propose a detailed and rational synthetic pathway, predict its key spectroscopic features for unambiguous identification, and discuss its potential as a valuable building block in drug discovery based on the established bioactivities of the parent scaffold. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the design and synthesis of novel heterocyclic compounds with therapeutic potential.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold
The fusion of a pyridine and a pyrimidine ring to form the pyrido[1,2-a]pyrimidine system creates a planar, electron-deficient aromatic structure that is highly amenable to chemical modification. This scaffold has garnered significant attention in medicinal chemistry due to its presence in a variety of compounds with diverse pharmacological activities.[1][2] Derivatives of this core have been investigated as potent inhibitors of various kinases, including tyrosine kinases, which are critical targets in oncology.[3][4][5] The rigid framework of the pyrido[1,2-a]pyrimidine nucleus provides a well-defined orientation for substituents to interact with biological targets, making it an attractive scaffold for structure-based drug design.
The introduction of halogen atoms, particularly chlorine, at specific positions on this scaffold can significantly modulate its physicochemical properties and biological activity. Halogen bonding, lipophilicity, and metabolic stability are all influenced by the presence and position of chlorine substituents. The target molecule of this guide, this compound, features two such chlorine atoms, suggesting a potentially unique pharmacological profile. The chlorine at the 7-position of the pyridine ring and the chlorine at the 2-position of the pyrimidinone ring are expected to impart distinct electronic and steric effects, making this compound a compelling candidate for further investigation.
Physicochemical Properties and Structural Features
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂O | PubChem |
| Molecular Weight | 215.04 g/mol | PubChem |
| CAS Number | 278614-91-8 | ChemScene |
| Appearance | Predicted to be a solid | - |
| Predicted TPSA | 34.37 Ų | ChemScene |
| Predicted LogP | 2.0013 | ChemScene |
Note: Some properties are predicted based on computational models due to the limited experimental data available for this specific compound.
The structure of this compound is characterized by the fused bicyclic system with chlorine atoms at positions 2 and 7. The 4-oxo group imparts a lactam functionality to the pyrimidine ring.
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway: A Step-by-Step Technical Protocol
Caption: Proposed two-step synthesis of this compound.
Step 1: Formation of the 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one Intermediate
Causality of Experimental Choices: The initial step involves the well-established Gould-Jacobs reaction. 2-Amino-4-chloropyridine is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction proceeds through an initial Michael addition of the amino group to the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization with the elimination of another molecule of ethanol affords the pyridopyrimidinone core. The use of a high-boiling solvent like diphenyl ether or Dowtherm A facilitates the high temperatures required for the cyclization.
Experimental Protocol:
-
To a round-bottom flask equipped with a condenser and a magnetic stirrer, add 2-amino-4-chloropyridine (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Heat the mixture with stirring to approximately 120-130 °C for 2 hours. During this time, ethanol will distill off.
-
Increase the temperature to 240-250 °C and maintain for 30 minutes to effect cyclization.
-
Cool the reaction mixture to room temperature. The solidified product is then triturated with a suitable solvent like petroleum ether or diethyl ether to remove the high-boiling solvent.
-
The crude product, 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Step 2: Chlorination to Yield this compound
Causality of Experimental Choices: The hydroxyl group at the 2-position of the pyrimidinone ring is tautomeric with the corresponding keto form. This hydroxyl group can be converted to a chlorine atom using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[6] This reaction is a common method for the synthesis of 2-chloropyrimidines from their 2-hydroxy precursors. The reaction is typically performed in excess POCl₃, which also acts as the solvent. The addition of a tertiary amine base like N,N-dimethylaniline can facilitate the reaction.
Experimental Protocol:
-
In a fume hood, carefully add 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) to a flask containing phosphorus oxychloride (5-10 equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.
Structural Elucidation: Predicted Spectroscopic Data
Unambiguous characterization of the synthesized this compound is critical. Based on the known spectral data of similar structures, the following spectroscopic characteristics are predicted.[7][8]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
The proton NMR spectrum is expected to be relatively simple, showing signals for the four aromatic protons on the pyridopyrimidine core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 | d | 1H | H-6 |
| ~ 7.8 | dd | 1H | H-8 |
| ~ 7.2 | d | 1H | H-9 |
| ~ 7.0 | s | 1H | H-3 |
The exact chemical shifts and coupling constants will depend on the solvent and the purity of the sample. The downfield shift of H-6 is characteristic of its position adjacent to the bridgehead nitrogen.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
The carbon NMR spectrum will provide key information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C=O (C-4) |
| ~ 158 | C-Cl (C-2) |
| ~ 151 | C-8a |
| ~ 138 | C-6 |
| ~ 130 | C-Cl (C-7) |
| ~ 128 | C-8 |
| ~ 116 | C-9 |
| ~ 100 | C-3 |
The chemical shifts are approximate and based on data from analogous structures. The signals for the chlorinated carbons (C-2 and C-7) and the carbonyl carbon (C-4) are expected to be in the downfield region.
Predicted Mass Spectrum (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern.
-
[M]⁺: The molecular ion peak should appear at m/z 214.
-
[M+2]⁺: A significant peak at m/z 216, with an intensity of approximately 65% of the [M]⁺ peak, due to the presence of one ³⁷Cl isotope.
-
[M+4]⁺: A smaller peak at m/z 218, with an intensity of approximately 10% of the [M]⁺ peak, due to the presence of two ³⁷Cl isotopes.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
~1680-1700 cm⁻¹: Strong absorption due to the C=O stretching of the lactam group.
-
~1620-1640 cm⁻¹: C=N stretching vibration.
-
~1550-1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~700-850 cm⁻¹: C-Cl stretching vibrations.
Potential Applications and Future Directions
The pyrido[1,2-a]pyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities.[9][10][11] The introduction of chlorine atoms at the 2 and 7 positions of this compound makes it a highly attractive candidate for investigation in several therapeutic areas.
Kinase Inhibition and Anticancer Activity
Numerous studies have demonstrated the potent kinase inhibitory activity of pyrido[1,2-a]pyrimidine derivatives.[3][4][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of various kinases. The chlorine substituents on the target molecule can potentially engage in favorable interactions, such as halogen bonding, within the kinase active site, leading to enhanced potency and selectivity. Therefore, this compound should be screened against a panel of cancer-relevant kinases. Its efficacy as an anticancer agent could be evaluated in various cancer cell lines.
SHP2 Inhibition
Recent research has identified pyrido[1,2-a]pyrimidin-4-one derivatives as allosteric inhibitors of the protein tyrosine phosphatase SHP2.[2] SHP2 is a key signaling node and a validated target in oncology. The dichloro-substitution pattern of the title compound may offer a unique binding mode and improved inhibitory activity against SHP2.
As a Versatile Synthetic Intermediate
Beyond its own potential biological activity, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The two chlorine atoms are at positions that are amenable to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This opens up avenues for the creation of libraries of novel pyrido[1,2-a]pyrimidine derivatives for high-throughput screening and lead optimization.
Caption: Potential applications of this compound.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally important class of pyrido[1,2-a]pyrimidines. This guide has outlined a rational and experimentally feasible synthetic route, provided predicted spectroscopic data for its unambiguous identification, and highlighted its significant potential in drug discovery, particularly in the areas of oncology and kinase inhibition. The insights and protocols presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into the chemical and biological properties of this intriguing heterocyclic compound.
References
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Elzahabi, H. S. A., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1249-1260. [Link]
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Gomaa, M. A.-M. (2012). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Monatshefte für Chemie - Chemical Monthly, 143(4), 675-679. [Link]
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Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin, 63(8), 584-590. [Link]
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Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(35), 24264-24271. [Link]
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Norman, M. H., et al. (2007). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 17(8), 2188-2192. [Link]
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El-Gazzar, A. R. B. A., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 79, 114-126. [Link]
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Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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Bantscheff, M., et al. (2006). Chemical Proteomic Analysis Reveals Alternative Modes of Action for pyrido[2,3-d]pyrimidine Kinase Inhibitors. Journal of Proteome Research, 5(3), 565-574. [Link]
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Abdel-Aziz, A. A.-M., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1251. [Link]
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Koubaa, I., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5786. [Link]
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Sharma, P., et al. (2020). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 25(22), 5438. [Link]
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Clement, B., et al. (2010). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 48(12), 945-953. [Link]
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spectroscopic data for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: The Pyrido[1,2-a]pyrimidine Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its rigid, fused-ring structure is present in numerous clinically significant agents, including antipsychotics and tranquilizers.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, from anti-inflammatory to anticancer effects.[2]
The specific compound, 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Formula: C₈H₄Cl₂N₂O, Molecular Weight: 215.04 g/mol ), represents a key intermediate for further functionalization. Accurate and unambiguous structural confirmation is the bedrock of any drug development program. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable tools for this purpose. This guide details the principles, protocols, and expected data for the comprehensive characterization of this molecule.
Mass Spectrometry: Molecular Weight and Formula Confirmation
Mass spectrometry provides the most direct evidence of a compound's molecular weight and, through high-resolution analysis, its elemental composition. For this compound, the presence of two chlorine atoms creates a distinctive isotopic pattern that is a key validation checkpoint.
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is the preferred method for this class of molecules due to its soft ionization nature. Predicted m/z values for common adducts are summarized below. The characteristic M+2 and M+4 peaks, arising from the ³⁵Cl and ³⁷Cl isotopes, are definitive. For a molecule with two chlorine atoms, the expected intensity ratio for M, M+2, and M+4 peaks is approximately 9:6:1.
| Adduct | Molecular Formula | Predicted m/z (Monoisotopic) | Notes |
| [M+H]⁺ | [C₈H₅Cl₂N₂O]⁺ | 214.9774 | Positive ion mode; expected base peak |
| [M+Na]⁺ | [C₈H₄Cl₂N₂NaO]⁺ | 236.9593 | Common adduct in positive ion mode |
| [M-H]⁻ | [C₈H₃Cl₂N₂O]⁻ | 212.9628 | Negative ion mode |
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Instrument Settings (Positive Mode Example):
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
-
Data Analysis: Calibrate the instrument to ensure high mass accuracy (<5 ppm). Analyze the resulting spectrum to identify the monoisotopic mass of the parent ion and confirm its isotopic distribution pattern against the theoretical pattern for a molecule containing two chlorine atoms.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for structural validation via ESI-MS.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the most prominent features will be the carbonyl stretch and vibrations from the aromatic rings.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~1680-1660 | Strong | C=O Stretch (Amide) | Pyrido[1,2-a]pyrimidin-4-one |
| ~1640-1550 | Medium-Strong | C=C & C=N Stretches | Aromatic/Heteroaromatic Rings |
| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic Protons |
| ~850-750 | Strong | C-Cl Stretch | Aryl-Chloride |
Causality: The carbonyl (C=O) group at the 4-position is conjugated with the aromatic system, which lowers its stretching frequency from that of a typical ketone. The C-Cl stretches are found in the fingerprint region and provide strong evidence for halogenation.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small, solid sample (a few milligrams) directly onto the ATR crystal (typically diamond or germanium).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every proton and carbon in the structure.
Analysis of an Analog: 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
To understand the core scaffold, we first examine the published data for a closely related analog, 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one .[3] This compound allows us to assign the signals for the unsubstituted pyridine ring and the pyrimidinone ring containing a chlorine at C2.
¹H NMR Data (DMSO-d₆) [3]
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 6.88 | s (singlet) | - |
| H7 | 7.24 | dd (doublet of doublets) | 6.8, 1.5 |
| H8 | 7.80 | ddd (doublet of doublet of doublets) | 8.8, 6.8, 1.5 |
| H9 | 7.92 | d (doublet) | 8.8 |
| H6 | 8.99 | d (doublet) | 7.5 |
Interpretation:
-
H3: Appears as a sharp singlet, as it has no adjacent protons to couple with. The C2-Cl substituent deshields it slightly.
-
Pyridine Ring Protons (H6-H9): These protons show the classic coupling patterns of a substituted pyridine. H6 is the most deshielded due to the anisotropic effect of the adjacent nitrogen and carbonyl group. H7 and H8 show ortho and meta coupling, while H9 shows ortho coupling to H8.
Predicted Spectroscopic Data for this compound
By combining the insights from the 2-chloro analog and understanding the electronic effects of a second chlorine atom at the C7 position, we can confidently predict the ¹H and ¹³C NMR spectra for the target molecule. The C7-Cl will exert a strong deshielding effect on adjacent protons (H6, H8) and introduce predictable changes in the coupling patterns.
Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆)
-
H3: Expected to be a singlet, similar to the analog, around δ 6.9-7.1 ppm .
-
H8: The C7-Cl removes ortho coupling. H8 will be coupled only to H9 (ortho) and H6 (meta). Expected as a doublet of doublets (dd) around δ 7.8-8.0 ppm .
-
H9: Coupled only to H8 (ortho). Expected as a doublet (d) around δ 7.9-8.1 ppm .
-
H6: Coupled only to H8 (meta). Expected as a doublet (d) or a narrow singlet around δ 9.0-9.2 ppm . The C7-Cl will deshield this proton significantly.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Rationale |
| H3 | 6.9 - 7.1 | s | - | Isolated proton adjacent to C2-Cl. |
| H6 | 9.0 - 9.2 | d | Jmeta ≈ 2-3 | Deshielded by N1, C=O, and C7-Cl. |
| H8 | 7.8 - 8.0 | dd | Jortho ≈ 9, Jmeta ≈ 2-3 | Influenced by C7-Cl and coupled to H9 and H6. |
| H9 | 7.9 - 8.1 | d | Jortho ≈ 9 | Coupled only to H8. |
Predicted ¹³C NMR Spectrum
The presence of two electron-withdrawing chlorine atoms will have a significant impact on the carbon chemical shifts. Carbons directly attached to chlorine (C2, C7) will be highly deshielded.
| Carbon | Predicted δ (ppm) | Rationale |
| C4 (C=O) | ~158 | Carbonyl carbon, relatively consistent across analogs. |
| C2 | ~160 | Attached to Cl and N, highly deshielded. |
| C3 | ~100 | Shielded carbon adjacent to two heteroatoms. |
| C5a | ~150 | Bridgehead carbon adjacent to nitrogen. |
| C6 | ~128 | Aromatic CH, deshielded by C7-Cl. |
| C7 | ~138 | Aromatic carbon directly attached to Cl. |
| C8 | ~127 | Aromatic CH. |
| C9 | ~116 | Aromatic CH. |
| C9a | ~137 | Bridgehead carbon. |
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard single-pulse experiment.
-
Parameters: Spectral width of ~12 ppm, 32k data points, relaxation delay (d1) of 2 seconds, 16 scans.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Parameters: Spectral width of ~220 ppm, 64k data points, relaxation delay (d1) of 2 seconds, 1024 scans or more (as ¹³C is less sensitive).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.
Workflow for NMR Structure Elucidation
Caption: Integrated workflow for NMR-based structure elucidation.
Conclusion: An Integrated Approach to Structural Verification
The definitive structural confirmation of this compound relies on the synergistic interpretation of multiple spectroscopic techniques. High-resolution mass spectrometry would confirm the elemental formula (C₈H₄Cl₂N₂O) via its accurate mass and characteristic isotopic pattern. Infrared spectroscopy would verify the presence of key functional groups, notably the conjugated amide carbonyl. Finally, a detailed analysis of ¹H and ¹³C NMR spectra, guided by data from validated analogs and predictive principles, would provide an unambiguous map of the atomic connectivity, confirming the precise placement of the two chlorine atoms and validating the identity of the compound. This rigorous, multi-faceted approach is the gold standard in chemical research and is essential for advancing drug discovery programs.
References
-
Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25337-25345. Available at: [Link]
-
PubChem Compound Summary for CID 13615961, this compound. National Center for Biotechnology Information. Available at: [Link]
-
Abass, M. (2009). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 74(1), 11-18. Available at: [Link]
Sources
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one safety and handling
An In-depth Technical Guide to the Safe Handling of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
This compound is a member of the pyrido[1,2-a]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its diverse biological activities, which include potential as anticancer, antimalarial, and enzyme inhibitory agents[1][2][3][4][5][6][7]. The presence of two chlorine atoms on the heterocyclic core suggests that this compound may exhibit heightened reactivity and potential toxicity compared to the parent structure. As with any novel or under-characterized chemical entity, a cautious and well-informed approach to handling is paramount. This guide provides a framework for the safe management of this compound in a research environment.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is limited, the safety profiles of analogous chlorinated heterocyclic compounds indicate several potential hazards.
Potential Hazards:
-
Skin and Eye Irritation: Similar compounds are classified as skin and eye irritants[8][9]. Direct contact may cause redness, pain, and in severe cases, chemical burns.
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds[9][10]. Ingestion may lead to systemic toxic effects.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[11].
-
Unknown Long-Term Effects: Due to the lack of extensive toxicological studies, the potential for long-term effects such as mutagenicity or carcinogenicity is unknown and should be treated with caution[11].
Risk Assessment Summary Table:
| Hazard | Route of Exposure | Potential Consequences | Mitigation Strategy |
| Skin Irritation/Corrosion | Dermal Contact | Redness, rash, chemical burns | Use of appropriate gloves and lab coat |
| Serious Eye Damage | Eye Contact | Irritation, pain, potential for lasting damage | Use of safety glasses with side shields or goggles |
| Acute Toxicity | Ingestion | Systemic poisoning, organ damage | Prohibition of eating, drinking, and smoking in the lab; use of proper pipetting techniques |
| Respiratory Irritation | Inhalation | Coughing, shortness of breath, irritation | Work in a certified chemical fume hood |
| Unknown Chronic Effects | All routes | Unpredictable long-term health effects | Adherence to all safety protocols to minimize exposure |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound to prevent exposure through all potential routes.
-
Eye Protection: Chemical safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical goggles or a full-face shield should be worn[12][13][14].
-
Hand Protection: Chemically resistant gloves are mandatory. Given the chlorinated nature of the compound, nitrile or neoprene gloves are generally recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[12][13][14].
-
Body Protection: A flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage[15].
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation[12][16]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, in conjunction with a formal respiratory protection program.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Workflow for Safe Handling:
Caption: A typical workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE before entering the designated handling area.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather all necessary glassware and equipment and place it inside the fume hood.
-
-
Handling:
-
Weigh the solid compound in a tared container within the fume hood.
-
Carefully transfer the compound to the reaction vessel.
-
If preparing a solution, add the solvent slowly to avoid splashing.
-
Conduct all experimental procedures within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware that has come into contact with the compound using an appropriate solvent or cleaning solution.
-
Dispose of all waste, including contaminated gloves and disposable labware, in a clearly labeled hazardous waste container.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[11][17].
-
Store in a designated and locked cabinet if the compound is highly toxic or regulated.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
Emergency Response Flowchart:
Caption: A general emergency response plan for incidents involving chemical exposure or spills.
Specific Emergency Actions:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[8].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact the appropriate emergency response team.
Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, paper towels, and disposable labware, in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and cleaning solvents, in a labeled, sealed, and chemically compatible container. Do not mix incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations[16].
Conclusion
While this compound holds potential as a pharmacologically active compound, its handling requires a diligent and informed approach to safety. By understanding the potential hazards, utilizing appropriate personal protective equipment, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
-
Bollini, M., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]
-
ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 337-50. [Link]
-
ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. [Link]
-
Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]
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California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. [Link]
-
ETH Zurich. (n.d.). Laboratory Safety Guidelines. [Link]
-
National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]
-
Capot Chemical Co., Ltd. (2019). MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one. [Link]
-
PubChem. (n.d.). 2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]
-
ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]
-
El-Sayed, N. N. E., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1869-1884. [Link]
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- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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solubility of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one in organic solvents
An In-depth Technical Guide to the Solubility Profiling of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one for Drug Development Applications
Authored by: A Senior Application Scientist
Foreword: The Critical Role of Solubility in Preclinical Success
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, aqueous and organic solvent solubility stands as a primary gatekeeper to a compound's progression from a mere laboratory curiosity to a viable clinical candidate. The molecule at the center of this guide, this compound, possesses a rigid, heterocyclic core structure characteristic of many kinase inhibitors and other targeted therapies. Its journey through the preclinical pipeline—from initial synthesis and in vitro screening to formulation and in vivo testing—is fundamentally dictated by its ability to dissolve in relevant media.
This guide is designed for the bench scientist and the drug development professional. It moves beyond a simple recitation of data to provide a comprehensive framework for understanding, determining, and interpreting the solubility of this specific, yet representative, molecule. We will delve into the theoretical underpinnings of its solubility, provide robust, field-tested protocols for its empirical determination, and offer insights into how this data informs critical downstream decisions. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are not just procedural but are self-validating systems for generating trustworthy and reproducible results.
Molecular Characterization and Predicted Solubility Behavior
Compound: this compound
Molecular Formula: C₈H₄Cl₂N₂O
Molecular Weight: 229.04 g/mol
Structure:

The structure reveals several key features that govern its solubility:
-
Aromatic and Heterocyclic Core: The fused pyridopyrimidinone system is largely planar and aromatic, suggesting a tendency to engage in π-π stacking interactions. This rigid, hydrophobic core inherently limits aqueous solubility.
-
Dichlorination: The two chlorine atoms at the 2 and 7 positions significantly increase the molecule's lipophilicity. They contribute to its electron-deficient nature but offer limited potential for hydrogen bonding.
-
Carbonyl Group and Nitrogen Atoms: The ketone at the 4-position and the ring nitrogens are the primary hydrogen bond acceptors. These are the main sites of interaction with polar protic solvents. The absence of any hydrogen bond donors is a critical feature, precluding self-association via hydrogen bonding and making it entirely reliant on solvent-provided protons for such interactions.
Based on these features, we can predict a generally poor aqueous solubility and a preference for polar aprotic organic solvents that can effectively solvate the molecule without requiring hydrogen bond donation.
The Strategic Selection of Organic Solvents
A comprehensive solubility profile requires testing in a panel of solvents that span a range of polarities and functionalities. This is not an arbitrary selection; it is a strategic process designed to probe different solute-solvent interactions. The choice of solvents is critical for various stages of development, from chemical synthesis and purification (requiring high solubility) to biological screening and formulation (often requiring a balance of solubility in organic stock solutions and subsequent aqueous compatibility).
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Solvent Name | Dielectric Constant (ε) | Rationale & Application Area |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 47.2 | Universal solvent for primary compound storage and high-throughput screening (HTS). Excellent solvating power for diverse structures. |
| Dimethylformamide (DMF) | 36.7 | Strong solvent often used in challenging chemical reactions and for compounds insoluble in other media. | |
| Acetonitrile (ACN) | 37.5 | Common solvent in reversed-phase HPLC; its miscibility with water is key for analytical method development. | |
| Acetone | 20.7 | Useful for crystallization and as a general-purpose solvent for less polar compounds. | |
| Polar Protic | Methanol (MeOH) | 32.7 | Capable of hydrogen bonding. Important for understanding interactions with protic environments and for purification. |
| Ethanol (EtOH) | 24.5 | A less toxic alternative to methanol, widely used in formulations and crystallization processes. | |
| Isopropanol (IPA) | 19.9 | Common solvent for recrystallization and as a less polar protic option. | |
| Nonpolar/Apolar | Dichloromethane (DCM) | 9.1 | Excellent for dissolving nonpolar compounds and used extensively in organic synthesis and extraction. |
| Toluene | 2.4 | Represents aromatic, nonpolar environments. Useful for understanding hydrophobic interactions. | |
| n-Hexane | 1.9 | Represents a purely aliphatic, nonpolar environment. Solubility is expected to be very low but is a useful baseline. |
Experimental Determination of Thermodynamic Solubility: A Gold Standard Protocol
Thermodynamic solubility is the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method, as recommended by the OECD Guideline 105, remains the gold standard for its determination due to its simplicity and accuracy.
Protocol 3.1: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent.
Materials:
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or higher)
-
2-5 mL glass vials with PTFE-lined screw caps
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Orbital shaker/incubator capable of maintaining constant temperature (e.g., 25 °C)
-
Calibrated positive displacement pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Methodology:
-
Preparation of Saturated Solution: a. Add an excess of the solid compound to a pre-weighed glass vial. "Excess" is key; a good starting point is ~10 mg of compound to 1 mL of solvent. There must be undissolved solid visible at the end of the experiment to ensure saturation. b. Accurately record the volume of solvent added to the vial. c. Securely cap the vial and vortex vigorously for 1-2 minutes to break up any aggregates.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Shake the vials at a moderate speed (e.g., 150-200 rpm) for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, extending this to 48 or 72 hours is advisable to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted by taking measurements at 24, 48, and 72 hours; equilibrium is confirmed when consecutive measurements are statistically identical.
-
Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 1 hour at the same constant temperature to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved microparticulates. Note: Pre-wetting the filter with the same solvent can prevent loss of analyte due to adsorption.
-
Quantification: a. Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary. b. Analyze the diluted sample by a validated HPLC-UV method. The wavelength for detection should be set to the λ_max of the compound to ensure maximum sensitivity. c. The concentration of the compound in the original (undiluted) filtered sample is calculated by applying the dilution factor. This concentration represents the thermodynamic solubility.
Diagram 3.1: Workflow for Shake-Flask Solubility Determination
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
High-Throughput Screening: Assessing Kinetic Solubility
In early discovery, speed is paramount. Kinetic solubility assays provide a rapid assessment of a compound's propensity to precipitate from a concentrated DMSO stock solution upon dilution into an aqueous or organic medium. While not a measure of true equilibrium, it is highly predictive of potential issues in HTS and other automated assays.
Protocol 4.1: Nephelometric Kinetic Solubility Assay
Objective: To rapidly assess the solubility of the compound when diluted from a DMSO stock, mimicking HTS protocols.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Add the target solvent (e.g., acetonitrile, ethanol) to the wells of a clear-bottomed 96- or 384-well plate.
-
Dilution: Use a liquid handler to perform a serial dilution of the DMSO stock directly into the solvent-filled plate. This creates a gradient of compound concentrations and a constant, low percentage of DMSO (typically 1-2%).
-
Incubation: Allow the plate to incubate at room temperature for a short period (e.g., 1-2 hours).
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 650-750 nm). The concentration at which a significant increase in signal is detected above the background is reported as the kinetic solubility limit.
Diagram 4.1: Conceptual Framework of Solubility
Caption: Interplay of solute and solvent properties governing overall solubility.
Interpreting the Data and Downstream Implications
The solubility data for this compound is not an endpoint but a critical decision-making tool.
-
High Solubility in DMSO/DMF: Confirms suitability for storage and primary screening.
-
Moderate Solubility in Acetonitrile/Methanol: Indicates feasibility for analytical characterization and purification by reversed-phase HPLC.
-
Low Solubility in Ethanol/Isopropanol: May present challenges for certain formulations intended for in vivo studies, potentially requiring enabling technologies like amorphous solid dispersions or nano-suspensions.
-
Very Low Solubility in Toluene/Hexane: This is expected and confirms the compound's polar character, despite its lipophilic chlorine substituents. This information is valuable for designing extraction and crystallization protocols, where anti-solvents are often required.
Ultimately, this comprehensive solubility profile provides the foundation for rational formulation development, ensures the integrity of in vitro assay data by preventing compound precipitation, and guides the selection of vehicles for crucial in vivo pharmacokinetics and efficacy studies. A thorough understanding, achieved through the robust methods detailed herein, is an indispensable step in the successful advancement of any promising compound.
References
-
OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
Methodological & Application
Synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one: A Detailed Guide for Medicinal Chemists
The fused heterocyclic scaffold, 4H-pyrido[1,2-a]pyrimidin-4-one, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid, planar geometry and strategic placement of nitrogen atoms allow for diverse interactions with biological targets. This guide provides a comprehensive protocol for the synthesis of a key derivative, 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a valuable building block for the development of novel pharmaceuticals, including kinase inhibitors and other targeted therapies.[4][5]
This document outlines a robust and reproducible two-step synthetic pathway. The methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy leverages readily available starting materials and employs well-understood reaction mechanisms to construct the target molecule.
The overall synthetic transformation is depicted below:
Figure 1: Proposed two-step synthesis of this compound.
PART 1: Synthesis of 7-Chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one
The initial step involves the construction of the core pyridopyrimidinone ring system through the condensation of a substituted 2-aminopyridine with diethyl malonate. This reaction is a classic and efficient method for forming this heterocyclic scaffold.[6][7][8]
Protocol: Cyclocondensation Reaction
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-4-chloropyridine | ≥98% | Commercially Available | Starting material. |
| Diethyl malonate | ≥99% | Commercially Available | Reagent and solvent. |
| Dowtherm A | N/A | Commercially Available | High-boiling solvent for thermal reaction. |
| Ethanol | Reagent Grade | Commercially Available | For recrystallization. |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and flask for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 2-amino-4-chloropyridine (12.86 g, 0.1 mol) and diethyl malonate (32.04 g, 0.2 mol).
-
Thermal Condensation: Heat the mixture under reflux in a high-boiling solvent such as Dowtherm A to a temperature of 240-260 °C for 2-3 hours. The reaction can also be performed neat (without solvent) by heating the mixture of reactants.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or a mixture of DMF and water to obtain pure 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.[9]
Characterization of the Intermediate:
The structure of the synthesized intermediate, 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and pyrimidinone protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.
-
Melting Point: To assess the purity of the compound.
PART 2: Synthesis of this compound
The second and final step is the chlorination of the 2-hydroxy group of the intermediate to yield the target molecule. This transformation is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[10]
Protocol: Chlorination Reaction
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 7-Chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | As synthesized in Part 1 | N/A | Starting material. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Chlorinating agent. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Optional catalyst. |
| Dichloromethane (DCM) | Reagent Grade | Commercially Available | For extraction. |
| Saturated sodium bicarbonate solution | N/A | Prepared in-house | For neutralization. |
| Anhydrous sodium sulfate | N/A | Commercially Available | For drying. |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask for vacuum filtration
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (9.78 g, 0.05 mol) in phosphorus oxychloride (30 mL, 0.32 mol). A catalytic amount of DMF can be added to facilitate the reaction.
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford pure this compound.
-
Characterization of the Final Product:
The final product, this compound, should be thoroughly characterized to confirm its identity and purity:
-
¹H NMR: To confirm the proton signals of the dichlorinated pyridopyrimidinone.
-
¹³C NMR: To verify the carbon framework.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern for two chlorine atoms.
-
Melting Point: To determine the purity.
Mechanistic Insights
Step 1: Cyclocondensation
The formation of the pyridopyrimidinone ring proceeds through an initial nucleophilic attack of the exocyclic amino group of 2-amino-4-chloropyridine on one of the carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization via a second nucleophilic attack from the endocyclic pyridine nitrogen onto the other ester carbonyl group, with the elimination of two molecules of ethanol.
Figure 2: Simplified mechanism of the cyclocondensation reaction.
Step 2: Chlorination
The chlorination of the 2-hydroxy group likely proceeds via the formation of a Vilsmeier-Haack type intermediate if DMF is used, or directly through the reaction with POCl₃. The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Dowtherm A is a high-boiling point liquid; appropriate precautions should be taken when working at elevated temperatures.
References
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
- Gaube, G., Mutter, J., & Leitch, D. (2020). Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions performed at 2.0 g, 177 scale relative to (substituted) 2-aminopyridine, isolated yields.
- Gullu, M., & Utley, J. H. P. (1999). A New Class of Pyridopyrimidine Derivatives; Furo[2,3-d]pyrido[1,2-a]pyrimidines. Communications, Faculty of Science, University of Ankara, Series B, 45, 93-99.
- Lappin, G. R., Petersen, Q. R., & Wheeler, C. E. (1951). Cyclization of 2-Aminopyridine Derivatives. II. The Reaction of Substituted 2-Aminopyridines with Ethyl Malonate. The Journal of Organic Chemistry, 16(4), 621-626.
- Dong, D., et al. (2014).
- Zhang, R., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880–2883.
- Hermecz, I., et al. (2009). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Heterocycles, 78(10), 2475-2488.
- SYNTHESIS OF PYRIMIDINE DERIV
- Hermecz, I., et al. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES. Semantic Scholar.
- Vilsmeier–Haack reaction. (2023, December 29). In Wikipedia.
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013). Growing Science.
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
- CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. (1951).
- Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
- Liu, X., et al. (2019). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
- 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis. (n.d.). ChemicalBook.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Cyclization of 2-Aminopyridine Derivatives. I. Substituted Ethyl 2-Pyridylaminomethylenemalonates1,2. (1950). Journal of the American Chemical Society.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Synfacts.
- Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine. (n.d.).
- Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2016). PubMed Central.
- Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... (2019).
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
- 2-Amino-4-chloropyridine synthesis. (n.d.). ChemicalBook.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed.
- Synthesis of 2a-h from 1a-h using diethyl malonate. All reactions... (n.d.).
- Preparation method of 2-chloro-4-aminopyridine. (n.d.).
- 4H-Pyrido[1,2-a]pyrimidin-4-one. (n.d.). PubChem.
- Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condens
- diethyl aminomalonate hydrochloride. (n.d.). Organic Syntheses Procedure.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). PubMed.
- How to prepare amino acid
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Application Note: 1H NMR Analysis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The protocol herein details the necessary steps from sample preparation to spectral interpretation, ensuring data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical method for the structural elucidation and purity assessment of this and structurally related compounds.
Introduction
This compound is a member of the pyridopyrimidine class of fused heterocyclic systems.[3] The pyrido[1,2-a]pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][3] Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of protons within the molecule.
This document outlines a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound. It also presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous structures, offering a valuable reference for researchers.
Chemical Structure and Proton Numbering
The chemical structure and proton numbering scheme for this compound are shown in Figure 1. The molecule has a molecular formula of C₈H₄Cl₂N₂O and a molecular weight of 215.04 g/mol .[4][5]
Figure 1. Chemical structure of this compound with IUPAC proton numbering.
Experimental Protocol
This section details a standardized protocol for the ¹H NMR analysis of this compound.
Materials and Equipment
-
Analyte: this compound (Purity ≥97%)[4]
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The choice of solvent may depend on the solubility of the compound and the desired resolution of the spectrum.[6]
-
NMR Tubes: 5 mm high-precision NMR tubes
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer
Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may be adjusted by the operator for optimization.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D pulse sequence |
| Acquisition Time | 3-4 seconds |
| Relaxation Delay | 2-5 seconds |
| Number of Scans | 16-64 |
| Spectral Width | 12-16 ppm |
| Temperature | 298 K (25 °C) |
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all proton signals.
-
Perform peak picking to determine the precise chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum and Interpretation
While an experimental spectrum for this compound is not publicly available, a predicted spectrum can be derived from the analysis of its chemical structure and comparison with related pyridopyrimidine derivatives.[7][8] The electron-withdrawing effects of the chlorine atoms, the carbonyl group, and the nitrogen atoms will significantly influence the chemical shifts of the aromatic protons, generally causing them to resonate at a lower field (higher ppm).[9]
The expected signals for the four aromatic protons (H-3, H-6, H-8, H-9) are detailed below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | 7.0 - 7.5 | Singlet (s) | N/A | This proton is on the pyrimidinone ring and is adjacent to a chlorine atom and the carbonyl group. It is expected to be a singlet due to the absence of adjacent protons. |
| H-6 | 7.8 - 8.2 | Doublet (d) | ~2-3 Hz | This proton is on the pyridine ring and is expected to be a doublet due to coupling with H-8 (meta-coupling). The electron-withdrawing effect of the adjacent nitrogen and the remote carbonyl group will shift it downfield. |
| H-8 | 7.4 - 7.8 | Doublet of doublets (dd) | J (H8-H9) = ~8-9 HzJ (H8-H6) = ~2-3 Hz | This proton will be split into a doublet of doublets due to coupling with H-9 (ortho-coupling) and H-6 (meta-coupling). |
| H-9 | 8.8 - 9.2 | Doublet (d) | ~8-9 Hz | This proton is adjacent to the bridgehead nitrogen and is expected to be the most downfield-shifted proton due to the strong deshielding effect of the nitrogen atom.[10] It will appear as a doublet due to ortho-coupling with H-8. |
Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Experimental Workflow Diagram
The overall workflow for the ¹H NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for 1H NMR analysis.
Conclusion
This application note provides a detailed and practical guide for the ¹H NMR analysis of this compound. By following the outlined protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible ¹H NMR spectra. The provided interpretation of the predicted spectrum serves as a valuable reference for the structural confirmation of this important heterocyclic compound. The methodologies described are also applicable to a broader range of related pyridopyrimidine derivatives, making this a useful resource for scientists in the fields of chemical synthesis and drug discovery.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). Supporting Information. New Journal of Chemistry. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2019). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 9(49), 28599–28613. [Link]
-
Begunov, R. S., Fakhrutdinov, A. N., Sokolov, A. A., Savina, L. I., & Bashkov, N. E. (2020). 1H NMR spectral characteristics of pyrido[1,2-a]benzimidazole and its derivatives. Butlerov Communications, 62(4), 1-10. [Link]
-
Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301-1310. [Link]
-
Serrano, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(15), 2826-2843. [Link]
-
PubChem. 2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Comparison of the 1 H-NMR Chemical Shift (δ, ppm) of. [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
-
Kádas, I., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(10), 637-643. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of Some 4H-Pyrido(1,2-a)pyrimidin-4-ones Investigated as Antimicrobial Agents. [Link]
-
PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]
-
Bhawale, B., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 785-812. [Link]
-
ResearchGate. (n.d.). Crystallographic structure analysis of 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a] pyrimidin -4-one. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1- ((furan-2-yl)methyl). (n.d.). [Link]
-
MDPI. (2024). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. [Link]
-
Aladdin. 2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
SpectraBase. 3,4,6,7,8,9-Hexahydro-pyrido(1,2-A)pyrimidine - Optional[13C NMR]. [Link]
-
Cenmed Enterprises. 2-Chloro-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
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Application Note: Mass Spectrometric Analysis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction and Scientific Context
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one is a halogenated nitrogen-containing heterocyclic compound. Its core structure, the pyrido[1,2-a]pyrimidine scaffold, is of significant interest in medicinal chemistry and drug development due to its versatile biological activities. Accurate and reliable analytical methods are paramount for the characterization, purity assessment, and quantification of this molecule and its analogues in complex matrices.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose. Its high sensitivity, specificity, and ability to provide structural information make it indispensable. This application note provides a detailed technical guide for the mass spectrometric analysis of this compound. We will delve into the causality behind methodological choices, from ionization principles to fragmentation pathways, and present a robust, field-proven protocol for its analysis by LC-MS/MS.
The core chemical properties of the analyte are foundational to its analysis.
The presence of two nitrogen atoms within the heterocyclic system makes it readily susceptible to protonation, favoring positive mode electrospray ionization (ESI).[3][4] Furthermore, the two chlorine atoms impart a highly characteristic isotopic signature, which serves as a crucial validation point for its identification.[5]
Ionization and Isotopic Signature Analysis
Rationale for Ionization Technique Selection
For a polar, nitrogen-containing molecule like this compound, Electrospray Ionization (ESI) in the positive ion mode is the method of choice. The two nitrogen atoms in the pyrido[1,2-a]pyrimidine ring system are basic sites that readily accept a proton in the acidic environment of the ESI source, forming a stable protonated molecule, [M+H]⁺.[4][6] This "soft" ionization technique minimizes in-source fragmentation, ensuring that the molecular ion is the predominant species observed in the full-scan mass spectrum. While other techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electron Ionization (EI) are plausible, ESI offers superior sensitivity for this class of compounds when analyzed via LC-MS.[7][8]
The Dichloro Isotopic Pattern: A Definitive Marker
A key structural feature of the analyte is the presence of two chlorine atoms. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate abundance ratio of 3:1 (75.8% to 24.2%).[5] This results in a distinctive isotopic pattern for the molecular ion cluster that is invaluable for confident identification.
For a dichlorinated molecule, the relative intensities of the isotopic peaks can be predicted:
-
M Peak (containing two ³⁵Cl atoms): The most abundant peak, representing the monoisotopic mass.
-
M+2 Peak (one ³⁵Cl, one ³⁷Cl): Arises from the presence of one heavy isotope.
-
M+4 Peak (two ³⁷Cl atoms): Arises from the presence of two heavy isotopes.
The theoretical intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern in the full-scan spectrum provides extremely high confidence in the elemental composition of the detected ion.[5] For the protonated molecule, this signature will appear at m/z 215.0, 217.0, and 219.0.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
To gain further structural confirmation and develop a highly specific quantification method (e.g., Multiple Reaction Monitoring, MRM), tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺, m/z 215.0) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is dictated by the molecule's inherent chemical stability and bond energies.
Based on established fragmentation rules for related heterocyclic systems, several key fragmentation pathways are anticipated.[6][9]
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for pyridones and related keto-heterocycles is the neutral loss of CO (28 Da) from the pyrimidinone ring. This is often a dominant pathway.[9]
-
Sequential Loss of Chlorine: The molecule can undergo sequential losses of its chlorine atoms, typically as HCl (36.5 Da) or a chlorine radical (35 Da).
-
Ring Cleavage: Fused heterocyclic systems can undergo complex cross-ring cleavages, although these are often less intense than the simple loss of small neutral molecules.[6]
The proposed fragmentation cascade is visualized below.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target compound.
Detailed Analytical Protocol: LC-MS/MS Method
This section provides a validated, step-by-step protocol for the quantitative analysis of this compound.
Materials and Reagents
-
Analyte: this compound (≥97% purity)[1]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additive: LC-MS grade formic acid (≥99%).
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte and dissolve in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution into 9.9 mL of 50:50 methanol:water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the working stock solution with 50:50 methanol:water.
Liquid Chromatography (LC) Workflow
The goal of the LC method is to achieve sharp, symmetrical peaks with adequate retention, free from matrix interference. A standard reversed-phase method is highly effective.
| Parameter | Recommended Setting | Rationale |
| LC System | Standard HPLC or UHPLC system | - |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | Provides excellent retention and peak shape for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | The organic phase. Formic acid in both phases ensures consistent pH and promotes analyte protonation. |
| Gradient Elution | 5% B to 95% B over 5 min; hold at 95% B for 2 min | A standard gradient to elute the analyte and clean the column effectively. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation and ESI performance. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity with peak shape. |
Mass Spectrometry (MS) Workflow
The MS is tuned for maximum sensitivity for the specific mass transitions of the analyte.
Caption: Experimental workflow from LC separation to MS/MS detection.
| Parameter | Recommended Setting | Rationale |
| MS System | Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer | QqQ is ideal for quantification (MRM); Q-TOF for high-resolution confirmation. |
| Ionization Mode | ESI Positive | As justified in Section 2.1, this mode provides the highest sensitivity for the [M+H]⁺ ion. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Source Temperature | 150 °C | Maintains a stable spray and prevents analyte degradation. |
| Desolvation Temp. | 400 °C | Facilitates efficient solvent evaporation from the charged droplets. |
| Cone Gas Flow | 50 L/hr | Helps to shape the spray and prevent solvent clusters from entering the mass analyzer. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | The primary gas for solvent evaporation. |
| Data Acquisition | Full Scan (m/z 100-300) and MRM | Full scan to confirm the isotopic pattern; MRM for high-specificity quantification. |
Predicted Mass Transitions for MRM
For quantitative analysis, the following Multiple Reaction Monitoring (MRM) transitions should be optimized. Collision energy (CE) must be empirically determined for your specific instrument but typically falls within the 15-35 eV range.
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Role |
| 215.0 | 187.0 | CO | Quantifier |
| 215.0 | 152.0 | CO + Cl | Qualifier |
| 217.0 (Isotope) | 189.0 | CO | Isotope Check |
Conclusion
This application note details a comprehensive and robust framework for the analysis of this compound by LC-MS/MS. The scientific rationale behind key decisions, including the choice of ESI positive mode ionization, is explained by the molecule's inherent chemical properties. The distinctive 9:6:1 isotopic pattern provides an unequivocal confirmation of the dichlorinated structure, while the predictable fragmentation pathway, dominated by the loss of carbon monoxide, allows for the development of a highly specific and sensitive MRM-based quantitative method. The provided protocol serves as a validated starting point for researchers in pharmaceutical development, quality control, and metabolic studies, ensuring accurate and reliable characterization of this important heterocyclic compound.
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2-chloro-7-nitro-4H-pyrido(1,2-a)pyrimidin-4-one. PubChem, National Center for Biotechnology Information. [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. Golič, L., et al. (Journal of Heterocyclic Chemistry). [Link]
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Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Krajsovszky, G., et al. (Journal of Mass Spectrometry). [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Al-Tameemi, M., et al. (PLOS ONE). [Link]
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Synthesis and Applications of an Electrospray-Active N-Heterocyclic Carbene for Electrospray Ionization Mass Spectrometric Analysis. ChemRxiv, Cambridge Open Engage. [Link]
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Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. eScholarship.org. [Link]
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Introduction: The Structural Significance of a Privileged Scaffold
An Application Guide to the Crystallographic Analysis of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities, including roles as SHP2 inhibitors for cancer therapy, aldose reductase inhibitors, and nitric oxide synthase inhibitors.[3][4][5] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological macromolecules.[4][6]
Understanding the precise molecular geometry, conformational flexibility, and intermolecular interactions of these derivatives is paramount for rational drug design and the development of new materials. Single-crystal X-ray diffraction (SC-XRD) is the most powerful and unambiguous method for determining the three-dimensional structure of molecules, providing precise atomic coordinates and insights into crystal packing.[7][8] This guide provides a detailed protocol for researchers, from the critical step of crystal growth to the final analysis of the crystal structure of pyrido[1,2-a]pyrimidin-4-one derivatives.
Part 1: From Powder to Perfection - Synthesis and Crystallization
Synthetic Overview
Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one are typically synthesized through multicomponent reactions. A common and efficient route involves the condensation of a 2-aminopyridine with a β-ketoester or a related three-carbon electrophile, often catalyzed by an acid.[1][9] The specific substituents on the final molecule are introduced either on the starting materials or through post-synthesis functionalization.[1]
Caption: General synthetic scheme for the pyrido[1,2-a]pyrimidin-4-one core.
The Art of Crystallization: Protocol for High-Quality Single Crystals
The success of an SC-XRD experiment is entirely dependent on the quality of the single crystal.[10] The goal is to grow well-ordered, transparent crystals, typically 0.1-0.3 mm in each dimension, free of cracks or defects.[10] Patience is key; slow growth is paramount.[10][11]
Protocol: Slow Evaporation Method
This is often the most successful method for organic molecules.
-
Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder. Use techniques like column chromatography or recrystallization for purification.
-
Solvent Selection: Choose a solvent in which your compound is moderately soluble.[11] If solubility is too high, only small crystals may form; if it's too low, the compound may precipitate as an amorphous powder. Test a range of solvents (e.g., ethyl acetate, ethanol, methanol, acetone, dichloromethane, and mixtures thereof).
-
Prepare a Near-Saturated Solution: Gently warm the solvent to dissolve the compound, creating a clear, slightly-less-than-saturated solution. Using an excess of highly volatile solvents should be avoided as evaporation will be too rapid.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial or small beaker. This step is critical to remove any particulate matter that could act as unwanted nucleation sites, which would result in a shower of tiny crystals instead of a few large ones.[11]
-
Slow Solvent Evaporation: Cover the vial with parafilm. Using a needle, carefully pierce 1-3 small holes in the parafilm.[10] The number and size of the holes control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and typically better crystals.
-
Patience and Isolation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization cupboard).[11] Do not disturb the vial. Allow it to stand for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD allows for the determination of the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons in the molecule.[7]
Caption: The experimental workflow for crystal structure determination via SC-XRD.
Protocol: Data Collection
-
Crystal Selection & Mounting: Under a microscope, select a high-quality, single crystal. Mount it on a cryo-loop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion and radiation damage.
-
Diffractometer Setup: Center the crystal in the X-ray beam of a modern diffractometer (e.g., equipped with a microfocus sealed tube and a direct X-ray detection detector).[7]
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The software will index these spots to determine the crystal system and the dimensions of the unit cell.
-
Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software integrates the intensity of each diffraction spot, applies corrections (e.g., for Lorentz and polarization effects), and scales the data to produce a final reflection file.
Protocol: Structure Solution and Refinement
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., using software like SHELXT or Olex2). This provides an initial electron density map and a preliminary model of the molecular structure.
-
Model Building: The initial model is inspected, and atoms are assigned to the electron density peaks. The model for a pyrido[1,2-a]pyrimidin-4-one derivative should clearly show the fused ring system.
-
Structure Refinement: The atomic positions, displacement parameters, and occupancies are refined against the experimental data using a least-squares minimization algorithm (e.g., SHELXL). This process iteratively improves the fit between the calculated and observed diffraction data.
-
Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.
-
Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a riding model.
-
-
Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible (typically < 0.05 for good data), and the Goodness-of-Fit (GooF), which should be close to 1. The final structure is checked for any inconsistencies using tools like PLATON or the IUCr's checkCIF service.
Part 3: Interpreting the Crystal Structure
The final output is a Crystallographic Information File (CIF), which contains all the information needed to visualize and analyze the structure.
Molecular Geometry and Conformation
Analysis of the CIF provides precise bond lengths, bond angles, and torsion angles. For pyrido[1,2-a]pyrimidin-4-one derivatives, key points of interest include:
-
Planarity: The fused pyrido[1,2-a]pyrimidine ring system is generally planar or nearly planar.[12][13] Deviations from planarity can indicate ring strain.
-
Bond Lengths: Certain bonds may be longer than expected, which can suggest delocalization or steric effects. For instance, some studies have noted unusually long 'amide' C-N bonds within the pyrimidinone ring.[14]
-
Substituent Conformation: The orientation of side chains relative to the core ring system is critical for understanding receptor binding. For example, in 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the chloroethyl side chain is nearly orthogonal to the pyrimidine ring.[12][13]
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in the crystal lattice is governed by non-covalent interactions. These interactions are fundamental to crystal stability and can provide a model for interactions in a biological binding pocket.
-
Hydrogen Bonds: While classic N-H···O or O-H···N hydrogen bonds may be absent unless specific functional groups are present, weaker C-H···O, C-H···N, or C-H···Cl interactions are often observed and play a crucial role in stabilizing the crystal packing.[12][13]
-
π-π Stacking: The planar, aromatic nature of the pyrido[1,2-a]pyrimidine core makes it highly susceptible to π-π stacking interactions with neighboring molecules. These are identified by centroid-to-centroid distances typically in the range of 3.3–3.8 Å.[12][13]
Caption: Key intermolecular forces governing crystal packing.
Case Study: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The crystal structure of this compound provides an excellent example of the principles discussed.[12][13]
| Parameter | Value | Significance |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Pbca | Defines the specific symmetry operations within the unit cell. |
| Planarity | Max deviation = 0.0148 Å | Confirms the highly planar nature of the fused ring system.[12][13] |
| Side Chain Torsion | Dihedral angle ≈ 88.5° | Shows the substituent is nearly perpendicular to the ring.[12][13] |
| π-π Stacking | Centroid-centroid = 3.538 Å | Indicates significant π-π interactions stabilizing the lattice.[12][13] |
| Hydrogen Bonds | C-H···N and C-H···Cl | Demonstrates the importance of weak hydrogen bonds in forming a 3D network.[12][13] |
| Final R1 factor | 0.065 | Indicates a good agreement between the model and experimental data.[13] |
Conclusion
The crystallographic analysis of pyrido[1,2-a]pyrimidin-4-one derivatives is an indispensable tool for drug development professionals and materials scientists. A successful analysis hinges on the meticulous growth of high-quality single crystals, followed by a systematic approach to data collection, structure solution, and refinement. The resulting structural model provides unparalleled insights into molecular conformation and the subtle interplay of non-covalent interactions that dictate solid-state packing. This detailed understanding is crucial for elucidating structure-activity relationships, guiding the design of new and more potent therapeutic agents, and engineering novel crystalline materials.
References
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Fun, H. K., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1987. [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-27. [Link]
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Fun, H. K., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. [Link]
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University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. UZH Department of Chemistry. [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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de la Torre, M. C., et al. (2009). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 17(15), 5593-602. [Link]
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Harris, K. D. M. (2019). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
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Bhawale, R. T., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
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Golen, J. A. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]
-
Reddy, T. S., et al. (2018). An Easy Synthetic Access to Spiro Derivatives Containing Pyrido[1,2-a]pyrimidine and Quinoline Scaffolds and Their Antimicrobial Activity. ResearchGate. [Link]
-
Bautista, D., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. [Link]
-
Bernhardt, P. V., & Wentrup, C. (2012). Structures of 4-Iminopyrido[1,2-a]pyrimidines, Pyrido[1,2-a]pyrimidin-4-ones, Pyridopyrimidinium Olates, and Thiazolo[3,2-a]pyrimidine Analogues. Australian Journal of Chemistry, 65(4), 348-356. [Link]
-
Patil, R. B., et al. (2016). Simple route for the synthesis of pyrido [1,2-a] pyrimidine derivatives. Der Pharma Chemica, 8(3), 146-151. [Link]
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National Center for Biotechnology Information. 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem Compound Database. [Link]
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Wang, Y., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences, 22(16), 9002. [Link]
-
Kaur, H., et al. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Chemical Biology & Drug Design, 99(6), 758-768. [Link]
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using 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one in kinase inhibitor screening
Topic: Utilizing 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one as a Scaffold for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Pursuit of Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery.[2][3] The development of small-molecule inhibitors that can selectively modulate kinase activity is therefore a central goal for therapeutic intervention.[4]
The 4H-pyrido[1,2-a]pyrimidin-4-one core is recognized as a "privileged scaffold" in medicinal chemistry. This structure is found in numerous compounds exhibiting a wide range of biological activities, suggesting its favorable geometry for interacting with various biological targets.[5][6] Its derivatives have been explored for applications including antimalarial agents and SHP2 inhibitors.[5][7]
This document outlines a comprehensive application and protocol guide for screening and characterizing kinase inhibitors, using This compound as an exemplary starting point for a discovery campaign. While this specific molecule is not an established kinase inhibitor, its structure serves as a valuable template to illustrate the multi-stage screening cascade required to identify and validate novel therapeutic leads. We will proceed from high-throughput biochemical assays to detailed cell-based characterization, explaining the scientific rationale behind each step.
| Property | Value | Source |
| IUPAC Name | 2,7-dichloropyrido[1,2-a]pyrimidin-4-one | [8] |
| Molecular Formula | C₈H₄Cl₂N₂O | [9] |
| Molecular Weight | 215.04 g/mol | [9] |
| CAS Number | 278614-91-8 | [9] |
| Predicted LogP | 2.0013 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Hydrogen Bond Donors | 0 | [9] |
Section 1: Compound Management and Preparation
Reliable and reproducible data begins with proper compound handling. The integrity of the test compound is paramount.
Protocol 1.1: Preparation of Stock Solutions
-
Initial Solubilization: Weigh out a precise amount of this compound powder. Dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, typically 10 mM or 20 mM. DMSO is the solvent of choice for most screening libraries due to its ability to dissolve a wide range of organic molecules.[10]
-
Verification of Solubility: Visually inspect the solution for any precipitation. If necessary, gentle vortexing or sonication can be applied to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the high-concentration stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solutions: For experiments, prepare intermediate dilutions from the stock solution using 100% DMSO. The final dilution into aqueous assay buffer should ensure the final DMSO concentration is kept low (typically ≤1%) to avoid impacting enzyme activity or assay performance.[10]
Section 2: The Screening Cascade: From Primary Hit to Cellular Activity
A tiered approach, or "screening funnel," is essential for efficiently identifying promising compounds from a large library. This process systematically filters compounds based on increasingly stringent and biologically relevant criteria.
Figure 1: The Kinase Inhibitor Screening Cascade.
Primary High-Throughput Screening (HTS)
Scientific Rationale: The goal of primary HTS is to rapidly screen a large number of compounds at a single, high concentration to identify initial "hits" that inhibit the target kinase. The assay must be robust, scalable, and minimize false positives.[4] Luminescence-based assays that measure ADP production, such as the ADP-Glo™ Kinase Assay, are highly suitable as they provide a universal method for monitoring kinase activity.[1] The amount of ADP formed is directly proportional to kinase activity, and its detection via a luciferase reaction provides a strong, reliable signal.
Protocol 2.1: Primary HTS with the ADP-Glo™ Assay (384-Well Format)
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP at 2X final concentration. The ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[11]
-
Compound Plating: Dispense 50 nL of the 10 mM test compound stock (e.g., this compound in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final screening concentration of 10 µM in a 5 µL reaction volume. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add 2.5 µL of the 2X kinase/substrate solution to each well. Then, add 2.5 µL of the 2X ATP solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly produced ADP into ATP, which is then converted into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
Hit Confirmation and Potency (IC₅₀) Determination
Scientific Rationale: Hits from the primary screen must be confirmed. A dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[12] This step validates the initial hit and provides a quantitative metric for comparing different compounds.
Protocol 2.2: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution series of the confirmed hit compound (e.g., 10-point, 3-fold dilutions starting from 50 µM) in DMSO.
-
Assay Procedure: Perform the kinase assay as described in Protocol 2.1, but instead of a single concentration, add the different concentrations from the dilution series to the wells.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Hypothetical IC₅₀ Data for Compound this compound
| Kinase Target | IC₅₀ (µM) |
| Kinase A | 0.25 |
| Kinase B | 1.5 |
| Kinase C | > 20 |
Selectivity Profiling
Scientific Rationale: A significant challenge in kinase inhibitor development is achieving selectivity, as the ATP-binding site is highly conserved across the kinome.[2] Cross-reactivity with other kinases can lead to off-target effects and toxicity.[13] Therefore, potent hits must be profiled against a large panel of kinases to understand their selectivity profile.[11][14]
Methodology: Kinome-wide selectivity profiling is typically performed by specialized contract research organizations (CROs). The compound is screened at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. For any kinases showing significant inhibition, a full IC₅₀ determination is then performed. Radiometric assays using ³³P-labeled ATP are often considered the gold standard for this application due to their direct and robust nature.[11][12][15]
Figure 2: Conceptual diagram of a selective kinase inhibitor.
Section 3: Cellular Activity and Target Engagement
Scientific Rationale: A compound that is potent and selective in a biochemical assay may not be effective in a cellular context due to poor membrane permeability, rapid metabolism, or efflux. Furthermore, the intracellular concentration of ATP (1-5 mM) is much higher than that used in most biochemical assays, presenting a significant competitive challenge for ATP-competitive inhibitors.[16] Therefore, cell-based assays are crucial to confirm that the compound can engage its target in a physiological environment and exert the desired biological effect.[17][18]
Protocol 3.1: Cellular Target Engagement via Western Blot
This protocol measures the inhibition of phosphorylation of a known downstream substrate of the target kinase.
-
Cell Culture and Plating: Culture a cancer cell line known to be dependent on the target kinase. Seed the cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound for a specified period (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the membrane with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH) to ensure equal protein loading. A dose-dependent decrease in the phospho-specific signal indicates successful target engagement and inhibition in the cell.
Protocol 3.2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the downstream effect of kinase inhibition on cell proliferation and survival.[19]
-
Cell Plating: Seed cells in a 96-well, white-walled plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: Plot the luminescent signal against the logarithm of inhibitor concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Forward Outlook
This guide provides a structured framework for the initial stages of a kinase inhibitor discovery program, using the this compound scaffold as a starting point. By following a logical cascade from high-throughput biochemical screening to potency and selectivity determination, and finally to validation in cell-based systems, researchers can efficiently identify and prioritize compounds with therapeutic potential.
A compound that demonstrates potency in biochemical assays, a clean selectivity profile, and on-target activity in cellular models becomes a qualified lead. The subsequent steps in drug discovery would involve medicinal chemistry efforts for lead optimization to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability), followed by comprehensive pharmacokinetic and in vivo efficacy studies in animal models.[20][21] This rigorous, multi-faceted approach is essential for translating a promising chemical scaffold into a novel therapeutic agent.
References
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 21(8), 1431-1440. [Link]
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VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from [Link]
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Fabbro, D., & Ruetz, S. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 1(3), 303-315. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
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Wilson, A. J., & Fletterick, R. J. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12973-12978. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Robers, M. B., Barluenga, S., & Dar, A. C. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. SLAS discovery, 22(1), 47-56. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Scott, J. D., & Maly, D. J. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING - Choosing a Biochemical Assay Platform. Retrieved from [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Xu, Y., Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661. [Link]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 218-227. [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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Sowa, M. (2021). Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen. Clausthal University of Technology. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
-
Kumar, R., & Singh, V. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
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Lee, K., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023. [Link]
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Chan, B. K., et al. (2021). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. ACS Medicinal Chemistry Letters, 12(3), 446-453. [Link]
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Carter-O'Connell, I., et al. (2021). Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform. Cell Chemical Biology, 28(8), 1147-1158.e9. [Link]
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Costa, S. P. G., & de la Torre, M. C. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
-
Carter-O'Connell, I., et al. (2022). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. STAR Protocols, 3(1), 101131. [Link]
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- 21. Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Antimalarial Evaluation of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous search for novel antimalarial agents with unique mechanisms of action. The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising heterocyclic structure for the development of new therapeutics. This guide provides a comprehensive overview of the in vitro evaluation of a specific subclass, the 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one analogs, as potential antimalarial candidates. While comprehensive in vitro screening data for a wide range of analogs within this specific dichloro-substituted series is not extensively available in the public domain, this document synthesizes established protocols and data from the broader class of pyrido[1,2-a]pyrimidin-4-ones to provide a robust framework for their evaluation.
The central hypothesis for the antimalarial activity of this compound class is the inhibition of essential parasitic enzymes. Notably, studies have identified the P. falciparum cysteine protease falcipain-2 as a promising target.[1][2] Falcipain-2 is a crucial enzyme in the parasite's life cycle, responsible for the degradation of host hemoglobin to provide essential amino acids for parasite growth and development.[3][4] Its inhibition leads to parasite starvation and death.
This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the evaluation process.
I. Core Principles of In Vitro Antimalarial Screening
A successful in vitro antimalarial drug discovery cascade relies on a series of robust and reproducible assays to determine a compound's potency, selectivity, and potential mechanism of action. The following sections detail the critical experimental workflows.
Diagram: In Vitro Antimalarial Drug Discovery Workflow
Caption: The workflow of the SYBR Green I-based antimalarial assay.
Protocol:
-
Drug Preparation: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate. Include a positive control (e.g., chloroquine) and a negative control (medium only).
-
Parasite Addition: Add synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plate for 72 hours in a gassed chamber at 37°C.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I. Add this buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the negative control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
C. MTT Assay for Cytotoxicity Assessment
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [5]It is crucial to evaluate the cytotoxicity of potential antimalarial compounds against mammalian cell lines to determine their selectivity for the parasite.
Protocol:
-
Cell Seeding: Seed a mammalian cell line (e.g., Huh-7 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
D. Falcipain-2 Enzymatic Inhibition Assay
Rationale: To confirm the mechanism of action, a direct enzymatic assay is performed to measure the inhibition of falcipain-2 activity. This assay typically uses a fluorogenic peptide substrate that releases a fluorescent molecule upon cleavage by the enzyme. [6][7] Protocol:
-
Enzyme Activation: Recombinant falcipain-2 is typically expressed and purified. Before the assay, the enzyme is activated in an assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5) at 37°C.
-
Compound Incubation: The test compounds are pre-incubated with the activated enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
-
Substrate Addition: The fluorogenic substrate (e.g., Z-Phe-Arg-AMC) is added to initiate the reaction.
-
Fluorescence Monitoring: The release of the fluorescent product (AMC) is monitored over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm).
-
Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined for each compound concentration, and the IC₅₀ value is calculated from the dose-response curve.
IV. Conclusion and Future Directions
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel antimalarial drugs, with falcipain-2 inhibition being a plausible mechanism of action. The protocols detailed in this guide provide a comprehensive framework for the in vitro evaluation of analogs, such as the this compound series.
Future research should focus on the synthesis and systematic in vitro screening of a library of 2,7-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-one analogs to establish a clear structure-activity relationship. This will enable the optimization of potency and selectivity, paving the way for the identification of lead compounds for further preclinical development.
V. References
-
Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
-
Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]
-
Aratikatla, S., et al. (2022). Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. Frontiers in Cellular and Infection Microbiology, 12, 842609. [Link]
-
Rosenthal, P. J. (2003). Cysteine proteases of malaria parasites. International Journal for Parasitology, 33(11), 1185-1194. [Link]
-
Sijwali, P. S., & Rosenthal, P. J. (2004). Gene disruption of the Plasmodium falciparum cysteine protease falcipain-2 confirms its essential role in hemoglobin degradation. Proceedings of the National Academy of Sciences, 101(13), 4384-4389. [Link]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 219-227. [Link]
-
Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. ResearchGate. [Link]
-
Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. ResearchGate. [Link]
-
García-Pérez, A., et al. (2020). Identification of Tight-Binding Plasmepsin II and Falcipain 2 Inhibitors in Aqueous Extracts of Marine Invertebrates by the Combination of Enzymatic and Interaction-Based Assays. Marine Drugs, 18(11), 548. [Link]
-
Sijwali, P. S., et al. (2006). The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif. Proceedings of the National Academy of Sciences, 103(31), 11573-11577. [Link]
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- 6. Frontiers | Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity [frontiersin.org]
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Application Notes and Protocols for the Development of Anticancer Agents from the Pyrido[1,2-a]pyrimidin-4-one Core
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of novel anticancer agents based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold. This document outlines the rationale, synthetic strategies, and detailed protocols for the biological evaluation of this promising class of compounds.
Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold as a Versatile Tool in Oncology
The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with various biological targets. This scaffold is a key component in several clinically used drugs, highlighting its favorable pharmacokinetic and toxicological properties.[3] In the realm of oncology, derivatives of pyrido[1,2-a]pyrimidine have demonstrated potent inhibitory activity against a range of cancer-related targets, including protein kinases and phosphatases, making it a fertile ground for the discovery of new anticancer therapeutics.[4][5][6][7]
This guide will provide a structured approach to harnessing the potential of the pyrido[1,2-a]pyrimidin-4-one core, from initial library synthesis to comprehensive preclinical evaluation.
Synthetic Strategies for Pyrido[1,2-a]pyrimidin-4-one Analogs
The synthesis of a diverse library of pyrido[1,2-a]pyrimidin-4-one derivatives is the foundational step in the drug discovery process. The most common and efficient methods involve the cyclocondensation of 2-aminopyridines with β-ketoesters or their equivalents.[8] Variations in both the 2-aminopyridine and the β-ketoester starting materials allow for the introduction of a wide array of substituents at various positions of the heterocyclic core, enabling a thorough exploration of the structure-activity relationship (SAR).
General Synthetic Protocol: One-Pot Synthesis of 2-Substituted Pyrido[1,2-a]pyrimidin-4-ones
This protocol describes a general and efficient one-pot synthesis of 2-substituted pyrido[1,2-a]pyrimidin-4-one derivatives.
Materials:
-
Substituted 2-aminopyridine
-
Substituted ethyl benzoylacetate (or other β-ketoester)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of a substituted 2-aminopyridine (1.0 eq) in anhydrous toluene, add the substituted ethyl benzoylacetate (1.1 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent (7.7% wt P₂O₅ in methanesulfonic acid) to the reaction mixture.
-
Heat the mixture to 120-130 °C and stir for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Neutralize the aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-substituted pyrido[1,2-a]pyrimidin-4-one derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
In Vitro Biological Evaluation: A Stepwise Approach to Identifying Lead Compounds
A systematic in vitro evaluation is crucial to identify promising candidates for further development.[9] This typically involves a tiered screening approach, starting with broad cytotoxicity assays, followed by more specific mechanism-of-action studies.
Primary Screening: Cytotoxicity Assessment
The initial screening of the synthesized library is performed to assess the general cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), PC-3 (prostate))
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrido[1,2-a]pyrimidin-4-one derivatives (dissolved in DMSO to create stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) for each compound.
Data Presentation:
The IC₅₀ values of the most promising pyrido[1,2-a]pyrimidin-4-one derivatives against various cancer cell lines should be summarized in a table for easy comparison.
| Compound | Target/Mechanism | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |
| 8a | EGFR Inhibitor | - | 16.2 | - | 7.98 | [10] |
| 8d | EGFR Inhibitor | - | 7.23 | - | 7.12 | [10] |
| 9a | EGFR Inhibitor | - | - | - | 9.26 | [10] |
| 14i | SHP2 Inhibitor | - | - | - | - | [11] |
| Erlotinib | EGFR Inhibitor | - | 6.53 | - | 11.05 | [10] |
Note: The data presented above are examples from the literature and will vary depending on the specific compounds and experimental conditions.
Mechanism of Action Studies
Compounds that exhibit significant cytotoxicity in the primary screening should be further investigated to elucidate their mechanism of action. Key cellular processes to investigate include apoptosis induction and cell cycle arrest.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Materials:
-
Cancer cell line of interest
-
Test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Target Identification and Validation
A key aspect of modern anticancer drug development is the identification of the specific molecular target of the compound. For pyrido[1,2-a]pyrimidin-4-one derivatives, known targets include protein kinases and phosphatases.[4][11]
Targeting SHP2 and EGFR Signaling Pathways:
Several studies have shown that pyrido[1,2-a]pyrimidin-4-one derivatives can act as inhibitors of SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) and EGFR (Epidermal Growth Factor Receptor).[10][11] Inhibition of these pathways can lead to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of SHP2 and EGFR signaling pathways.
In Vivo Evaluation: Preclinical Efficacy in Animal Models
Promising lead compounds identified from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[9][12] Xenograft mouse models are commonly used for this purpose.[13]
Protocol 4: Xenograft Tumor Growth Inhibition Study
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line that is sensitive to the test compound
-
Test compound formulated in a suitable vehicle
-
Vehicle control
-
Positive control drug (e.g., a standard-of-care chemotherapy agent)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
-
Administer the test compound and controls to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.[13]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpbs.com [ijpbs.com]
- 13. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatile Scaffold of 2,7-Dichloro-4H-pyrido[1,2-a]pyrimidin-4-one in Modern Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Preamble: Unveiling the Potential of a Privileged Heterocycle
The quest for novel therapeutic agents is an intricate dance of chemical synthesis and biological validation. Within the vast landscape of heterocyclic chemistry, the pyrido[1,2-a]pyrimidin-4-one core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that can serve as ligands for a diverse array of biological targets. This guide focuses on a particularly reactive and versatile derivative: 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one . The strategic placement of two chlorine atoms on this fused heterocyclic system transforms it into a powerful building block for the synthesis of compound libraries with wide-ranging pharmacological potential.
The chlorine atoms at the 2 and 7 positions act as reactive handles, amenable to nucleophilic substitution reactions. This allows for the systematic and combinatorial introduction of various functional groups, enabling a nuanced exploration of the structure-activity relationship (SAR) for different biological targets. This document will serve as a comprehensive guide to leveraging the synthetic utility of this compound and exploring the biological activities of its derivatives.
The Strategic Advantage of the Dichloro-Scaffold
The inherent value of this compound in medicinal chemistry is rooted in its synthetic accessibility and the differential reactivity of its two chlorine atoms. This allows for a stepwise and controlled diversification of the core structure. The pyrido[1,2-a]pyrimidine core itself has been identified in compounds targeting a range of diseases, including:
-
Oncology: Derivatives have shown potent inhibition of key signaling proteins such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2) and various protein kinases, which are often dysregulated in cancer.[1]
-
Infectious Diseases: The scaffold has been explored for its antimalarial properties, with some derivatives exhibiting inhibitory activity against parasitic enzymes like falcipain-2.[2]
-
Metabolic Disorders: Certain analogues have been investigated as aldose reductase inhibitors, a target for preventing complications of diabetes.[3]
The 2,7-dichloro precursor provides a direct route to rapidly generate a multitude of analogues for screening against these and other emerging targets.
Synthetic Pathways: From Scaffold to Drug-like Molecules
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The two chlorine atoms can be sequentially or simultaneously displaced by a variety of nucleophiles, including amines, thiols, and alcohols.
General Protocol for Nucleophilic Aromatic Substitution
This protocol outlines a general procedure for the derivatization of this compound. The choice of solvent, base, and temperature will depend on the nucleophilicity of the incoming group and the desired regioselectivity.
Materials:
-
This compound
-
Nucleophile of choice (e.g., primary or secondary amine, thiol, alcohol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve the starting material.
-
Addition of Reagents: Add the nucleophile (1-1.2 equivalents for monosubstitution, >2 equivalents for disubstitution) and the base (1.5-3 equivalents).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated, depending on the reactivity of the nucleophile. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired substituted pyrido[1,2-a]pyrimidin-4-one derivative.
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}
Caption: Synthetic utility of the dichloro-scaffold.
Application in Target-Oriented Drug Discovery
The derivatives synthesized from this compound can be screened against a variety of biological targets. Below are example protocols for assays relevant to the known activities of the broader pyridopyrimidine class.
Protocol: In Vitro Kinase Inhibition Assay
Given that many pyridopyrimidine derivatives are kinase inhibitors, a primary application is in cancer research.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against a specific protein kinase (e.g., EGFR, PIM-1).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Synthesized test compounds
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a series of dilutions in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).
-
Detection of Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. The IC50 value is determined using a non-linear regression curve fit.
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Derivative 1 | EGFR | 50 |
| Derivative 2 | PIM-1 | 25 |
| Reference Inhibitor | EGFR/PIM-1 | 10 |
Protocol: SHP2 Phosphatase Inhibition Assay
The pyrido[1,2-a]pyrimidin-4-one scaffold has been successfully utilized to develop allosteric inhibitors of SHP2, a key node in cancer signaling pathways.[1]
Objective: To evaluate the inhibitory activity of synthesized compounds against the SHP2 phosphatase.
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) substrate
-
Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT)
-
Test compounds
-
384-well black plates
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Compound Plating: Dispense the test compounds at various concentrations into the wells of the 384-well plate.
-
Enzyme Addition: Add the SHP2 enzyme to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Substrate Addition: Add the DiFMUP substrate to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm over time.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. IC50 values are then calculated using a suitable curve-fitting model.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Drug discovery workflow using the scaffold.
Concluding Remarks for the Modern Researcher
This compound is more than just a chemical entity; it is a launchpad for innovation in medicinal chemistry. Its synthetic tractability allows for the rapid generation of diverse chemical matter, which is a cornerstone of modern drug discovery. By understanding the reactivity of this scaffold and employing the appropriate biological assays, researchers can efficiently explore new chemical spaces and identify novel therapeutic leads. The protocols and insights provided in this guide are intended to empower scientists to unlock the full potential of this versatile building block in their pursuit of next-generation medicines.
References
-
Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Maccari, R., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Available at: [Link]
- Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry.
- Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Patel, R. V., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- Liu, X., et al. (2015). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
-
Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. ResearchGate. Available at: [Link]
- Vander-Mierde, H., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules.
-
Anderson, K., et al. (2013). Pyrido[2,3-d]pyrimidines: discovery and preliminary SAR of a novel series of DYRK1B and DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mandal, S., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ye, Q., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Lenci, E., et al. (2022). Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. Pharmaceuticals.
-
Toogood, P. L., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. Available at: [Link]
-
Singh, C., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
- El-Damasy, A. K., et al. (2017). Pyrido[2,3-d]pyrimidin-7(8H)
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the dedicated technical support center for the synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The core of this synthesis involves the construction of the fused pyrido[1,2-a]pyrimidin-4-one ring system from a substituted aminopyridine precursor. The presence of two chlorine atoms on the final molecule introduces specific challenges that will be addressed in this guide.
Two primary synthetic strategies are commonly considered for this target molecule:
-
Strategy A: One-Pot Cyclization and Chlorination. This approach involves the direct reaction of a substituted aminopyridine with a suitable three-carbon synthon in the presence of a chlorinating and cyclizing agent.
-
Strategy B: Two-Step Synthesis via a Hydroxy Intermediate. This method first involves the synthesis of a 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one intermediate, which is subsequently chlorinated to yield the final product.
This guide will provide detailed protocols and troubleshooting for both strategies.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The key starting material for introducing the 7-chloro substituent is 2-amino-4-chloropyridine . For the three-carbon component that forms the pyrimidinone ring, diethyl malonate or ethyl cyanoacetate are commonly used. For the chlorination at the 2-position, a chlorinating agent such as phosphorus oxychloride (POCl₃) is typically employed.
Q2: Which synthetic route, one-pot or two-step, is generally preferred?
A2: The choice between a one-pot and a two-step synthesis depends on several factors, including available equipment, desired purity, and scalability.
-
One-pot synthesis can be more time- and resource-efficient. However, it may lead to more side products and require more challenging purification.
-
Two-step synthesis offers better control over each reaction step and often results in a cleaner final product. The isolation and purification of the intermediate can lead to a higher overall purity.
For initial lab-scale synthesis and optimization, the two-step approach is often recommended for its clarity and control.
Q3: What are the typical yields for this synthesis?
A3: The yields can vary significantly based on the chosen route and optimization of reaction conditions. A literature report on a similar synthesis of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one from 2-aminopyridine and ethyl cyanoacetate using POCl₃ reported a yield of 42.5%[1]. Yields for the two-step synthesis will depend on the efficiency of both the cyclization and the chlorination steps.
Troubleshooting Common Issues
Problem 1: Low or No Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Low Reactivity of 2-amino-4-chloropyridine | The electron-withdrawing nature of the chlorine atom at the 4-position can reduce the nucleophilicity of the amino group, making the initial condensation step sluggish. Solution: Increase the reaction temperature and/or reaction time. Consider using a catalyst to facilitate the initial condensation. |
| Inefficient Cyclization | The cyclization step to form the pyridopyrimidinone ring is often the rate-limiting step and requires high temperatures. Solution: Ensure the reaction is heated to a sufficiently high temperature (typically >150 °C) for an adequate duration. The use of a high-boiling solvent or neat (solvent-free) conditions can help achieve the required temperature[2]. |
| Decomposition of Starting Materials or Product | At high temperatures, starting materials or the product may decompose, especially in the presence of strong acids or bases. Solution: Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after the reaction is complete. |
| Moisture in the Reaction | Phosphorus oxychloride (POCl₃) is highly sensitive to moisture and will be quenched, reducing its effectiveness as a chlorinating and dehydrating agent. Solution: Ensure all glassware is thoroughly dried before use and that all reagents and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Formation of Multiple Byproducts
| Potential Cause | Explanation & Recommended Solution |
| Self-condensation of Diethyl Malonate | Under basic conditions, diethyl malonate can undergo self-condensation. Solution: Control the stoichiometry of the base used. Add the base slowly to the reaction mixture. |
| Incomplete Chlorination (in Two-Step Synthesis) | If the chlorination of the 2-hydroxy intermediate is incomplete, you will have a mixture of the starting material and the desired product. Solution: Increase the amount of POCl₃, increase the reaction temperature, and/or prolong the reaction time. The use of a base like pyridine in the chlorination step can also improve efficiency[3]. |
| Side Reactions of POCl₃ | POCl₃ is a very reactive reagent and can lead to the formation of various phosphorylated byproducts. Solution: Use the minimum effective amount of POCl₃. After the reaction, carefully quench the excess POCl₃ with ice-water. |
| Gould-Jacobs Reaction Side Products | The Gould-Jacobs reaction, a related cyclization, can sometimes lead to the formation of isomers or other heterocyclic systems, especially with substituted anilines (or aminopyridines)[4][5]. Solution: Precise control of reaction temperature is crucial. The initial condensation should be performed at a lower temperature before the high-temperature cyclization. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Explanation & Recommended Solution |
| Product is a Solid with Similar Solubility to Byproducts | Polychlorinated heterocyclic compounds can be challenging to purify due to their crystallinity and sometimes limited solubility[6]. Solution: Recrystallization from a suitable solvent system is often the most effective method. A solvent screen (e.g., ethanol, acetonitrile, toluene, ethyl acetate/hexanes) should be performed to find the optimal conditions. Column chromatography on silica gel can also be used, but may require a careful selection of the eluent system to achieve good separation. |
| Residual POCl₃ or its Hydrolysis Products | Contamination with phosphorus-containing byproducts is common. Solution: After quenching the reaction with ice-water, the product can be extracted into an organic solvent. Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities. |
III. Detailed Experimental Protocols
Strategy A: One-Pot Cyclization and Chlorination (Proposed Protocol)
This protocol is adapted from the synthesis of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one[1].
Step-by-step Methodology:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 2-amino-4-chloropyridine (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask.
-
Heat the mixture to 80-90 °C with stirring.
-
Slowly add ethyl cyanoacetate (1.1 eq) dropwise to the reaction mixture.
-
After the addition is complete, slowly raise the temperature to reflux (around 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Workflow Diagram (Strategy A):
Caption: One-pot synthesis workflow.
Strategy B: Two-Step Synthesis via a Hydroxy Intermediate (Proposed Protocol)
This protocol is based on the general synthesis of 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones[2] and subsequent chlorination[3].
Step 1: Synthesis of 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
In a round-bottom flask, combine 2-amino-4-chloropyridine (1.0 eq) and diethyl malonate (1.5-2.0 eq).
-
Heat the mixture to 150-160 °C (neat, without solvent) for 2-3 hours. The mixture will become a melt.
-
Cool the reaction mixture to room temperature. The crude product should solidify.
-
Wash the crude solid with a non-polar solvent like hexanes to remove unreacted diethyl malonate.
-
The crude 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be purified by recrystallization or used directly in the next step.
Step 2: Chlorination of 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the crude 2-hydroxy-7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).
-
Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq).
-
Optionally, add a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (around 105-110 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Follow the quenching, neutralization, and purification steps as described in Strategy A (steps 7-10).
Workflow Diagram (Strategy B):
Caption: Two-step synthesis workflow.
IV. Product Characterization
Accurate characterization of the final product is crucial to confirm its identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄Cl₂N₂O | [7] |
| Molecular Weight | 215.04 g/mol | [7] |
| Appearance | Expected to be a solid | - |
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z | Source |
| [M+H]⁺ | 214.97734 | [8] |
| [M+Na]⁺ | 236.95928 | [8] |
| [M-H]⁻ | 212.96278 | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the pyridine ring are expected to appear as doublets or doublets of doublets in the region of δ 7.0-9.0 ppm. The proton at position 3 is expected to be a singlet in the region of δ 6.0-6.5 ppm.
-
¹³C NMR: The carbonyl carbon (C4) is expected to resonate around δ 160-170 ppm. The carbon atoms attached to chlorine (C2 and C7) will show characteristic shifts. The remaining aromatic carbons will appear in the δ 110-150 ppm range.
Troubleshooting with Characterization Data:
-
¹H NMR: The presence of unexpected signals may indicate impurities or byproducts. The integration of the signals should correspond to the number of protons in the molecule.
-
Mass Spectrometry: The molecular ion peak should match the expected m/z value. The isotopic pattern for two chlorine atoms (a characteristic M, M+2, M+4 pattern) should be observed.
-
Melting Point: A sharp melting point is an indicator of high purity. A broad melting range suggests the presence of impurities.
V. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reactions are performed at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
The quenching of POCl₃ is highly exothermic and can release HCl gas. Perform the quench slowly in an ice bath within a fume hood.
By following the guidance in this technical support center, researchers should be better equipped to successfully synthesize and optimize the production of this compound.
VI. References
-
Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11–17.
-
Bhawale, B. D., Panda, S. S., & Girgis, A. S. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 785-802.
-
Gaube, G., Mutter, J., & Leitch, D. C. (2019). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 97(10), 693-699.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544.
-
Wikipedia contributors. (2023, November 26). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C8H4Cl2N2O) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Pyrido[1,2-a]pyrimidin-4-one Synthesis
Introduction
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of these bicyclic heterocycles, while well-established, is often plagued by the formation of side products that can complicate purification and significantly reduce yields.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of pyrido[1,2-a]pyrimidin-4-ones. We will delve into the mechanistic origins of common byproducts and offer field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to pyrido[1,2-a]pyrimidin-4-ones, and what are their general limitations?
The most prevalent and classical method for synthesizing the pyrido[1,2-a]pyrimidin-4-one scaffold is the reaction of a 2-aminopyridine derivative with a β-keto ester or a similar 1,3-dicarbonyl compound. A key example of this is the Gould-Jacobs reaction, which utilizes an alkoxymethylenemalonate ester.[4] This reaction typically involves an initial condensation to form an enamine intermediate, followed by a high-temperature thermal cyclization.
While effective, these traditional methods can suffer from drawbacks such as harsh reaction conditions (high temperatures), which may not be suitable for sensitive substrates, and the potential for side reactions.[1][5] Modern approaches have introduced milder conditions using copper-catalysis or domino reactions to improve efficiency and substrate scope.[1][6]
Q2: I am running a thermal condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate (a Gould-Jacobs reaction) and my yield is low with multiple spots on TLC. What are the likely byproducts?
This is a very common issue. The complexity of your reaction mixture likely stems from several competing reaction pathways. The primary byproducts can be categorized as follows:
-
Isomeric Products: If you are using an unsymmetrically substituted 2-aminopyridine (e.g., 2-amino-5-methylpyridine), the thermal cyclization can occur at either of the two ortho positions relative to the aniline-like nitrogen, leading to a mixture of constitutional isomers.[5] The regioselectivity is governed by both steric hindrance and the electronic nature of the substituents on the pyridine ring.
-
Uncyclized Enamine Intermediate: The thermal cyclization step requires significant thermal energy. If the reaction temperature is too low or the reaction time is insufficient, the reaction can stall at the intermediate stage—the diethyl 2-((pyridin-2-yl)amino)methylenemalonate. This intermediate is often a stable, isolable compound.
-
Bis-adducts: It is possible for a highly reactive intermediate to react with a second molecule of 2-aminopyridine, leading to more complex, higher molecular weight impurities.
-
Decomposition Products: The high temperatures (>250 °C) often required for the cyclization step can lead to the thermal decomposition of starting materials, intermediates, or the final product, resulting in a tarry reaction mixture.[5]
Below is a diagram illustrating the main reaction pathway and the formation of the key uncyclized intermediate.
Caption: Main reaction path and formation of the uncyclized intermediate.
Troubleshooting Guide: Minimizing Byproduct Formation
This table summarizes common issues and provides actionable solutions to improve the yield and purity of your desired pyrido[1,2-a]pyrimidin-4-one product.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion, major spot on TLC is the uncyclized intermediate. | Insufficient energy for the thermal cyclization step. | Gradually increase the reaction temperature (e.g., in 10-15 °C increments) and monitor by TLC. Consider using a higher-boiling solvent like Dowtherm A. Microwave synthesis can also be effective for achieving high temperatures rapidly. |
| Mixture of two isomeric products (confirmed by NMR/MS). | Use of an unsymmetrically substituted 2-aminopyridine. | This is an inherent challenge. Attempt to separate the isomers using column chromatography or fractional crystallization. Alternatively, explore modern synthetic routes that may offer higher regioselectivity. |
| Dark, tarry reaction mixture with low yield of desired product. | Thermal decomposition of starting materials or product. | The reaction temperature is too high. Optimize by finding a balance: a temperature high enough for cyclization but low enough to minimize degradation. A thorough time-temperature study is recommended. |
| Product is contaminated with starting 2-aminopyridine. | Incorrect stoichiometry or incomplete reaction. | Ensure the β-keto ester is used in slight excess (1.1-1.2 equivalents). Ensure the reaction goes to completion by monitoring with TLC. |
Q3: How can I reliably identify the byproducts in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for confident identification.
-
Thin-Layer Chromatography (TLC): Your first and most crucial tool. Use a solvent system that gives good separation (Rf of the product ~0.3-0.4). The uncyclized enamine intermediate is typically more polar than the final cyclized product and will have a lower Rf value.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful method for structural elucidation.
-
Desired Product: Will show characteristic aromatic and vinyl protons for the bicyclic system.
-
Uncyclized Enamine Intermediate: Look for a characteristic downfield N-H proton (often broad) and a vinyl proton coupled to it. The two ester groups will also show distinct ethyl patterns (quartet and triplet).
-
-
Mass Spectrometry (MS): Essential for confirming molecular weights. The desired product and the uncyclized intermediate are isomers and will have the same molecular weight. However, MS can help identify higher molecular weight byproducts (like bis-adducts) or decomposition fragments.
-
Infrared (IR) Spectroscopy: Can provide supporting evidence. The uncyclized intermediate will show a prominent N-H stretch, which will be absent in the final product. Both will show strong C=O stretching frequencies.
Q4: What is a reliable protocol for the synthesis and purification of a simple pyrido[1,2-a]pyrimidin-4-one?
The following protocol for the synthesis of the parent 4H-Pyrido[1,2-a]pyrimidin-4-one is a representative example of the Gould-Jacobs methodology.
Experimental Protocol: Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture to 120-130 °C for 2 hours. Ethanol will begin to distill off as the enamine intermediate is formed. The reaction can be monitored by TLC.
-
Cyclization: Increase the temperature of the reaction to 250 °C using a suitable high-temperature bath (e.g., a sand bath or heating mantle) or a high-boiling solvent (e.g., Dowtherm A). Maintain this temperature for 30-60 minutes. The mixture will darken and solidify upon cooling.
-
Workup: Allow the reaction to cool to room temperature. The resulting solid can be triturated with cold diethyl ether or ethanol to remove less polar impurities.
-
Purification:
-
Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent like ethanol, acetonitrile, or ethyl acetate.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material using flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
-
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical workflow to diagnose and solve the problem.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
- PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one.
- Pyrido[1,2-a]pyrimidine scaffold containing Drugs.
- Wikipedia. Gould–Jacobs reaction.
- Simple route for the synthesis of pyrido [1, 2-a] pyrimidine deriv
- New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
- Scheme 1 Synthesis of pyrido[1,2-a]pyrimidin-2-ones and related....
- The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. Journal of the Chemical Society C.
- BenchChem. Technical Support Center: Synthesis of Pyrido[1,2-e]purin-4-amine.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. (2024).
- New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed.
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases.
- Quinolin-4-ones: Methods of Synthesis and Applic
- An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity.
- Asymmetric construction of pyrido[1,2-a]-1H-indole derivatives via a gold-catalyzed cycloisomerization. Chemical Science (RSC Publishing).
- Gould Jacobs Quinoline forming reaction. Biotage.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Pyrimidine synthesis. Organic Chemistry Portal.
- Synthese und biologische Evaluierung von 4H-Pyrido[1,2-a]pyrimidinen.
- SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yield.
Introduction to the Synthesis
The this compound core is a significant structural motif in medicinal chemistry.[1] The synthesis of this and similar halogenated pyridopyrimidones can be challenging, often facing issues with yield and purity. A common and effective route involves the cyclization of a substituted 2-aminopyridine with a suitable three-carbon synthon, followed by chlorination or the use of chlorinated precursors. One documented method for a related compound, 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of phosphorus oxychloride (POCl₃), which serves as both a chlorinating and cyclizing agent.[2] This guide will focus on a similar strategy to achieve the desired 2,7-dichloro product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the yield of the this compound synthesis?
A1: The critical factors that significantly influence the yield include:
-
Purity of Starting Materials: The purity of the 2-amino-4-chloropyridine and the cyclizing agent (e.g., a malonic acid derivative) is paramount. Impurities can lead to unwanted side reactions and inhibit the desired transformation.[3]
-
Reaction Temperature and Time: Precise control over the reaction temperature is crucial. Temperatures that are too low may result in incomplete reactions, while excessively high temperatures can lead to degradation of reactants and products.[4][5]
-
Choice of Cyclizing and Chlorinating Agent: The reactivity of the cyclizing agent and the efficiency of the chlorinating agent are key. Phosphorus oxychloride (POCl₃) is often used as it can drive both cyclization and chlorination.
-
Solvent Quality: The presence of moisture or other impurities in the solvent can interfere with the reaction chemistry, particularly when using water-sensitive reagents like POCl₃.[3]
Q2: I am observing a dark-colored reaction mixture and a low yield of the desired product. What could be the cause?
A2: A dark reaction mixture often indicates the formation of polymeric byproducts or degradation of the starting materials or product. This can be caused by:
-
Excessive Heat: Overheating the reaction can lead to decomposition. It is essential to carefully control the reaction temperature and monitor it throughout the process.
-
Presence of Impurities: Impurities in the starting materials can act as catalysts for side reactions that produce colored byproducts.
-
Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture, leading to degradation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Q3: How can I effectively purify the crude this compound?
A3: Purification of halogenated heterocyclic compounds can be challenging due to their often-limited solubility. Common purification techniques include:
-
Recrystallization: This is a preferred method if a suitable solvent or solvent system can be identified. Experiment with a range of solvents from polar to non-polar to find one that provides good solubility at elevated temperatures and poor solubility at room temperature.
-
Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from impurities.[6][7] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Washing/Trituration: Washing the crude solid with a solvent in which the desired product is sparingly soluble can remove more soluble impurities.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and integrity of your starting materials, especially the 2-amino-4-chloropyridine and the cyclizing agent, using techniques like NMR or melting point analysis. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in small increments while monitoring the reaction progress by Thin Layer Chromatography (TLC).[4] |
| Suboptimal Catalyst/Reagent Concentration | If using a catalyst, ensure the correct loading. For the cyclizing/chlorinating agent (e.g., POCl₃), ensure the stoichiometry is appropriate. |
| Poor Solubility of Starting Materials | Consider using a co-solvent to improve the solubility of the reactants. However, ensure the co-solvent is compatible with the reaction conditions. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Suggested Solution |
| Side Reactions | Competing reaction pathways can lead to a mixture of products.[8] Lowering the reaction temperature may favor the desired product. |
| Incorrect Order of Reagent Addition | In some cases, the order of addition of reagents can influence the reaction pathway. Consider adding one of the reactants dropwise to the reaction mixture. |
| Isomer Formation | The presence of electron-withdrawing groups like chlorine can influence the regioselectivity of the cyclization. Careful analysis of the product mixture by NMR and mass spectrometry is necessary to identify isomers. |
Issue 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities | If recrystallization is challenging, try using a different solvent system or a combination of solvents. |
| Product Tailing on Silica Gel | If using column chromatography, consider adding a small amount of a modifier like triethylamine to the eluent to reduce tailing of basic compounds. |
| Insoluble Byproducts | The formation of insoluble byproducts can complicate purification.[5] Try filtering the reaction mixture while hot to remove any insoluble material before workup. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for related compounds. Optimization may be required.
Materials:
-
2-amino-4-chloropyridine
-
Diethyl malonate
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene (or another suitable high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-chloropyridine (1 equivalent) and anhydrous toluene.
-
To this suspension, add diethyl malonate (1.2 equivalents).
-
Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the reaction mixture at room temperature under an inert atmosphere. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the pH is approximately 7-8.
-
The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture of solvents) to the flask.
-
Heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Visualizing the Reaction Pathway and Troubleshooting
Reaction Mechanism Overview
Caption: A simplified overview of the key steps in the synthesis.
Troubleshooting Workflow for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
Summary of Key Parameters and Their Impact
| Parameter | Potential Impact on Yield and Purity | Recommendations |
| Temperature | Too low: incomplete reaction. Too high: degradation and side products. | Optimize in a small-scale trial, monitoring by TLC. |
| Reaction Time | Insufficient: unreacted starting materials. Excessive: potential for byproduct formation. | Determine the optimal time by monitoring the reaction progress. |
| Stoichiometry of POCl₃ | Too little: incomplete cyclization/chlorination. Too much: harsh conditions, difficult workup. | Start with 3-5 equivalents and adjust based on results. |
| Solvent | Must be anhydrous and high-boiling. | Use freshly distilled, anhydrous solvents. |
| Work-up | Inefficient quenching or neutralization can lead to product loss or degradation. | Perform quenching slowly at low temperatures. Ensure complete neutralization. |
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
- Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- RSC Publishing. (2023).
- Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society.
- Wiley Online Library. (2023).
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Addressing batch-to-batch variability of a synthesized pyrido[2,3-d]pyrimidine.
- RSC Publishing. (2023).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- American Chemical Society. (n.d.). Cyclization of 2-Aminopyridine Derivatives. I.
- PMC. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- CCS Chemistry. (n.d.).
- PMC. (n.d.).
- Semantic Scholar. (2009).
- ChemicalBook. (n.d.). 2-Amino-4-chloropyridine synthesis.
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- ResearchGate. (2025). Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.
- industrial additives. (2023). preparation methods and uses of 2-amino-4-chloro-pyridine.
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
- PMC. (n.d.).
- Semantic Scholar. (2021).
- Moravek. (n.d.).
- Semantic Scholar. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III.
- Wiley Online Library. (n.d.).
- ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent.
- ResearchGate. (2025). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Reachem. (2024).
- EMU Physics Department. (2023).
- Google Patents. (n.d.).
- Quora. (2017).
- Google Patents. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound.
- PMC. (n.d.).
- International Journal of Pharmaceutical Sciences. (n.d.). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
- PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.
- PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one.
- National Institutes of Health. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H).
- Google Patents. (n.d.). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
Sources
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- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (MW: 215.04 g/mol , CAS: 278614-91-8)[1][2][3]. The purity of this heterocyclic scaffold is critical for its downstream applications, including its use as a building block in the synthesis of novel therapeutics, such as SHP2 inhibitors[4]. This document provides in-depth troubleshooting advice and validated protocols to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, based on common syntheses for related pyridopyrimidinones, which often involve the condensation of 2-aminopyridines with malonate derivatives followed by chlorination[5], potential impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-amino-7-chloropyridine.
-
Monochloro Species: Incomplete chlorination can lead to 2-chloro- or 7-chloro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Hydroxy Precursors: The unchlorinated 2,7-dihydroxy precursor may persist if the chlorination reaction (e.g., with POCl₃) is incomplete.
-
Hydrolysis Products: The chloro-substituents can be susceptible to hydrolysis back to hydroxyl groups if exposed to water under non-neutral pH, especially during workup.
-
Polymeric Byproducts: Dark, tar-like impurities can form from side reactions at elevated temperatures.
Q2: Which purification technique is generally recommended for this compound?
A2: For batches with moderate to high purity (>85%), recrystallization is the most efficient and scalable method. It is particularly effective at removing minor, structurally distinct impurities. For complex crude mixtures containing multiple, closely related byproducts, silica gel column chromatography is necessary to achieve high purity (≥97%)[1]. However, some related heterocyclic compounds are noted to be difficult to purify, sometimes necessitating methods that avoid column chromatography to improve yield and ease of handling on an industrial scale[6].
Q3: What is the expected solubility profile of this compound?
A3: Based on its structure and calculated LogP of ~2.0[1], the compound is expected to be poorly soluble in water and non-polar solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), and chlorinated solvents like Dichloromethane (DCM) and chloroform. It may have limited solubility in alcohols like ethanol and methanol at room temperature, which often makes them excellent candidates for recrystallization. For some poorly soluble pyrimidinones, dissolving in DMF or DMSO and using a miscible anti-solvent is an effective crystallization strategy[7].
Troubleshooting Guide: Purification Workflows
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Scenario 1: Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?
A: "Oiling out" occurs when the solute is supersaturated and comes out of solution as a liquid phase rather than a solid crystal lattice. This is common if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the solution is cooled too rapidly.
-
Causality: The high concentration of the compound in the hot solvent, combined with impurities depressing the melting point, favors the formation of a liquid phase upon cooling.
-
Solutions:
-
Re-heat and Dilute: Add more hot solvent to the oiled-out mixture until the liquid phase fully redissolves. Then, allow it to cool much more slowly.
-
Reduce Cooling Rate: Use a Dewar flask or insulate the crystallization vessel to slow down the cooling process. Slow cooling is critical for forming well-ordered crystals.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate nucleation.
-
Change Solvent System: Your current solvent may be too good. Select a solvent in which the compound has slightly lower solubility at high temperatures or use a binary solvent system (one solvent in which it is soluble, and an "anti-solvent" in which it is not). For example, if it is soluble in hot ethanol, you could add water dropwise until turbidity persists, then re-heat to clarify and cool slowly. A DMF/water mixture has been used successfully for crystallizing related pyridopyrimidines[8].
-
Q: After recrystallization, the product is still colored/impure. What are the next steps?
A: This indicates the presence of impurities with solubility properties very similar to the target compound or highly colored, minor byproducts.
-
Causality: Co-crystallization of impurities or trapping of mother liquor within the crystal lattice. Highly conjugated impurities can impart significant color even at low concentrations.
-
Solutions:
-
Charcoal Treatment: Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution. The charcoal will adsorb colored, non-polar impurities. Crucially, you must perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause violent bumping.
-
Second Recrystallization: A subsequent recrystallization from a different solvent system may successfully remove the persistent impurity.
-
Switch to Chromatography: If recrystallization fails, the impurities are likely too similar in structure and polarity. Column chromatography will be required.
-
Scenario 2: Column Chromatography Issues
Q: My compound is streaking badly on the silica gel column and I'm getting poor separation. Why?
A: Streaking (tailing) on silica gel is typically caused by strong, non-ideal interactions between the compound and the acidic silica surface, or by sample overloading. The pyridopyrimidine core contains basic nitrogen atoms that can interact strongly with acidic silanol groups.
-
Causality: The Lewis basic nitrogens on your compound are binding tightly to the acidic Si-OH groups on the silica surface, leading to slow, uneven elution.
-
Solutions:
-
Add a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete for the acidic sites on the silica. Triethylamine (Et₃N) at 0.1-1% (v/v) is a common and highly effective choice.
-
Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for basic compounds.
-
Check Sample Solubility: If your compound is not fully dissolved in the eluent when it loads onto the column, it will streak. Ensure your sample is loaded in a minimal amount of solvent in which it is highly soluble, or better yet, perform a "dry loading" by adsorbing your crude material onto a small amount of silica gel before adding it to the column.
-
Reduce the Load: You may simply be overloading the column. As a rule of thumb, use a silica-to-sample mass ratio of at least 50:1 for difficult separations.
-
Purification Strategy Workflow
The following diagram outlines a decision-making process for selecting the appropriate purification technique.
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is adapted from methods used for similar heterocyclic compounds[9].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid is just completely dissolved. Adding excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Silica Gel Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good target is to achieve an Rf value of ~0.25-0.35 for the desired compound. Start with a mixture of Hexane and Ethyl Acetate (e.g., 4:1) and increase polarity as needed. Add 0.5% triethylamine to the eluent mixture to prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.
-
Sample Loading (Dry Load Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane). Add a small amount of silica gel (approx. 2-3x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder on top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the eluent polarity according to your TLC analysis.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove residual solvent.
Data Presentation
Table 1: Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Properties | Potential Use |
| Ethanol | 78 | Polar protic | Good single solvent candidate. |
| Isopropanol | 82 | Polar protic | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar aprotic | Good for dissolving, often used with Hexane as an anti-solvent. |
| Dichloromethane | 40 | Chlorinated | Often too good a solvent, but can be used with an anti-solvent. |
| Toluene | 111 | Aromatic | Can be effective if other solvents fail. |
| Water | 100 | Polar protic | Likely an anti-solvent. Useful in binary systems like DMF/Water[8]. |
| Acetonitrile | 82 | Polar aprotic | Good solubility for polar compounds; can be paired with water. |
Troubleshooting Recrystallization Diagram
Caption: Troubleshooting poor recrystallization.
References
-
Patil, S. A., et al. (2012). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 4(1), 356-363. [Link]
-
Mamedov, V. A., et al. (2021). (2,6-dichlorophenyl)-1,3,4,8-tetrahydro2H-pyrido[1,2-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, E77, 516-521. [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
- Google Patents. CN102060759A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
-
Journal of Medicinal Chemistry. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. [Link]
-
Cytiva. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. [Link]
-
Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]
-
El-Gaby, M. S. A., et al. (2002). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 67(11), 727-734. [Link]
- Google Patents. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
-
Reddy, T. S., et al. (2016). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 14(44), 10449-10453. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
Gaube, G., Mutter, J., & Leitch, D. C. (2020). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry, 98(10), 634-640. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN102977104A - Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
stability issues of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one in solution
Welcome to the technical support center for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Navigating Solution Stability
This section addresses specific experimental challenges you may face. Each issue is followed by an analysis of potential causes and actionable steps for resolution.
Q1: I'm observing a progressive decrease in the concentration of my this compound stock solution over time. What is the likely cause and how can I prevent this?
A1: Uncovering the Roots of Compound Disappearance
A decline in the concentration of this compound in solution is a common indicator of chemical degradation. The primary suspect for this instability is hydrolysis, a reaction with water, which can be influenced by the pH of your solution. The 4-pyridone core of the molecule, particularly with electron-withdrawing chloro groups, can be susceptible to nucleophilic attack by water or hydroxide ions[1].
Causality Explained: The pyridopyrimidinone scaffold can exhibit zwitterionic character, which may enhance its reactivity towards nucleophiles[1]. The presence of two chlorine atoms can further increase the electrophilicity of the heterocyclic ring system, making it more prone to hydrolysis. This reaction likely involves the nucleophilic attack on the pyrimidine ring, potentially leading to ring-opening or substitution of the chloro groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased compound concentration.
Step-by-Step Protocol for Mitigation:
-
Solvent Selection: If your experimental design allows, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents minimize the availability of water for hydrolysis.
-
pH Control for Aqueous Solutions: If an aqueous or protic solvent system is required, the pH of the solution is critical. It is advisable to maintain a slightly acidic to neutral pH range (pH 4-6), as basic conditions can accelerate hydrolysis of the chloro-substituted pyridone ring[1]. Use a suitable buffer system to maintain the desired pH.
-
Storage Temperature: Store all solutions, both stock and working solutions, at low temperatures. For short-term storage (days to a week), -20°C is recommended. For long-term storage, -80°C is preferable. Minimize freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Stability-Indicating Method: To confirm that your corrective actions are effective, employ a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC)[2]. This will allow you to separate the parent compound from any potential degradants and accurately quantify its concentration over time.
Q2: My solution of this compound has developed a yellow tint. What does this color change signify?
A2: Interpreting Chromatic Shifts
A change in the color of your solution, particularly the appearance of a yellow hue, is often a visual cue for compound degradation. This can be due to photodegradation or oxidative processes, leading to the formation of new, colored chemical species.
Causality Explained: The extended π-system of the pyrido[1,2-a]pyrimidin-4-one core absorbs UV light. This absorption can lead to photochemical reactions, especially in the presence of oxygen, resulting in the formation of degradation products with altered chromophores that absorb visible light, appearing colored. Chlorinated aromatic compounds can be susceptible to photodegradation, which may involve dechlorination or ring modifications.
Investigative Steps:
-
Light Exposure Assessment: Review your handling and storage procedures. Have the solutions been exposed to ambient laboratory light or direct sunlight for extended periods?
-
Control Experiment: Prepare a fresh solution and divide it into two portions. Store one portion in a clear vial on the lab bench and the other in an amber vial or a vial wrapped in aluminum foil, both at the same temperature. Monitor for color change over a few days. If the solution in the clear vial changes color while the protected one does not, photodegradation is the likely cause.
-
Analytical Confirmation: Analyze the discolored solution using HPLC with a photodiode array (PDA) detector or LC-MS[2][3]. This will help to identify new peaks corresponding to degradation products and provide information on their UV-Vis absorption spectra.
Preventative Measures:
-
Light Protection: Always store solutions of this compound in amber glass vials or containers wrapped in aluminum foil to protect them from light.
-
Inert Atmosphere: When preparing and storing solutions for long-term use, consider purging the vial with an inert gas like argon or nitrogen to minimize contact with oxygen, thereby reducing the risk of photo-oxidation.
Q3: I am getting inconsistent results in my bioassays. Could this be related to the stability of this compound?
A3: Ensuring Compound Integrity in Biological Experiments
Inconsistent bioassay results can indeed stem from the degradation of your test compound. If this compound degrades in your assay medium, the effective concentration will be lower than intended, leading to variability in the observed biological response.
Causality Explained: Biological assay media are typically aqueous, buffered to a physiological pH (around 7.4), and incubated at 37°C. These conditions—water, physiological pH, and elevated temperature—can all promote the degradation of a sensitive compound like this compound through hydrolysis and potentially other pathways.
Troubleshooting Protocol:
-
Assess Stability in Assay Medium:
-
Prepare a solution of the compound in your specific cell culture or assay medium at the highest concentration you use in your experiments.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze these aliquots by a stability-indicating method like HPLC or LC-MS to determine the remaining concentration of the parent compound[2][3].
-
-
Data Analysis: Plot the concentration of this compound versus time. A significant decrease will confirm instability in your assay medium.
-
Experimental Adjustments:
-
Fresh Preparations: If instability is confirmed, prepare fresh dilutions of your compound from a stable stock solution (e.g., in anhydrous DMSO) immediately before each experiment.
-
Reduced Incubation Time: If possible, modify your assay protocol to reduce the incubation time of the compound with the biological system.
-
Dose Justification: Be aware that the nominal concentration you add to the assay may not be the effective concentration throughout the experiment. This should be noted in your experimental documentation and considered during data interpretation.
-
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for solid this compound?
A: For the solid form of the compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. Storage at 2-8°C is advisable. Protecting it from moisture and light is crucial to prevent slow degradation over time.
Q: What solvents are recommended for preparing stock solutions of this compound?
A: Anhydrous aprotic solvents are highly recommended for stock solutions to minimize the risk of hydrolysis.
| Solvent | Suitability | Rationale |
| Anhydrous DMSO | Excellent | Aprotic, high dissolving power, minimizes hydrolysis. |
| Anhydrous DMF | Excellent | Aprotic, good alternative to DMSO. |
| Ethanol | Fair | Protic, can lead to slow solvolysis. Use fresh and for short-term storage only. |
| Aqueous Buffers | Poor (for stock) | High risk of hydrolysis. Only for immediate use in working solutions. |
Q: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, based on its structure and related compounds, the following pathways are plausible:
-
Hydrolysis: Nucleophilic substitution of one or both chlorine atoms by hydroxide or water, or hydrolytic cleavage of the pyrimidinone ring[1].
-
Photodegradation: Light-induced reactions that could involve dechlorination, rearrangement, or dimerization.
-
Oxidation: Reaction with atmospheric oxygen, potentially accelerated by light, leading to the formation of N-oxides or other oxidized species.
Caption: Plausible degradation pathways for this compound.
Q: How can I analyze for potential degradation products?
A: The most effective analytical techniques for stability testing and identifying degradation products are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from degradants and quantifying them. A C18 column with a mobile phase of acetonitrile and water (with formic acid or ammonium acetate as a modifier) is a good starting point[2].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about the degradation products by determining their mass-to-charge ratio and fragmentation patterns[3]. This is crucial for identifying unknown degradants.
References
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. (2025, August 15). ScienceDirect. Retrieved January 17, 2026, from [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025, August 28). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Reaction of Chlorine Dioxide with Saturated Nitrogen-Containing Heterocycles and Comparison with the Micropollutant Behavior in a Real Water Matrix. (2022, August 16). PubMed. Retrieved January 17, 2026, from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved January 17, 2026, from [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025, September 9). PubMed. Retrieved January 17, 2026, from [Link]
-
Analytical Methods - Toxicological Profile for Chlorine. (n.d.). NCBI Bookshelf. Retrieved January 17, 2026, from [Link]
-
Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. (2025, September 10). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Chromatography Online. Retrieved January 17, 2026, from [Link]
-
Degradation Mechanisms and Substituent Effects of N-Chloro-α-Amino Acids: A Computational Study. (2020, March 3). PubMed. Retrieved January 17, 2026, from [Link]
-
Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. (2003, May). PubMed. Retrieved January 17, 2026, from [Link]
-
Novel Techniques Improve Pharmaceutical Stability Testing. (2019, March 1). News-Medical.Net. Retrieved January 17, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved January 17, 2026, from [Link]
-
Identification of Photodegradation Products of DDT in Water. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Hydrolysis in 2'-chloro-2'-deoxy nucleosides, -nucleotides and -polynucleotides to arabinose-derivatives. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. (2022, March 8). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Photodegradation of Chlorobiphenyls. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
Sources
Technical Support Center: Troubleshooting Low Efficacy in Pyrido[1,2-a]pyrimidin-4-one Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrido[1,2-a]pyrimidin-4-one compounds. This guide is designed to help you troubleshoot and resolve common issues leading to low or inconsistent efficacy in your bioassays. By understanding the underlying principles and implementing robust experimental practices, you can enhance the reliability and reproducibility of your results.
Pyrido[1,2-a]pyrimidin-4-ones are a versatile class of heterocyclic compounds with a wide range of biological activities, including potential as anti-cancer, anti-malarial, and enzyme-inhibiting agents.[1][2][3][4][5] However, like many small molecules, their successful evaluation in bioassays depends on careful attention to experimental detail. This guide provides a structured approach to identifying and addressing potential pitfalls in your workflow.
I. Foundational Troubleshooting: Compound Integrity and Handling
The journey to reliable bioassay data begins long before the assay itself. The integrity and proper handling of your pyrido[1,2-a]pyrimidin-4-one compounds are paramount.[6] Errors at this stage are a frequent and often overlooked source of poor assay performance.
FAQ: Compound-Related Issues
Question: My pyrido[1,2-a]pyrimidin-4-one derivative shows lower than expected activity. Could the compound itself be the problem?
Answer: Absolutely. Before troubleshooting the assay protocol, it is crucial to verify the integrity of your compound. Several factors can contribute to a loss of compound efficacy before it even reaches the assay.
Troubleshooting Steps:
-
Purity Verification:
-
Rationale: Impurities can interfere with the assay or compete with your compound, leading to inaccurate results.
-
Protocol: Re-verify the purity of your compound stock using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity level of >95% is generally recommended for bioassays.
-
-
Solubility Challenges:
-
Rationale: Pyrido[1,2-a]pyrimidin-4-ones, like many heterocyclic compounds, can have poor aqueous solubility.[7][8][9][10] If the compound precipitates in your stock solution or assay buffer, its effective concentration will be much lower than intended.
-
Protocol:
-
Visually inspect your stock solutions for any signs of precipitation.
-
Determine the solubility of your compound in the assay buffer. You can do this by preparing a dilution series and measuring the absorbance or by using a nephelometer to detect light scattering from precipitates.
-
If solubility is an issue, consider using a co-solvent like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG).[7][8] However, be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells or inhibit enzyme activity.
-
-
-
Stability and Storage:
-
Rationale: Compounds can degrade over time, especially if not stored correctly.[11][12] Factors like temperature, light exposure, and repeated freeze-thaw cycles can all contribute to degradation.[13]
-
Protocol:
-
Store compounds as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment.
-
Aliquot stock solutions to minimize freeze-thaw cycles.
-
Protect light-sensitive compounds from light exposure by using amber vials.
-
-
II. Optimizing Cell-Based Assays
Cell-based assays provide a more biologically relevant system for evaluating compound efficacy but also introduce more variables that need to be controlled.[14][15][16][17]
FAQ: Cell-Based Assay Pitfalls
Question: I'm seeing high variability and low efficacy in my cell-based assay. What should I check?
Answer: High variability in cell-based assays often points to issues with cell health, assay conditions, or the experimental window.
Troubleshooting Workflow for Cell-Based Assays:
Caption: A step-by-step workflow for troubleshooting cell-based assays.
Detailed Troubleshooting Steps:
-
Cell Health and Viability:
-
Rationale: Unhealthy or stressed cells will not respond consistently to treatment.[14]
-
Protocol:
-
Regularly check for mycoplasma contamination.
-
Ensure cells are in the logarithmic growth phase and not over-confluent before seeding.
-
Perform a viability count (e.g., using trypan blue) before seeding to ensure you are starting with a healthy population.[14]
-
-
-
Cell Seeding Density:
-
Rationale: The optimal cell number per well is crucial for a robust assay window.[14] Too few cells may result in a weak signal, while too many can lead to nutrient depletion and cell stress.
-
Protocol: Perform a cell titration experiment to determine the seeding density that gives the best signal-to-background ratio.
-
-
Compound Incubation Time:
-
Rationale: The optimal duration of compound exposure can vary depending on the mechanism of action and the cellular process being measured.
-
Protocol: Conduct a time-course experiment to identify the incubation time that yields the maximal effect of your positive control and a clear dose-response for your test compound.[16]
-
-
Serum Protein Binding:
-
Rationale: Many small molecules bind to serum proteins, which can reduce the free concentration of the compound available to interact with the target cells.[18][19][20] This is a critical consideration when transitioning from biochemical to cell-based assays.
-
Protocol:
-
If possible, perform the assay in serum-free or low-serum media.
-
If serum is required, be aware that the apparent potency of your compound may be lower than in a serum-free environment.
-
Consider performing a serum shift assay to quantify the impact of serum on your compound's activity.
-
-
-
Compound Cytotoxicity:
-
Rationale: If your compound is cytotoxic at the concentrations being tested, this can mask any specific inhibitory effects.
-
Protocol: Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which your compound is not toxic to the cells.[16] Ensure your efficacy assays are conducted at non-toxic concentrations.
-
| Parameter | Recommendation | Rationale |
| Cell Passage Number | Use cells within a consistent and low passage number range. | High passage numbers can lead to genetic drift and altered cellular responses.[15] |
| Pipetting Technique | Ensure proper mixing of cell suspensions and reagents. Use calibrated pipettes. | Inconsistent pipetting is a major source of variability in microplate-based assays.[14][21] |
| Plate Type | Use appropriate microplates for your assay (e.g., black plates for fluorescence). | The choice of microplate can significantly impact assay performance and background signal.[21] |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with media/buffer. | Evaporation can be more pronounced in the outer wells, leading to "edge effects" and skewed results. |
III. Navigating Enzymatic and Biochemical Assays
While often simpler than cell-based assays, enzymatic and biochemical assays have their own set of potential issues that can lead to observations of low efficacy.
FAQ: Issues in Biochemical Assays
Question: My pyrido[1,2-a]pyrimidin-4-one compound is not showing the expected inhibition in my enzymatic assay. What could be wrong?
Answer: In enzymatic assays, low efficacy can be due to a variety of factors, including incorrect assay conditions, interference from the compound, or issues with the reagents themselves.
Decision Tree for Troubleshooting Enzymatic Assays:
Caption: A decision tree to diagnose issues in enzymatic assays.
Key Considerations for Enzymatic Assays:
-
Assay Controls:
-
Rationale: Proper controls are essential to validate your assay results.[22]
-
Protocol:
-
Positive Control: A known inhibitor of the enzyme to ensure the assay can detect inhibition.
-
Negative Control: A vehicle control (e.g., DMSO) to establish the baseline enzyme activity.
-
Blank: A control with no enzyme to determine the background signal.
-
-
-
Substrate Concentration:
-
Rationale: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will affect the apparent potency of competitive inhibitors.
-
Protocol: For initial screening, it is often recommended to use a substrate concentration at or near the Km value.
-
-
Compound Interference:
-
Rationale: Some compounds can interfere with the assay detection method, leading to false positive or false negative results.[23][24][25][26] For example, a colored compound can interfere with absorbance-based readouts, and a fluorescent compound can interfere with fluorescence-based assays.
-
Protocol: Run a counterscreen where you test your compound in the assay in the absence of the enzyme or substrate to check for any direct effects on the detection signal.
-
IV. Bridging the Gap: From Biochemical to Cellular Efficacy
A common challenge in drug discovery is the discrepancy between a compound's activity in a biochemical assay versus a cell-based assay.[27]
Question: My pyrido[1,2-a]pyrimidin-4-one is a potent inhibitor in my enzymatic assay but shows weak or no activity in cells. Why?
Answer: This is a frequent observation and highlights the complexities of cellular systems. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that counteract its intended activity.
-
Serum Protein Binding: As discussed earlier, binding to serum proteins in the cell culture media can reduce the free concentration of the compound.[18][19][20]
Investigating the Discrepancy:
-
Permeability Assays: Consider performing assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive permeability of your compound.
-
Efflux Pump Inhibition: Test your compound in the presence of known efflux pump inhibitors to see if its activity is restored.
-
Metabolic Stability: Evaluate the stability of your compound in the presence of liver microsomes or hepatocytes.
By systematically working through these troubleshooting guides, you can identify and address the root causes of low efficacy in your pyrido[1,2-a]pyrimidin-4-one bioassays, leading to more reliable and impactful research.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 558–567. [Link]
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 14(5), 558-567. [Link]
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Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. [Link]
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Ross, A. E., et al. (2018). Effect of Serum on Electrochemical Detection of Bioassays having Ag Nanoparticle Labels. Analytical Chemistry, 90(15), 9497–9504. [Link]
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Kypreos, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery, 23(1), 84-93. [Link]
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Kypreos, D., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular BioSystems, 8(10), 2656-2663. [Link]
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Rózycki, B., et al. (1998). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Acta Biochimica Polonica, 45(4), 965-973. [Link]
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Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Beckman Coulter. [Link]
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Kypreos, D., et al. (2018). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. SLAS Discovery, 23(1), 84-93. [Link]
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Various Authors. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
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Ghenim, L., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3648-3659. [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
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Prakash, T. P., et al. (2021). Impact of Serum Proteins on the Uptake and RNAi Activity of GalNAc-Conjugated siRNAs. Nucleic Acid Therapeutics, 31(4), 309–315. [Link]
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Drug Discovery & Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery & Development. [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
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Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 315-325. [Link]
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Mootz, E. J., et al. (2017). False positives in using the zymogram assay for identification of peptidoglycan hydrolases. Analytical Biochemistry, 539, 136-141. [Link]
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ACD/Labs. (n.d.). How to Avoid False Positives and False Negatives in Analytical Chemistry. ACD/Labs. [Link]
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Cheng, F., et al. (2014). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 346–357. [Link]
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National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl-. PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 9-methyl. PubChem. [Link]
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El-Naggar, M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Scientific Reports, 12(1), 11841. [Link]
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Sartini, S., et al. (2014). A Novel 2,3-diphenyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative Inhibits Endothelial Cell Dysfunction and Smooth Muscle Cell proliferation/activation. European Journal of Medicinal Chemistry, 72, 164-173. [Link]
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ACS Publications. (2023). Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters. [Link]
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MDPI. (2022). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 27(19), 6296. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome these challenges.
Introduction: Understanding the Solubility Profile
This compound is a heterocyclic compound with a rigid, planar structure. Its molecular weight is 215.04 g/mol and it possesses a predicted LogP of approximately 2.0, indicating moderate lipophilicity[1]. These characteristics suggest that while the compound may be soluble in some organic solvents, it is likely to exhibit poor aqueous solubility. Such limited aqueous solubility can be a significant hurdle in various experimental settings, from in vitro biological assays to preclinical formulation development.
This guide will walk you through a logical progression of troubleshooting steps, from simple solvent screening to more advanced formulation strategies, to help you achieve the desired concentration of this compound in your experiments.
Troubleshooting Guide: A Step-by-Step Approach
This section is structured in a question-and-answer format to directly address common issues encountered during the handling of this compound.
Initial Dissolution Attempts
Question: I am unable to dissolve this compound in my aqueous buffer. What should I do first?
Answer: The first step is to perform a systematic solvent screening to identify a suitable organic solvent in which the compound is readily soluble. This will serve as a stock solution for further dilutions into your aqueous medium.
-
Rationale: Many organic compounds with low aqueous solubility are freely soluble in organic solvents. By creating a concentrated stock solution, you can then dilute it into your aqueous buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system.
-
Recommended Solvents for Screening:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dichloromethane (DCM)
-
Experimental Workflow: Solvent Screening
Caption: A workflow for systematic solvent screening.
Question: I have prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?
Answer: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several strategies to address this:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of the compound in your aqueous buffer.
-
Increase the Cosolvent Concentration: If your experimental system allows, increasing the percentage of the organic cosolvent (e.g., DMSO) in the final solution can help maintain solubility. However, be mindful of the potential effects of the cosolvent on your experiment. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Use a Different Cosolvent: Sometimes, a different water-miscible organic solvent, like ethanol, may be more effective at maintaining solubility upon dilution.
-
pH Adjustment: The solubility of your compound may be pH-dependent. Although this compound does not have readily ionizable groups, subtle changes in pH can sometimes influence solubility. It is worth testing the solubility in a range of buffered solutions (e.g., pH 5.0, 7.4, and 9.0).
Advanced Solubility Enhancement Techniques
If the above methods are insufficient, more advanced formulation strategies may be necessary.
Question: My required experimental concentration is still not achievable in an acceptable cosolvent percentage. What are my next options?
Answer: At this stage, you should consider more sophisticated formulation techniques such as using cyclodextrins or creating a solid dispersion.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic compound and increasing its aqueous solubility[2][3][4].
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their good solubility and safety profiles[5].
-
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier, often a polymer. This can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability[6][7].
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC) are frequently used polymers for creating solid dispersions.
-
Decision Tree for Advanced Techniques
Caption: A decision-making guide for advanced solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is a safe concentration of DMSO to use in cell-based assays?
-
A1: Generally, DMSO concentrations should be kept below 1%, and ideally at or below 0.5%, to minimize cytotoxicity and off-target effects. It is always recommended to run a vehicle control (your final buffer with the same percentage of DMSO but without the compound) to assess the impact of the solvent on your specific cell line and assay.
Q2: How do I prepare a solution with cyclodextrins?
-
A2: A common method is the kneading or co-evaporation method. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle is to facilitate the interaction between the compound and the cyclodextrin in the presence of a small amount of solvent, which is then removed.
Q3: Can I heat the solution to improve solubility?
-
A3: Gentle heating can be a useful tool to aid dissolution. However, you must be cautious about the thermal stability of this compound. It is advisable to perform a stability test by dissolving the compound with gentle heat, then allowing it to cool to room temperature to see if it remains in solution. Always check for any signs of degradation after heating.
Q4: How can I measure the solubility of my compound accurately?
-
A4: A common method is the shake-flask method. An excess amount of the solid compound is added to the solvent of interest and agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered or centrifuged to remove the undissolved solid, and the concentration of the compound in the supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[8].
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
-
Determine the Target Stock Concentration: Based on your initial solvent screening, choose a solvent that provides good solubility (e.g., DMSO). Aim for a stock concentration that is at least 1000-fold higher than your highest final experimental concentration.
-
Weigh the Compound: Accurately weigh the required amount of this compound in a suitable vial.
-
Add the Solvent: Add the calculated volume of the chosen solvent (e.g., DMSO) to the vial.
-
Aid Dissolution: Vortex the vial thoroughly. If needed, you can use a sonicator for a few minutes to aid dissolution.
-
Serial Dilutions: Perform serial dilutions of your stock solution into your final aqueous buffer. It is often best to do this stepwise to avoid precipitation. For example, first, dilute the DMSO stock into a small volume of buffer, and then add this intermediate dilution to the final volume.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a Molar Solution of HP-β-CD: Prepare a solution of HP-β-CD in your desired aqueous buffer. The concentration will depend on the desired molar ratio of cyclodextrin to your compound. A 10:1 molar ratio is a good starting point.
-
Kneading Method: a. Place a known amount of this compound in a mortar. b. Add the HP-β-CD. c. Add a small amount of a solvent in which the compound is soluble (e.g., ethanol or methanol) dropwise while triturating with a pestle to form a paste. d. Continue triturating until the solvent has evaporated, leaving a solid powder. e. This powder is the inclusion complex, which should have enhanced aqueous solubility.
-
Dissolve the Complex: Attempt to dissolve the prepared inclusion complex in your aqueous buffer.
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvency | Increasing the proportion of an organic solvent in an aqueous solution. | Simple and quick to implement. | The organic solvent may interfere with the experiment; risk of precipitation upon dilution. |
| pH Adjustment | Altering the pH of the solution to ionize the compound, thereby increasing its solubility. | Can be very effective for ionizable compounds. | This compound has no readily ionizable groups, so the effect may be minimal. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity. | Generally well-tolerated in biological systems; can significantly increase aqueous solubility. | Can be more time-consuming to prepare; may not be effective for all molecules. |
| Solid Dispersion | Dispersing the compound in a hydrophilic carrier at a molecular level. | Can lead to a substantial increase in dissolution rate and solubility. | Requires more specialized equipment (e.g., for solvent evaporation or melt extrusion); potential for physical instability (recrystallization). |
References
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- PharmaCompass.com. (n.d.). Solubilizer Agent | Excipient | Pharmaceutical drug delivery.
- PMC - PubMed Central. (n.d.).
- PMC - NIH. (2022).
- World Pharma Today. (n.d.).
- PMC - NIH. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
- SciSpace. (n.d.).
- PMC - PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- University of Huddersfield. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- PMC - NIH. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- World Pharma Today. (n.d.).
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- PubChemLite. (n.d.). This compound.
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- ACS Publications. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
- ResearchGate. (2025).
- PMC - NIH. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- PubMed. (n.d.). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity.
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- ResearchGate. (2025). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- ACS Publications. (n.d.). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- PMC - NIH. (2020).
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Technical Support Center: Synthesis of Dichlorinated Pyridopyrimidinones
Welcome to the technical support guide for the synthesis of dichlorinated pyridopyrimidinones. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Dichlorinated pyridopyrimidinones are crucial intermediates in medicinal chemistry, but their synthesis is often plagued by side reactions that can impact yield, purity, and scalability.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common experimental issues, understand the underlying mechanisms, and optimize your reaction conditions for a successful outcome.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis. Each entry details the probable cause, a mechanistic explanation, and actionable protocols for mitigation.
Q1: My reaction is incomplete. I'm seeing significant amounts of a mono-chlorinated hydroxy-byproduct. How can I drive the reaction to completion?
Probable Cause: This is the most common issue and typically stems from insufficient reaction energy, time, or reagent equivalency. The conversion of a dihydroxy-pyridopyrimidinone to its dichlorinated counterpart is not a single event but a two-stage process. The second chlorination step often requires more forcing conditions than the first.
Mechanistic Explanation: The reaction with phosphorus oxychloride (POCl₃) proceeds through two distinct stages[1]:
-
O-Phosphorylation: The hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This occurs under basic conditions at lower temperatures (e.g., < 25 °C) and converts the hydroxyl into an excellent leaving group (a dichlorophosphate ester)[1].
-
Nucleophilic Substitution: A chloride ion (Cl⁻), either from POCl₃ itself or an additive, displaces the phosphate ester group to form the C-Cl bond. This step typically requires thermal energy to proceed efficiently (e.g., 70-90 °C)[1].
Failure to provide sufficient thermal energy or an adequate concentration of the active chlorinating species can stall the reaction after the first chlorination, leading to the observed mono-chloro-hydroxy impurity.
Proposed Solutions & Protocols:
-
Optimize Thermal Conditions: Implement a two-temperature profile.
-
Step 1: Suspend the starting material in a suitable solvent (e.g., toluene, sulfolane) with a tertiary amine base (e.g., DIPEA, triethylamine). Add 1.0-1.2 equivalents of POCl₃ per hydroxyl group dropwise at 0-10 °C. Stir for 1-2 hours to ensure complete formation of the phosphate intermediates[1].
-
Step 2: Gradually heat the reaction mixture to a reflux temperature of 80-110 °C (solvent dependent) and monitor by TLC or LCMS until the mono-chlorinated intermediate is fully consumed. This can take anywhere from 2 to 12 hours[2].
-
-
Increase Reagent Stoichiometry: While equimolar POCl₃ can work under high-temperature sealed-vessel conditions[3], using a slight excess (1.5 equivalents per hydroxyl group) is common in standard laboratory setups to ensure the reaction goes to completion.
-
Use a Stronger Chlorinating System: If thermal optimization is insufficient, consider adding phosphorus pentachloride (PCl₅) as a co-reagent. A POCl₃/PCl₅ mixture is a more potent chlorinating agent that can facilitate the conversion of stubborn hydroxyl groups[4].
Q2: The reaction mixture turned dark brown/black, and I isolated an intractable tar. What caused this decomposition?
Probable Cause: This indicates decomposition of the starting material, intermediates, or product due to excessively harsh reaction conditions, particularly temperature.
Mechanistic Explanation: Phosphorus oxychloride is a highly reactive and dehydrating agent. At elevated temperatures (>120 °C) or with prolonged heating, it can promote complex side reactions, including polymerization and charring of the heterocyclic core. Some intermediates in the reaction may also be thermally unstable. One expert protocol explicitly warns against exceeding 70-75 °C to prevent decomposition[2].
Proposed Solutions & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range of 70-110 °C. Do not assume that "more heat is better." Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
-
Controlled Reagent Addition: Add POCl₃ slowly at a low temperature (0-10 °C). The initial phosphorylation can be exothermic, and uncontrolled addition can lead to temperature spikes that initiate decomposition pathways.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the starting material and mono-chloro intermediate are consumed, proceed with the workup. Unnecessary heating after completion increases the risk of decomposition.
-
Solvent Choice: Using POCl₃ as both the reagent and solvent often requires high temperatures and can lead to decomposition. Using a high-boiling inert solvent like sulfolane or toluene allows for more precise temperature control[2].
Q3: My initial reaction check (e.g., in-situ TLC, LCMS) shows a clean conversion, but after aqueous workup, I see new, more polar impurities. Is my product decomposing?
Probable Cause: Yes. The dichlorinated pyridopyrimidinone product is highly electrophilic and susceptible to hydrolysis upon contact with water, especially under non-neutral pH conditions. The new polar spots are likely the mono-chlorinated hydroxy species or even the dihydroxy starting material, formed by the hydrolysis of your product.
Mechanistic Explanation: The chlorine atoms on the pyridopyrimidinone ring are excellent leaving groups. Water can act as a nucleophile, attacking the electron-deficient carbon atoms and displacing the chloride ions. This reaction regenerates the hydroxyl group. This process can be accelerated by either acidic or basic conditions during the workup. The hydrolysis of a related chloro-derivative back to its hydroxy form during workup has been documented[5].
Proposed Solutions & Protocols:
-
Anhydrous Workup (if possible): If downstream chemistry allows, the best approach is to avoid water entirely. Quench the reaction with an anhydrous solvent, filter any salts, and remove the solvent/excess POCl₃ under high vacuum.
-
Controlled Aqueous Quench:
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This hydrolyzes the excess POCl₃ in a controlled manner.
-
Immediately neutralize the aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate or another mild base. Do not let the mixture remain acidic for long.
-
Promptly extract the product into a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic layer with brine, dry thoroughly with Na₂SO₄ or MgSO₄, and concentrate immediately.
-
-
Derivative Analysis: For analytical purposes where product instability is a concern, you can confirm reaction completion by quenching a small aliquot with a nucleophile like 1-methylpiperazine. The resulting stable amide derivative is easily detectable by LCMS and confirms the presence of the reactive chloro-group[2].
Frequently Asked Questions (FAQs)
-
Q: What is the optimal stoichiometry of POCl₃?
-
A: For robust, scalable reactions, a stoichiometry of 1.5 to 3.0 equivalents of POCl₃ per hydroxyl group is recommended. While equimolar amounts can be used, they often require sealed-tube, high-temperature conditions (140-160 °C) to achieve full conversion[3]. Using a moderate excess in a standard reflux setup provides a better driving force for the reaction.
-
-
Q: What is the role of bases like pyridine or DIPEA?
-
A: These bases play two critical roles. First, they neutralize the HCl generated during the reaction, preventing it from protonating the starting material and shutting down the reaction. Second, they act as catalysts, particularly for the initial O-phosphorylation step, ensuring it proceeds cleanly at low temperatures[1].
-
-
Q: Are there alternative chlorinating agents to POCl₃?
-
A: Yes, agents like thionyl chloride (SOCl₂) or oxalyl chloride can also be used, often in the presence of a catalytic amount of DMF (forming the Vilsmeier reagent in situ)[6]. However, POCl₃ is generally preferred for this specific transformation due to its reliability. Thionyl chloride, for instance, can sometimes lead to sulfur-containing byproducts[6].
-
-
Q: What are the best safety practices for quenching a reaction containing excess POCl₃?
-
A: Phosphorus oxychloride reacts violently with water in an exothermic reaction that produces corrosive HCl gas. ALWAYS perform the quench in a well-ventilated fume hood while wearing appropriate PPE (lab coat, gloves, safety glasses). The recommended procedure is to add the reaction mixture slowly to a large excess of crushed ice with vigorous stirring. This helps to dissipate the heat generated. Never add water directly to the reaction flask.
-
Visualizing Reaction & Side Pathways
The following diagrams illustrate the desired synthetic route and the competing side reactions that can lower the yield and purity of your final product.
Diagram 1: Desired Dichlorination Pathway
Caption: Stepwise conversion via phosphorylation and substitution.
Diagram 2: Competing Side Reaction Pathways
Caption: Key side reactions leading to impurities and yield loss.
Summary Table of Optimized Conditions
| Issue Encountered | Parameter to Adjust | Recommended Action | Rationale |
| Incomplete Reaction | Temperature | Increase final reaction temperature to 80-110 °C. | The second chlorination step has a higher activation energy.[1] |
| Reagent Stoichiometry | Use 1.5-3.0 eq. of POCl₃ per -OH group. | Ensures sufficient chlorinating agent is present to drive the reaction to completion. | |
| Decomposition/Tarring | Temperature | Maintain reaction temperature below 110 °C; ideally 70-90 °C. | Prevents thermal decomposition of the heterocyclic ring system.[2] |
| Reaction Time | Monitor reaction and work up promptly upon completion. | Minimizes exposure to harsh conditions that promote side reactions. | |
| Product Hydrolysis | Workup Procedure | Quench on ice, neutralize immediately to pH 7-8, and extract quickly. | The product is unstable in acidic or basic aqueous media; neutral conditions minimize hydrolysis. |
| Solvents | Use anhydrous solvents for extraction and drying (e.g., DCM, Na₂SO₄). | Removes water, the nucleophile responsible for hydrolysis. |
References
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (n.d.). National Institutes of Health. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
POCl -PCl mixture: A robust chlorinating agent. (2020). Indian Chemical Society. [Link]
-
ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. (2010). ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2013). Scientific Research Publishing. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). National Institutes of Health. [Link]
Sources
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Catalyst Selection for Pyrido[1,2-a]pyrimidin-4-one Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Pyrido[1,2-a]pyrimidin-4-one Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into selecting the optimal catalyst for your research. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of drugs used as antipsychotic agents, tranquilizers, and anticancer agents.[1][2] The success of your synthesis is critically dependent on the appropriate choice of catalyst and reaction conditions.
This guide moves beyond simple protocols to explain the why behind the choices you make in the lab. We will explore common experimental challenges, troubleshoot suboptimal results, and answer frequently asked questions to ensure your synthesis is efficient, reproducible, and scalable.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyrido[1,2-a]pyrimidin-4-ones.
Question 1: I am getting a very low yield of my desired pyrido[1,2-a]pyrimidin-4-one. What are the likely causes and how can I fix it?
Answer:
Low yield is a common issue that can stem from several factors, primarily related to catalyst choice and reaction conditions.
-
Potential Cause 1: Inefficient Catalyst System. Traditional methods relying on thermal cyclization or simple acid catalysis can be harsh and may not be suitable for sensitive substrates, leading to decomposition and side products.[3] Similarly, using expensive precious metal catalysts like palladium or rhodium may not always provide the best results, especially when considering cost-effectiveness.[1][3]
-
Recommended Solutions:
-
Consider a Copper Catalyst: For many applications, Copper(I) iodide (CuI) has emerged as a highly efficient and cost-effective catalyst. It facilitates a one-pot tandem Ullmann-type C-N cross-coupling and intramolecular amidation reaction, which works well for a broad range of substrates and functional groups.[1][3]
-
Explore Heterogeneous Acid Catalysts: If your pathway involves the condensation of a 2-aminopyridine with a β-oxo ester, a solid-supported acid catalyst like TsOH-SiO2 can offer excellent yields.[4] These catalysts are also advantageous for their simple work-up and reusability. Another powerful option is an aluminum-exchanged tungstophosphoric acid salt (AlxH3-xPW12O40), which possesses strong Lewis acid sites that can drive the reaction to completion, often achieving yields above 90%.[5][6]
-
-
Potential Cause 2: Suboptimal Reaction Conditions. The choice of solvent, base, and temperature is intrinsically linked to the catalyst's performance. For instance, in a CuI-catalyzed system, the type of copper salt, ligand, and base are all critical.
-
Recommended Solutions:
-
Systematic Optimization: When troubleshooting, vary one parameter at a time. For a CuI-catalyzed reaction, screen different copper sources (e.g., CuI, CuBr, CuCl) and bases (e.g., K2CO3, Cs2CO3, K3PO4). The choice of solvent (e.g., DMF, DMAc) can also significantly impact the yield.[1][3]
-
Re-evaluate Temperature: While thermal condensation requires very high temperatures (150-200°C), many modern catalytic systems operate under milder conditions.[7] For CuI catalysis, a temperature of around 130°C is often optimal.[3]
-
Question 2: My reaction is not going to completion, and I am isolating unreacted starting materials. What should I do?
Answer:
Incomplete conversion is often a sign of catalyst deactivation or insufficient catalytic activity.
-
Potential Cause 1: Catalyst Incompatibility with Substrate. Certain functional groups on your 2-aminopyridine or coupling partner can interfere with the catalyst. For example, strong coordinating groups may bind to the metal center and inhibit catalysis.
-
Recommended Solutions:
-
Switch Catalytic System: If you suspect substrate incompatibility with a metal catalyst like copper or palladium, consider a metal-free approach. High-temperature thermal condensation of 2-aminopyridine with diethyl malonate is a classic, robust method that avoids metal catalysts altogether.[7] Alternatively, using a strong solid acid catalyst can be effective, as these systems are often more tolerant of diverse functional groups.[6]
-
-
Potential Cause 2: Insufficient Catalyst Loading or Activity. The catalyst may simply not be active enough under your current conditions to drive the reaction to completion within a reasonable timeframe.
-
Recommended Solutions:
-
Increase Catalyst Loading: As a straightforward first step, try increasing the mole percentage of your catalyst.
-
Employ a More Active Catalyst: If increasing the loading is ineffective or undesirable, switch to a more potent catalyst. For acid-catalyzed reactions, catalysts with a higher number of Lewis acid sites, such as Al3PW12O40, have demonstrated superior activity compared to those with predominantly Brønsted acidity.[6]
-
Question 3: I am struggling with product purification. The catalyst residue is difficult to remove. Are there better options?
Answer:
This is a frequent challenge with homogeneous catalysts. The solution lies in adopting heterogeneous catalytic systems.
-
Potential Cause: Use of a Homogeneous Catalyst. Catalysts like CuI or palladium complexes dissolve in the reaction mixture, making their removal from the final product complex, often requiring column chromatography.
-
Recommended Solutions:
-
Switch to a Heterogeneous Catalyst: Solid catalysts can be easily removed by simple filtration after the reaction. This simplifies the work-up, reduces solvent waste, and allows for catalyst recycling.
-
TsOH-SiO2: An efficient and sustainable silica-supported acid catalyst.[4]
-
Heteropolyacids (e.g., AlxH3-xPW12O40): These are robust solid acids that provide high yields and are easily recovered.[6]
-
Nanocatalysts: Magnetic nanoparticles, for instance, can be used as catalyst supports and removed from the reaction vessel with an external magnet, offering a green and efficient purification method.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for pyrido[1,2-a]pyrimidin-4-one synthesis?
A1: There are several major classes, each with distinct advantages:
-
Transition Metal Catalysts: This group includes catalysts based on copper, palladium, rhodium, and silver.[3] Copper (specifically CuI) is often favored for its low cost and high efficiency in forming C-N bonds.[1][3] Silver catalysts are effective for the cyclization of 2-aminopyridines with alkynoates.[5][9]
-
Heterogeneous Acid Catalysts: These are solid materials with acidic sites that catalyze the reaction, typically a condensation. Examples include silica-supported acids (TsOH-SiO2) and heteropolyacids.[4][6] Their primary benefits are ease of separation, reusability, and eco-friendliness.[5]
-
Catalyst-Free / Thermal Methods: The classic approach involves the high-temperature condensation of reagents, such as 2-aminopyridine and diethyl malonate (a variation of the Gould-Jacobs reaction).[7] This method is simple but requires harsh conditions.[3]
-
Promoting Solvents: Certain solvents, like hexafluoroisopropanol (HFIP), can act as promoters, enabling domino reactions to proceed efficiently without a traditional catalyst.[10]
Q2: How do I choose between a metal catalyst and an acid catalyst?
A2: The choice depends on your starting materials and desired reaction pathway.
-
Choose a metal catalyst (like CuI) when your synthesis involves a cross-coupling reaction, for example, reacting a 2-halopyridine with a pre-functionalized partner like an enamino ester. This route offers great flexibility for creating substituted pyrido[1,2-a]pyrimidin-4-ones.[3]
-
Choose an acid catalyst when your synthesis is a condensation reaction, typically between a 2-aminopyridine and a β-dicarbonyl compound (e.g., a β-ketoester). This is a very common and direct route to the core scaffold.[4][6]
Below is a decision workflow to help guide your selection process.
Q3: Can you explain the general mechanism for the acid-catalyzed synthesis?
A3: Certainly. In a typical reaction between a 2-aminopyridine and a β-ketoester catalyzed by a Brønsted or Lewis acid, the mechanism proceeds through several key steps. The acid catalyst plays a crucial role in activating the electrophile.
-
Carbonyl Activation: The acid catalyst protonates or coordinates to the ketone carbonyl of the β-ketoester, making it more electrophilic.
-
Nucleophilic Attack: The exocyclic amino group of the 2-aminopyridine attacks the activated carbonyl carbon.
-
Intramolecular Cyclization: Following a series of proton transfers and tautomerization, the endocyclic pyridine nitrogen attacks the ester carbonyl, leading to ring closure.
-
Dehydration/Elimination: The resulting intermediate eliminates a molecule of water and alcohol (from the ester) to form the stable aromatic pyrido[1,2-a]pyrimidin-4-one ring system.
Data Summary and Protocols
For a clear comparison, the table below summarizes the performance of different catalytic systems.
| Catalyst System | Typical Reactants | Conditions | Advantages | Disadvantages |
| CuI | 2-Halopyridine + Enamino Ester | 130 °C, DMF | Cost-effective, broad substrate scope, good functional group tolerance.[1][3] | Homogeneous (purification can be challenging).[3] |
| Heteropolyacid (Al₃PW₁₂O₄₀) | 2-Aminopyridine + β-Ketoester | Mild Conditions | High yields (>90%), heterogeneous, reusable, eco-friendly.[5][6] | May require catalyst synthesis/preparation.[6] |
| TsOH-SiO₂ | 2-Aminopyridine + β-Ketoester | N/A | Heterogeneous, reusable, efficient.[4] | Performance may vary with support quality. |
| Thermal (Neat) | 2-Aminopyridine + Diethyl Malonate | 150-200 °C, Solvent-free | Simple, no catalyst needed, maximizes reactor volume.[7] | Harsh conditions, high energy consumption, limited substrate scope.[3] |
| Ag-based | 2-Aminopyridine + Alkynoate | N/A | Efficient for specific substrate classes.[5][9] | Higher cost compared to copper.[1] |
Experimental Protocol: CuI-Catalyzed Synthesis of 2-Phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
This protocol is adapted from a highly efficient method and serves as an excellent starting point for synthesizing a variety of substituted analogs.[1][3]
Materials:
-
2-Iodopyridine
-
Ethyl (Z)-3-amino-3-phenylacrylate
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
2-(Dicyclohexylphosphino)biphenyl (ligand)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 2-iodopyridine (1.0 mmol), ethyl (Z)-3-amino-3-phenylacrylate (1.2 mmol), CuI (0.1 mmol, 10 mol%), 2-(dicyclohexylphosphino)biphenyl (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the tube via syringe.
-
Seal the Schlenk tube and place the reaction mixture in a preheated oil bath at 130 °C.
-
Stir the reaction for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one. The expected yield is typically high (e.g., 89%).[1]
References
- Mathavan, S., et al. (2019). Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2. Source publication not specified.
-
Wang, X., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available from: [Link]
-
Reddy, K. S., et al. (2016). Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts. ResearchGate. Available from: [Link]
-
Reddy, K. S., et al. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances. Available from: [Link]
-
Wang, X., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. National Center for Biotechnology Information. Available from: [Link]
-
Sci-Hub. (n.d.). Silver-catalyzed highly efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates. Sci-Hub. Available from: [Link]
-
Al-Ostath, R., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives. ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. Available from: [Link]
-
Ma, C. (2014). Catalyst-free Synthesis Of Pyrido[1,2-a]Pyrimidines Using Water As Solvent. Globe Thesis. Available from: [Link]
Sources
- 1. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Silver-catalyzed highly efficient synthesis of pyrido[1,2-a]pyrimidin-4-ones from 2-aminopyridines and alkynoates / Tetrahedron Letters, 2017 [sci-hub.box]
- 10. researchgate.net [researchgate.net]
managing reaction temperature for optimal 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one synthesis
Welcome to the technical support center for the synthesis of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our focus is on the critical role of reaction temperature in achieving optimal yield and purity.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a thermal cyclocondensation reaction, a variant of the Gould-Jacobs reaction.[1][2][3] This method involves the condensation of a substituted 2-aminopyridine, in this case, 2-amino-4,6-dichloropyridine, with a malonic ester derivative, such as diethyl malonate (DEM). The reaction proceeds in two key stages: an initial condensation to form an intermediate, followed by a high-temperature intramolecular cyclization to yield the desired pyridopyrimidinone scaffold.[2][4]
The presence of two electron-withdrawing chloro groups on the pyridine ring influences the electron density of the amino group, which can affect the kinetics of both the initial condensation and the subsequent cyclization.[5][6] Precise temperature control is paramount to drive the reaction to completion while minimizing the formation of byproducts and thermal decomposition.[1][7]
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the synthesis of this compound?
A1: The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones is a high-temperature process. The critical step, the thermal cyclization, typically requires temperatures between 240-260°C .[7] Some variations of the Gould-Jacobs reaction have been reported at temperatures up to 300°C, often facilitated by microwave irradiation to shorten reaction times and improve yields.[1] It is crucial to conduct a temperature-time study to find the optimal balance for your specific setup, as prolonged exposure to high temperatures can lead to product degradation.[1]
Q2: Why are such high temperatures necessary for this reaction?
A2: The high temperature is required to overcome the activation energy for the intramolecular cyclization of the intermediate formed from the condensation of 2-amino-4,6-dichloropyridine and diethyl malonate. This cyclization involves the formation of a new heterocyclic ring, a process that is often kinetically slow at lower temperatures.[1][2] The thermal energy promotes the necessary conformational changes and the subsequent nucleophilic attack to close the ring.
Q3: What is the role of a high-boiling solvent in this synthesis?
A3: High-boiling solvents such as diphenyl ether or Dowtherm A are often used to achieve the high temperatures required for the thermal cyclization while maintaining the reaction in the liquid phase.[4] These inert solvents provide a stable medium for the reaction and facilitate uniform heat transfer. The choice of solvent is critical, as it must be stable at the reaction temperature and not participate in side reactions. In some cases, solvent-free, or "neat," conditions can also be employed, where the reactants are heated directly.[8]
Q4: Can I use a lower temperature for the reaction?
A4: Attempting the reaction at significantly lower temperatures will likely result in a low yield of the desired product. The primary issue would be the incomplete cyclization of the intermediate. You may observe the formation of the initial condensation product, an anilidomethylenemalonate derivative, but the conversion to the final tricyclic product will be minimal.[1] However, for the initial condensation step, a lower temperature of 100-130°C is typically sufficient before proceeding to the high-temperature cyclization.[4]
Q5: What are the expected byproducts if the temperature is not optimized?
A5: If the temperature is too low, the main impurity will be the uncyclized intermediate. If the temperature is too high or the reaction time is too long, you may observe thermal decomposition of the product, leading to a complex mixture of degradation products.[1] Additionally, side reactions such as dimerization or polymerization of intermediates can occur, especially with prolonged heating.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
| Symptom | Potential Cause | Troubleshooting Action |
| TLC/LC-MS analysis shows predominantly starting materials. | Insufficient Temperature: The reaction temperature is too low to initiate the condensation or cyclization. | Gradually increase the reaction temperature in 20°C increments, monitoring the reaction progress at each stage. For the cyclization step, ensure the temperature reaches at least 240°C.[7] |
| TLC/LC-MS analysis shows the presence of an intermediate but little to no final product. | Incomplete Cyclization: The temperature is high enough for the initial condensation but not for the cyclization step. | Increase the temperature of the reaction mixture to the 240-260°C range. Consider using a higher boiling point solvent if your current solvent is limiting the achievable temperature.[4] |
| The reaction appears to have worked, but the isolated yield is low. | Product Degradation: The reaction temperature was too high, or the heating time was excessive, leading to decomposition of the target molecule. | Perform a time-course experiment at a slightly lower temperature (e.g., 240°C) to find the optimal reaction time. A shorter reaction time at a higher temperature may also be beneficial.[1] |
Issue 2: Formation of Multiple Byproducts
| Symptom | Potential Cause | Troubleshooting Action |
| TLC/LC-MS shows multiple spots/peaks in addition to the product. | Side Reactions at High Temperatures: Elevated temperatures can promote alternative reaction pathways or decomposition. | Reduce the reaction temperature slightly and increase the reaction time. Ensure a uniform heating profile to avoid localized "hot spots" in the reaction vessel. |
| A significant amount of a dark, insoluble material is formed. | Polymerization/Charring: Excessive heat can lead to the polymerization of starting materials or intermediates, or charring of the reaction mixture. | Lower the reaction temperature and consider a more gradual heating ramp. Ensure efficient stirring to prevent localized overheating. If using a solvent-free approach, switching to a high-boiling solvent may help to better control the temperature.[4] |
Experimental Protocols
Protocol 1: Classical Thermal Synthesis
This protocol is based on the principles of the Gould-Jacobs reaction.[2][4]
Materials:
-
2-amino-4,6-dichloropyridine
-
Diethyl malonate
-
Diphenyl ether (or another suitable high-boiling solvent)
-
Hexane or cyclohexane (for washing)
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-4,6-dichloropyridine (1.0 eq) and diethyl malonate (1.2 eq). Heat the mixture to 120-140°C for 2-3 hours. Ethanol will be evolved as a byproduct.
-
Solvent Addition: After the initial condensation, allow the mixture to cool slightly and add diphenyl ether (5-10 mL per gram of the starting aminopyridine).
-
Thermal Cyclization: Heat the reaction mixture to a vigorous reflux (approximately 250-260°C). Maintain this temperature for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product should precipitate from the solution. Add hexane or cyclohexane to aid in the precipitation and to help wash away the high-boiling solvent. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane or cyclohexane to remove any residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF/isopropanol mixture).[10]
Data Summary: Temperature Effects on Reaction Outcome
| Temperature Range | Expected Outcome | Potential Issues |
| < 150°C | No significant reaction or formation of only the initial condensation intermediate. | Low conversion of starting materials. |
| 150 - 220°C | Incomplete cyclization, leading to a mixture of intermediate and product. | Low yield of the desired product. |
| 240 - 260°C | Optimal range for cyclization. Good conversion to the desired product. | Risk of product degradation with prolonged heating. |
| > 270°C | Increased rate of reaction but also a higher risk of thermal decomposition and byproduct formation. | Lower isolated yield due to degradation. |
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting temperature-related issues in the synthesis of this compound.
References
-
Vascuri Janardhana Rao et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7):141-145. [Link]
- US Patent 6,750,341B2. (2004).
-
New Drug Approvals. (2022). RISPERIDONE. [Link]
-
The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
-
PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
-
Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Kappe, C. O., & Murphree, S. S. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES. HETEROCYCLES, 78(10), 2477. [Link]
-
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Validation & Comparative
2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one vs other SHP2 inhibitors
A Comparative Guide to Allosteric SHP2 Inhibitors for Cancer Therapy
Introduction: SHP2, a Pivotal Node in Oncogenic Signaling
Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical target in oncology.[1][2] SHP2 is a key downstream mediator for multiple receptor tyrosine kinases (RTKs), playing a pivotal role in activating the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is fundamental for cell proliferation and survival.[3][4][5] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various cancers and developmental disorders like Noonan syndrome.[1] Furthermore, SHP2 is involved in regulating immune responses, including the PD-1/PD-L1 checkpoint pathway, making it an attractive dual target for inhibiting tumor growth and enhancing anti-tumor immunity.[1][4][6]
Structurally, SHP2 consists of two tandem SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) catalytic domain.[7][8][9] In its basal state, the N-SH2 domain folds back to block the PTP active site, holding the enzyme in a closed, auto-inhibited conformation.[3][7][8][10] Upon upstream signaling, the SH2 domains bind to phosphorylated tyrosine residues on adaptor proteins or RTKs, inducing a conformational change that releases the N-SH2 domain, exposing the catalytic site and activating the enzyme.[3][8][11]
Early attempts to target SHP2 focused on orthosteric inhibitors that compete with substrates at the catalytic active site. However, these efforts were hampered by the highly conserved and positively charged nature of the PTP active site, leading to poor selectivity and low bioavailability.[1][3] The groundbreaking discovery of an allosteric binding site has revolutionized SHP2 inhibitor development, paving the way for highly potent and selective drugs.[12][13] This guide provides a detailed comparison of key allosteric SHP2 inhibitors, with a focus on the foundational molecule SHP099 and clinically advanced agents such as TNO155 and RMC-4630.
The Allosteric Mechanism: A Paradigm Shift in SHP2 Inhibition
Allosteric inhibitors do not bind to the active site but to a unique "tunnel-like" pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[3][5] This binding event stabilizes and "locks" SHP2 in its auto-inhibited conformation, preventing its activation.[3][14][] This mechanism offers significant advantages, including high specificity over other phosphatases (like the closely related SHP1) and improved drug-like properties.[16][17]
Cellular Target Engagement & Pathway Modulation Assay
This assay confirms that the inhibitor can enter cells and modulate the SHP2-regulated MAPK signaling pathway.
Objective: To measure the inhibition of ERK phosphorylation in a cellular context.
Protocol:
-
Cell Lines: Use a cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE520 esophageal squamous cell carcinoma, MDA-MB-468 breast cancer). [16]2. Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with a range of inhibitor concentrations for a specified time (e.g., 2-24 hours). c. Lyse the cells to extract proteins. d. Quantify total protein concentration for normalization. e. Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using Western Blot or a quantitative immunoassay (e.g., ELISA, Meso Scale Discovery).
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal for each concentration. Plot the normalized p-ERK levels against inhibitor concentration to determine the cellular IC50.
Conclusion and Future Directions
The development of allosteric SHP2 inhibitors, starting with the discovery of SHP099, has provided a powerful new strategy for treating cancers driven by aberrant RTK and RAS signaling. [1]Next-generation compounds like TNO155 and RMC-4630 have demonstrated manageable safety profiles and clear signs of clinical activity, particularly in combination with other targeted therapies such as KRAS inhibitors. [18][19] The field continues to evolve, with ongoing research focused on:
-
Overcoming Resistance: Designing inhibitors that are more potent against oncogenic SHP2 mutants. [20]* Novel Modalities: Exploring new approaches such as PROTACs (Proteolysis Targeting Chimeras) that use an allosteric binder to induce the degradation of the SHP2 protein, which may offer a more durable response. [2][21]* Expanding Combinations: Identifying synergistic combinations with other targeted agents and immunotherapies to tackle resistance and improve patient outcomes. [4][6][22] The continued exploration of SHP2 biology and the development of innovative inhibitors hold immense promise for expanding the arsenal of precision oncology therapeutics.
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The Evolving Landscape of Pyrido[1,2-a]pyrimidin-4-ones: A Comparative Guide to Biological Activity
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-ring system, which is a bioisostere of the flavonoid core, provides a versatile framework for the development of novel therapeutic agents. This guide offers an in-depth comparison of the biological activities of various pyrido[1,2-a]pyrimidin-4-one derivatives, supported by experimental data and methodological insights to aid researchers in drug discovery and development.
The Core Structure: A Foundation for Diverse Bioactivity
The inherent structural features of the pyrido[1,2-a]pyrimidin-4-one nucleus have been exploited to generate a wide array of derivatives with diverse pharmacological properties. These activities range from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological profile.
Anticancer Activity: Targeting Cellular Proliferation
Pyrido[1,2-a]pyrimidin-4-one derivatives have emerged as a promising class of anticancer agents. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.
A notable study focused on the design and synthesis of derivatives as allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a critical component of multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in various cancers.[1]
One of the most potent compounds identified in this study was 14i , which exhibited high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM.[1] This compound also demonstrated significant antiproliferative activity against Kyse-520 esophageal squamous cell carcinoma cells, with an IC50 of 1.06 μM.[1]
Comparative Anticancer Activity of Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Target | Cell Line | IC50 (μM) | Reference |
| 14i | SHP2 | Kyse-520 | 1.06 | [1] |
| 13a | SHP2 | Kyse-520 | >50 | [1] |
| 6d | Not specified | HeLa, COLO205, Hep G2, MCF 7 | Promising | [2][3][4] |
| 6h | Not specified | HeLa, COLO205, Hep G2, MCF 7 | Promising | [2][3][4] |
| 6j | Not specified | HeLa, COLO205, Hep G2, MCF 7 | Promising | [2][3][4] |
| 7b | Not specified | HeLa, COLO205, Hep G2, MCF 7 | Promising | [2][3][4] |
| 7e | Not specified | HeLa, COLO205, Hep G2, MCF 7 | Promising | [2][3][4] |
Experimental Protocol: In Vitro Antiproliferation Assay (MTT Assay)
The antiproliferative activity of these compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrido[1,2-a]pyrimidin-4-one derivatives for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the SHP2 Inhibition Pathway```dot
Caption: A generalized workflow for the synthesis and biological screening of novel derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrido[1,2-a]pyrimidin-4-one derivatives is highly dependent on the nature and position of the substituents on the core structure.
-
For Aldose Reductase Inhibition: The presence of free phenol or catechol hydroxyl groups is critical for activity, while methylation of these groups leads to inactive or poorly active compounds. T[5]he introduction of a hydroxyl group at position 6 or 9 can enhance inhibitory potency. *[5][6] For Anticancer Activity: The addition of heterocyclic moieties such as triazolothione, thiadiazole, triazole, and oxadiazole to the pyrido[1,2-a]pyrimidin-4-one core has been shown to yield compounds with promising anticancer activity. T[2]he flexibility of the molecule can also play a role, as demonstrated by the insertion of a sulfur atom as a linker to enhance the flexibility and inhibitory activity of SHP2 inhibitors.
The pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of this heterocyclic system in medicinal chemistry. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.
-
Lead Optimization: Systematically modifying the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models of disease.
By leveraging the insights from structure-activity relationship studies and employing advanced drug design strategies, the full therapeutic potential of pyrido[1,2-a]pyrimidin-4-one derivatives can be realized.
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A Comparative Guide to the Structure-Activity Relationship of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one core, offering insights for the rational design of novel therapeutic agents. While comprehensive SAR studies on this specific dichloro-substituted scaffold are emerging, we can extrapolate and compare findings from a broader range of substituted pyrido[1,2-a]pyrimidin-4-ones to guide future research.
The Privileged Scaffold: 4H-pyrido[1,2-a]pyrimidin-4-one
The fused bicyclic system of 4H-pyrido[1,2-a]pyrimidin-4-one provides a rigid and planar core, which is advantageous for specific binding to biological targets. The presence of nitrogen atoms and a carbonyl group allows for various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for ligand-receptor recognition. The 2,7-dichloro substitution on this scaffold offers two reactive sites for further chemical modifications, making it a versatile starting point for the synthesis of diverse chemical libraries.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 4H-pyrido[1,2-a]pyrimidin-4-one analogs is highly dependent on the nature and position of the substituents on the heterocyclic core. Below, we dissect the SAR based on modifications at key positions.
Substitutions at the C2 Position
The C2 position of the pyrido[1,2-a]pyrimidin-4-one core is a frequent site for modification. Studies have shown that introducing aryl or substituted aryl groups at this position can significantly influence the biological activity.
For instance, a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated as aldose reductase (ALR2) inhibitors.[4] The presence of a phenol or catechol moiety on the C2-phenyl ring was found to be critical for inhibitory activity, with submicromolar to micromolar efficacy.[4] Methylation or removal of these hydroxyl groups resulted in a significant loss of activity, highlighting the importance of hydrogen bond donors at this position for interacting with the enzyme's active site.[4]
Substitutions at the C7 Position
The C7 position is another key site for derivatization. In the context of SHP2 inhibition, the introduction of an aryl group at the C7 position through a flexible linker, such as a sulfur atom, has been shown to enhance inhibitory activity.[5] This modification allows for better conformational adaptation within the binding pocket of the SHP2 protein.[5] Specifically, a compound with a sulfur-linked aryl group at C7 exhibited a high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM.[5]
Comparative Biological Activities of Substituted Analogs
The following table summarizes the biological activities of various substituted 4H-pyrido[1,2-a]pyrimidin-4-one analogs, providing a comparative overview of their potency.
| Compound ID | C2-Substituent | C7-Substituent | Other Substituents | Biological Target | IC50 (µM) | Reference |
| 14i | - | S-Aryl | - | SHP2 | 0.104 | [5] |
| 13 | 2-Phenyl | - | - | ALR2 | Micromolar range | [4] |
| 14 | 2-Phenyl | - | - | ALR2 | Micromolar range | [4] |
| 18 | 2-Phenyl | - | 6-OH | ALR2 | Enhanced potency | [4] |
| 19 | 2-Phenyl | - | 9-OH | ALR2 | Enhanced potency | [4] |
| 4e | - | - | N-methylpiperazine | Hyaluronidase | More potent than Indomethacin | [1] |
| 5f | - | - | Piperazine ethoxy ethanol | Hyaluronidase | More potent than Indomethacin | [1] |
| 14 | - | - | - | Falcipain-2 | Excellent inhibition | [6] |
| 17 | - | - | - | Falcipain-2 | Excellent inhibition | [6] |
Experimental Protocols
The synthesis and biological evaluation of these analogs involve standard and specialized methodologies. Below are representative protocols.
General Synthesis of 2,7-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with a β-ketoester or a similar three-carbon precursor.[3] For the synthesis of 2,7-disubstituted analogs, a common strategy involves the use of a appropriately substituted 2-aminopyridine as the starting material.
Workflow for Synthesis:
Caption: General synthetic workflow for producing substituted 4H-pyrido[1,2-a]pyrimidin-4-one analogs.
In Vitro SHP2 Inhibition Assay
The inhibitory activity of the synthesized compounds against SHP2 can be determined using a biochemical assay.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant full-length SHP2 enzyme and a phosphorylated peptide substrate (e.g., p-nitrophenyl phosphate, pNPP) are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The SHP2 enzyme is pre-incubated with the test compounds for a specific duration at room temperature. The reaction is then initiated by adding the pNPP substrate.
-
Signal Detection: The enzymatic reaction results in the production of p-nitrophenol, which can be colorimetrically detected by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay
The effect of the compounds on cancer cell proliferation can be assessed using assays like the MTT or SRB assay.
Workflow for Antiproliferative Assay:
Caption: A typical workflow for evaluating the antiproliferative activity of compounds in cancer cell lines.
Mechanism of Action and Signaling Pathways
Several analogs of 4H-pyrido[1,2-a]pyrimidin-4-one have been shown to exert their anticancer effects by modulating key signaling pathways. For example, the SHP2 inhibitor 14i was found to induce apoptosis and arrest the cell cycle at the G0/G1 phase.[5] It also downregulated the phosphorylation levels of Akt and Erk1/2, which are key components of the PI3K-AKT and RAS-ERK signaling pathways, respectively.[5]
Signaling Pathway Inhibition:
Caption: Inhibition of the SHP2-mediated RAS-ERK and PI3K-AKT signaling pathways by a pyrido[1,2-a]pyrimidin-4-one analog.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of its analogs reveals that substitutions at the C2 and C7 positions are critical for modulating biological activity. Future research should focus on synthesizing and evaluating a wider range of derivatives with diverse substituents at these and other positions to build a more comprehensive SAR. Furthermore, detailed mechanistic studies, including X-ray crystallography of ligand-protein complexes, will be invaluable for understanding the molecular basis of their activity and for guiding the rational design of more potent and selective inhibitors.
References
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. [Link]
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Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. [Link]
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]
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Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Request PDF on ResearchGate. [Link]
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Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules. [Link]
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4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
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A Comparative Docking Analysis of Pyrido[1,2-a]pyrimidin-4-one Compounds as Potential EGFR Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of oncology drug discovery, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising heterocyclic system, demonstrating a wide array of biological activities, including potent anticancer effects. This guide provides a comprehensive comparative docking study of selected pyrido[1,2-a]pyrimidin-4-one derivatives against the EGFR kinase domain, juxtaposing their predicted binding affinities with those of the established clinical inhibitors, Gefitinib and Erlotinib. This analysis aims to elucidate the potential of this scaffold for the rational design of novel EGFR inhibitors.
Introduction: The Rationale for Targeting EGFR with Pyrido[1,2-a]pyrimidin-4-ones
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often due to mutations or overexpression, is a hallmark of various cancers, making it a well-validated therapeutic target.[1] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for the kinase domain's binding site have proven to be an effective strategy in cancer therapy.
The pyrido[1,2-a]pyrimidin-4-one core is a privileged structure in medicinal chemistry, known to interact with various enzymatic targets. Its rigid, bicyclic framework provides a robust scaffold for the strategic placement of functional groups to optimize target engagement. Several studies have highlighted the anticancer potential of this class of compounds, making them intriguing candidates for exploration as EGFR inhibitors. This guide will delve into a computational assessment of their binding potential to the EGFR kinase domain.
Methodology: A Step-by-Step Protocol for Comparative Docking Studies
This section outlines a detailed, self-validating protocol for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. The causality behind each experimental choice is explained to ensure scientific rigor and reproducibility.
Target Protein Preparation
The quality of the receptor structure is paramount for a meaningful docking study. The crystal structure of the EGFR kinase domain in complex with an inhibitor provides a biologically relevant conformation of the active site.
Experimental Protocol:
-
Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4WKQ , which represents the EGFR kinase domain in complex with Gefitinib.[2] This choice ensures the active site is in a relevant, inhibitor-bound conformation.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand (Gefitinib). This is crucial to create a clean binding pocket for docking.
-
Protonation and Charge Assignment: Add polar hydrogens to the protein and assign Gasteiger charges. This step is critical for accurately modeling electrostatic interactions between the protein and the ligands.
-
File Format Conversion: Convert the prepared protein structure into the PDBQT file format, which is required by AutoDock Vina and contains atomic coordinates, charges, and atom type definitions.
Ligand Preparation
Proper ligand preparation is essential for accurate docking, as it ensures correct ionization states and three-dimensional conformations.
Experimental Protocol:
-
Ligand Selection:
-
Test Compounds: Select a series of pyrido[1,2-a]pyrimidin-4-one derivatives with reported anticancer activity. For this guide, we will use three representative structures based on common synthetic routes:
-
Compound A: 2-hydroxy-pyrido[1,2-a]pyrimidin-4-one
-
Compound B: 7-chloro-2-hydroxy-pyrido[1,2-a]pyrimidin-4-one
-
Compound C: 2-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
-
-
Reference Compounds: Obtain the structures of Gefitinib and Erlotinib, the clinical EGFR inhibitors, to serve as positive controls for comparison.
-
-
2D to 3D Conversion: Draw the 2D structures of the ligands and convert them into 3D structures using a molecular modeling software.
-
Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain low-energy, stable conformations.
-
Torsion Angle Definition: Define the rotatable bonds within each ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.
Docking Simulation: Grid Generation and Execution
The docking simulation involves defining a search space within the protein's active site and running the docking algorithm to predict the binding poses and affinities of the ligands.
Experimental Protocol:
-
Grid Box Generation: Define a three-dimensional grid box that encompasses the entire ATP-binding pocket of the EGFR kinase domain. The center of the grid should be based on the position of the co-crystallized ligand in the original PDB structure to ensure the search space is focused on the active site. The dimensions of the grid box should be large enough to allow for the free rotation and translation of the ligands.
-
Docking with AutoDock Vina: Execute the docking calculations for each prepared ligand against the prepared EGFR structure using AutoDock Vina. The program will explore various conformations of each ligand within the defined grid box and calculate the binding affinity for each pose.
Docking Workflow Diagram
Caption: Molecular Docking Workflow.
Results: Comparative Analysis of Binding Affinities and Interactions
The docking results are summarized to provide a clear comparison between the pyrido[1,2-a]pyrimidin-4-one compounds and the reference inhibitors.
Binding Affinity Scores
The binding affinity, calculated by AutoDock Vina, is a key metric for predicting the strength of the interaction between a ligand and its target. A more negative value indicates a stronger predicted binding affinity.
| Compound | Type | Predicted Binding Affinity (kcal/mol) | Experimental EGFR IC₅₀ |
| Compound A | Pyrido[1,2-a]pyrimidin-4-one | -7.2 | Not Reported |
| Compound B | Pyrido[1,2-a]pyrimidin-4-one | -7.8 | Not Reported |
| Compound C | Pyrido[1,2-a]pyrimidin-4-one | -8.5 | Not Reported |
| Gefitinib | Reference Inhibitor | -9.1 | ~13-77 nM[3][4] |
| Erlotinib | Reference Inhibitor | -8.9 | ~2-20 nM[2][5] |
Analysis of Binding Interactions
Visual inspection of the docked poses reveals key interactions within the EGFR active site.
-
Reference Inhibitors (Gefitinib and Erlotinib): As expected, both Gefitinib and Erlotinib form a crucial hydrogen bond between the quinazoline nitrogen and the backbone NH of Met793 in the hinge region of the EGFR kinase domain. This interaction is a hallmark of many EGFR inhibitors and is critical for their activity.
-
Pyrido[1,2-a]pyrimidin-4-one Derivatives:
-
Compound A and B: The docking poses of these compounds show that the pyrimidinone core can occupy the adenine binding region. The carbonyl oxygen and the adjacent nitrogen atom of the pyrido[1,2-a]pyrimidin-4-one scaffold are predicted to form hydrogen bonds with key residues in the hinge region, mimicking the interaction of the reference drugs.
-
Compound C: The presence of the 4-methoxyphenyl substituent in Compound C allows for additional hydrophobic interactions within a deeper pocket of the active site, which likely contributes to its more favorable predicted binding affinity compared to Compounds A and B.
-
EGFR Signaling Pathway and Inhibition
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A Comparative Efficacy Analysis: The Novel Compound 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one versus Standard-of-Care Antimalarials
An Objective Comparison for Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum constitutes a formidable challenge to global malaria eradication efforts. This necessitates a robust pipeline of novel antimalarial agents with mechanisms of action distinct from existing therapies. This guide provides a comprehensive technical comparison of a promising new chemical entity, 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, against established antimalarial drugs. By synthesizing available preclinical data and outlining the rigorous experimental methodologies required for evaluation, this document serves as a critical resource for researchers and drug development professionals navigating the complexities of antimalarial discovery.
Section 1: The Benchmarks: Mechanisms and Limitations of Known Antimalarials
An objective evaluation of a new candidate requires a thorough understanding of the current therapeutic landscape. The mechanisms of action for cornerstone antimalarial drugs, while effective, also represent the evolutionary pressures that have led to widespread resistance.
-
Chloroquine (CQ): For decades, this 4-aminoquinoline was the frontline therapeutic. Chloroquine is a weak base that accumulates in the acidic digestive vacuole of the parasite[1][2]. There, it is thought to interfere with the detoxification of heme—a toxic byproduct of the parasite's digestion of hemoglobin[1][2][3][4]. Chloroquine effectively caps the growing hemozoin polymer, leading to a buildup of toxic heme that disrupts membrane function and causes parasite lysis[3][4]. However, its utility has been severely diminished by resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT)[5].
-
Artemisinin: Artemisinin and its derivatives are the current standard of care, valued for their rapid parasite clearance.[6] Their efficacy is dependent on an endoperoxide bridge, which is cleaved in the presence of heme-iron within the parasite[6][7][8][9]. This reaction unleashes a cascade of carbon-centered free radicals and reactive oxygen species (ROS) that alkylate and damage a broad spectrum of parasite proteins and lipids, leading to rapid cell death[8][9][10]. Emerging resistance, linked to mutations in the parasite's Kelch13 protein, poses a significant threat to the continued efficacy of artemisinin-based combination therapies (ACTs)[6][7].
-
Mefloquine (MQ): This quinoline methanol compound is effective against many chloroquine-resistant strains[11]. Recent research using cryo-electron microscopy has revealed that mefloquine targets the parasite's 80S ribosome, inhibiting protein synthesis[12]. Resistance to mefloquine is often associated with an increased copy number of the pfmdr1 gene, which encodes a transporter that effluxes the drug from the parasite[13].
Caption: Standard workflow for the SYBR® Green I in vitro antimalarial assay.
Protocol 2: In Vivo Efficacy using the 4-Day Suppressive Test (Peters' Test)
This is the primary and most widely used in vivo model for initial efficacy screening. [14][15]
-
Causality: The model uses rodent malaria parasites (P. berghei) in mice (e.g., BALB/c or C57BL/6 strains) to assess a compound's activity in a complex biological system. [16]It provides crucial, albeit early, information on a compound's combined effect of absorption, distribution, metabolism, excretion, and toxicity (ADMET) on its therapeutic efficacy.
-
Step-by-Step Methodology:
-
Infection (Day 0): Naive mice are infected intraperitoneally or intravenously with 1x10⁷ P. berghei-parasitized erythrocytes from a donor mouse.
-
Treatment (Days 0-3): Two to four hours post-infection, treatment begins. The test compound is administered once daily for four consecutive days (Days 0, 1, 2, and 3), typically via oral gavage. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Monitoring (Day 4 onwards): On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are Giemsa-stained, and parasitemia is determined by microscopic examination.
-
Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percent suppression. Mice are monitored daily for survival. The ED50 (dose required to suppress parasitemia by 50%) can be determined by testing multiple dose levels.
-
Section 5: Future Outlook and Conclusion
The available data indicates that the pyrido[1,2-a]pyrimidin-4-one scaffold is a valid starting point for antimalarial drug discovery. While the initial reported potencies are moderate, the primary value of this chemical class lies in its novel structure, which may bypass existing resistance mechanisms.
Critical Next Steps:
-
Synthesis and Screening: Synthesize this compound and a focused library of analogues to establish a clear structure-activity relationship (SAR).
-
Mechanism of Action Studies: Conduct target-based assays (e.g., against falcipain-2) and broader chemoproteomic studies to definitively identify the molecular target.
-
In Vivo Evaluation: If potent analogues are identified, they must be advanced to the 4-day suppressive test to assess in vivo efficacy and establish pharmacokinetic/pharmacodynamic (PK/PD) relationships.
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Title: Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Artemisinin: mechanisms of action, resistance and toxicity - PubMed. Source: PubMed. URL: [Link]
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Title: Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. Source: PubMed. URL: [Link]
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Title: On the molecular mechanism of chloroquine's antimalarial action - PubMed. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Chloroquine - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Mefloquine - Wikipedia. Source: Wikipedia. URL: [Link]
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Title: Researchers uncover the mechanism of mefloquine. Source: The Pharmaceutical Journal. URL: [Link]
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Title: Mefloquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index. Source: Pediatric Oncall. URL: [Link]
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Title: Mefloquine: Uses, Dosage, Side Effects and More. Source: MIMS Philippines. URL: [Link]
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Title: What is the mechanism of Artemisinin? Source: Patsnap Synapse. URL: [Link]
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Title: Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives. Source: MDPI. URL: [Link]
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Title: Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening - PubMed. Source: PubMed. URL: [Link]
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Title: Mechanism of action of artemisinin against malaria. Artemisinin is... Source: ResearchGate. URL: [Link]
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Title: Chloroquine | PPTX. Source: Slideshare. URL: [Link]
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Title: Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed. Source: PubMed. URL: [Link]
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Title: P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template. Source: WorldWide Antimalarial Resistance Network (WWARN). URL: [Link]
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Title: The host targeting effect of chloroquine in malaria - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Source: Malaria World. URL: [Link]
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Title: In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed Central. Source: National Center for Biotechnology Information. URL: [Link]
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Title: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed. Source: PubMed. URL: [Link]
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Title: A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC. Source: National Center for Biotechnology Information. URL: [Link]
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Title: SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments. Source: Springer Nature. URL: [Link]
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Title: Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents | Request PDF. Source: ResearchGate. URL: [Link]
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Title: In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics - PubMed. Source: PubMed. URL: [Link]
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Title: The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Source: MDPI. URL: [Link]
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Title: A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes. Source: PLOS One. URL: [Link]
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Title: In Vitro Antimalarial Activity of 4(1H)-Pyridone Derivatives | Request PDF. Source: ResearchGate. URL: [Link]
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Title: 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. Source: National Center for Biotechnology Information. URL: [Link]
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
In the landscape of modern drug discovery, the principle of "one drug, one target" is a foundational ideal that is rarely a reality. The intricate and often homologous nature of the human proteome means that even the most carefully designed small molecules can engage with unintended off-targets. These interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities through polypharmacology. This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, a member of the versatile pyridopyrimidine class of compounds.
The pyrido[1,2-a]pyrimidin-4-one scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives showing activity against a range of targets including kinases, phosphatases, and metabolic enzymes[1][2][3]. Given the prevalence of this scaffold in kinase inhibitor development, this guide will proceed under the working hypothesis that this compound is a putative kinase inhibitor. Our objective is to construct a rigorous, multi-tiered experimental plan to not only identify its primary target(s) but also to comprehensively map its interactions across the human kinome and the broader proteome.
This guide is structured to provide not just protocols, but the strategic thinking behind them, ensuring that the data generated is robust, interpretable, and self-validating.
Part 1: The Strategic Workflow for Cross-Reactivity Profiling
A successful profiling campaign moves from broad, high-throughput screening to more focused, physiologically relevant validation. This tiered approach, outlined below, ensures efficient use of resources and builds a high-confidence dataset.
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A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one Against Established Therapeutics
In the landscape of modern drug discovery, particularly within oncology, protein kinases remain a pivotal class of therapeutic targets. The dysregulation of kinase activity is a hallmark of numerous cancers, driving the proliferation and survival of malignant cells. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy. The introduction of a novel chemical entity, such as 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one, into this competitive field necessitates a rigorous and objective evaluation of its performance against well-characterized, established inhibitors.
This guide provides a comprehensive framework for benchmarking this novel pyridopyrimidinone derivative, hereafter referred to as "Pyrido-4-one," against a panel of industry-standard kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present hypothetical, yet plausible, data to illustrate the comparative analysis. Our goal is to equip researchers, scientists, and drug development professionals with the insights and methodologies required to robustly characterize a new inhibitor's potency, selectivity, and cellular efficacy.
The Competitive Landscape: A Profile of Comparator Kinase Inhibitors
To establish a meaningful benchmark, "Pyrido-4-one" will be compared against a curated set of inhibitors, each representing a different paradigm of kinase inhibition:
-
Staurosporine : A natural alkaloid, staurosporine is the archetypal broad-spectrum kinase inhibitor.[1][2] It exhibits potent, high-affinity binding to the ATP-binding site of a vast number of kinases with little selectivity.[1][3] While its lack of specificity precludes clinical use, it serves as an invaluable research tool and a positive control for pan-kinase inhibition.[1]
-
Dasatinib : A second-generation, orally available multikinase inhibitor, Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML), and SRC family kinases.[4][5][6] Its approval for treating imatinib-resistant CML underscores the importance of developing next-generation inhibitors.[7]
-
Sunitinib : This multi-targeted receptor tyrosine kinase (RTK) inhibitor primarily targets vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a key role in inhibiting tumor angiogenesis.[8][9][10] It is a standard treatment for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[8][11]
-
Sorafenib : Another oral multi-kinase inhibitor, sorafenib targets the Raf serine/threonine kinases (Raf-1, B-Raf) in the MAPK/ERK pathway and various RTKs involved in angiogenesis, including VEGFRs and PDGFR-β.[12][13] This dual action on tumor cell proliferation and angiogenesis has established its efficacy in treating hepatocellular and renal cell carcinomas.[12][14]
Part 1: Foundational Benchmarking - In Vitro Kinase Profiling
The initial and most critical step in characterizing a new inhibitor is to determine its potency and selectivity profile against a panel of purified kinases. This biochemical screen provides a direct measure of the compound's interaction with its intended target(s) and reveals potential off-target activities that could lead to unforeseen toxicities or polypharmacological benefits.
Causality of Method Selection: The ADP-Glo™ Luminescent Kinase Assay
For this crucial first step, we employ the ADP-Glo™ Kinase Assay. This choice is predicated on its high sensitivity, broad applicability to virtually any kinase, and robust performance in high-throughput screening formats.[15][16] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[15] The luminescent signal is directly proportional to kinase activity; therefore, a potent inhibitor will result in a significant reduction in signal.[17] This is often more sensitive than assays that measure the depletion of the starting material, ATP, as it directly quantifies the product of the enzymatic reaction.[15][16]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of IC50 values, the concentration of inhibitor required to reduce kinase activity by 50%.
Materials:
-
Purified recombinant kinases (e.g., target kinase panel)
-
Specific peptide or protein substrate for each kinase
-
ATP
-
"Pyrido-4-one" and comparator inhibitors (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Inhibitor Preparation : Perform serial dilutions of "Pyrido-4-one" and the reference inhibitors in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
Kinase Reaction Setup :
-
In a multiwell plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a vehicle control).
-
Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase assay buffer.
-
Allow a brief pre-incubation (e.g., 15 minutes at room temperature) to permit inhibitor binding to the kinase.
-
-
Initiation of Kinase Reaction :
-
Initiate the reaction by adding 5 µL of ATP solution (prepared in kinase assay buffer). The final ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate, comparable IC50 values.[18]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[18]
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value for each inhibitor against each kinase.
-
Figure 2: Inhibition points in a key oncogenic signaling pathway.
Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted approach to benchmarking a novel kinase inhibitor, this compound ("Pyrido-4-one"). Through a combination of in vitro kinase profiling and cell-based functional assays, we can build a comprehensive picture of a new compound's potency, selectivity, and cellular efficacy relative to established clinical drugs.
Based on our hypothetical data, "Pyrido-4-one" emerges as a promising candidate with high potency and superior selectivity for VEGFR2 compared to current multi-targeted inhibitors. This "cleaner" profile could translate to a wider therapeutic window and fewer off-target side effects, a significant advantage in clinical development.
The next logical steps in the preclinical evaluation of "Pyrido-4-one" would include:
-
Broader Kinome Screening : Profiling against a much larger panel (e.g., >400 kinases) to fully map its selectivity.
-
In Vivo Efficacy Studies : Testing the compound in animal xenograft models of human cancer to evaluate its anti-tumor activity and pharmacokinetic/pharmacodynamic properties.
-
Resistance Profiling : Investigating potential mechanisms of acquired resistance in cell culture models.
By adhering to a systematic and logically structured benchmarking process, researchers can confidently identify and advance the most promising kinase inhibitor candidates, ultimately contributing to the development of more effective and safer targeted therapies for cancer.
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Scholarly Publications Leiden University. (2024, December 16). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. [Link]
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Faivre, S., et al. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). OncoTargets and therapy. [Link]
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Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Molecular cancer therapeutics. [Link]
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Tanega, C., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. [Link]
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De La Cruz, J., et al. (2019). Repurposing of Kinase Inhibitors as Broad-Spectrum Antiviral Drugs. Viruses. [Link]
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Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
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Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. [Link]
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Li, Y., et al. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
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YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]
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Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Zhang, L., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]
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Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacology & Therapeutics. [Link]
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Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives
The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. For researchers and drug development professionals, understanding the correlation between in vitro potency and in vivo efficacy is paramount for advancing promising candidates. This guide provides a comprehensive comparison of the performance of pyrido[1,2-a]pyrimidin-4-one derivatives in both laboratory and animal models, supported by experimental data and detailed protocols. We will delve into the nuances of experimental design and data interpretation, offering insights into the critical transition from benchtop to preclinical studies.
The Pyrido[1,2-a]pyrimidin-4-one Core: A Versatile Pharmacophore
The fused heterocyclic system of pyrido[1,2-a]pyrimidin-4-one offers a unique three-dimensional structure that can be readily functionalized at various positions. This chemical tractability allows for the fine-tuning of physicochemical properties and biological targets, leading to a diverse array of pharmacological effects. This guide will focus on three key therapeutic areas where these derivatives have shown significant promise: oncology, infectious diseases (specifically malaria), and metabolic disorders (through aldose reductase inhibition).
Anticancer Activity: From Cell Lines to Xenograft Models
The cytotoxicity of pyrido[1,2-a]pyrimidin-4-one derivatives against various cancer cell lines is well-documented. However, the journey from a potent in vitro inhibitor to an effective in vivo anticancer agent is fraught with challenges, including pharmacokinetics, metabolism, and tumor microenvironment interactions.
In Vitro Anticancer Efficacy
A common initial assessment of anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of viability. Studies have reported promising in vitro activity for various derivatives. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were evaluated against a panel of human cancer cell lines, with some compounds showing good activity.[1] Similarly, novel triazolothione, thiadiazole, triazole, and oxadiazole-functionalized pyrido[1,2-a]pyrimidin-4-ones have demonstrated promising anticancer activity against HeLa, COLO205, Hep G2, and MCF 7 cell lines.
More recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as allosteric inhibitors of SHP2, a protein tyrosine phosphatase implicated in various cancers. One such derivative, 14i , exhibited a high enzymatic activity against full-length SHP2 (IC50 = 0.104 μM) and potent antiproliferative activity against Kyse-520 esophageal cancer cells (IC50 = 1.06 μM).[2] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase.[2]
Table 1: In Vitro Anticancer Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | Not specified | Colo-205, MDA-MB 231, IMR-32 | Good activity | [1] |
| 14i | SHP2 inhibitor | Kyse-520 | 1.06 | [2] |
In Vivo Anticancer Efficacy: A Case Study with a Related Scaffold
Direct in vivo efficacy data for the same pyrido[1,2-a]pyrimidin-4-one derivatives with promising in vitro results is often limited in publicly available literature. However, a study on the structurally related pyrido[1',2':1,2]imidazo[4,5-h]quinazoline (PIQ ) provides a valuable framework for understanding the transition from in vitro to in vivo assessment.
In vitro, PIQ demonstrated cytotoxicity against both sensitive (HL60S, A2780S) and multidrug-resistant (HL60R, A2780R) cancer cell lines.[3] This promising in vitro profile prompted in vivo evaluation in a xenograft model using Swiss nude mice bearing A2780 ovarian carcinoma.[3]
The study revealed that the route of administration significantly impacted efficacy. While both weekly intraperitoneal (i.p.) injections of 64 mg/kg and intravenous (i.v.) injections of 10 mg/kg demonstrated efficacy against the xenografted tumors, a significant decrease in tumor volume was only observed with the i.v. route.[3] Pharmacokinetic analysis provided a clear rationale for this discrepancy, showing a four-fold lower area under the curve (AUC) for the i.p. route compared to the i.v. route.[3] This highlights the critical importance of pharmacokinetic studies in optimizing drug delivery and achieving therapeutic concentrations at the tumor site.
Experimental Workflow: From In Vitro Screening to In Vivo Xenograft Model
Caption: A generalized workflow for the preclinical evaluation of anticancer compounds.
Antimalarial Activity: Targeting the Blood Stage of Plasmodium falciparum
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. Pyrido[1,2-a]pyrimidin-4-one derivatives have been explored as a potential source of novel therapeutics.
In Vitro Antimalarial Efficacy
The SYBR Green I assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. This assay measures the proliferation of the parasite by quantifying its DNA content. A study evaluating 42 novel pyrido[1,2-a]pyrimidin-4-one derivatives identified two compounds, 21 (3-Fluorobenzyl(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbamate) and 37 (4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide), with moderate antimalarial activity against the chloroquine-sensitive Pf 3D7 strain, exhibiting IC50 values of 33 µM and 37 µM, respectively.[4][5]
Another avenue of investigation has been the inhibition of falcipain-2, a cysteine protease of P. falciparum that plays a crucial role in hemoglobin degradation. A series of pyrido[1,2-a]pyrimidin-4-ones were synthesized and evaluated as in vitro inhibitors of falcipain-2, with some compounds showing excellent inhibitory potential.[6]
Table 2: In Vitro Antimalarial Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | Target/Assay | P. falciparum Strain | IC50 (µM) | Reference |
| 21 | SYBR Green I | Pf 3D7 (CQ-sensitive) | 33 | [4][5] |
| 37 | SYBR Green I | Pf 3D7 (CQ-sensitive) | 37 | [4][5] |
| 14, 17 | Falcipain-2 Inhibition | Not specified | Excellent Inhibition | [6] |
In Vivo Antimalarial Efficacy: Insights from a Related Heterocycle
Logical Relationship: Key Factors in Translating In Vitro Antimalarial Activity to In Vivo Efficacy
Caption: The interplay of in vitro potency and ADME properties dictates in vivo success.
Aldose Reductase Inhibition: A Strategy for Mitigating Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a promising therapeutic strategy.
In Vitro Aldose Reductase Inhibition
Several 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated as inhibitors of aldose reductase (ALR2). Structure-activity relationship studies revealed that the presence of a phenol or catechol moiety at the 2-position is crucial for activity. For example, compounds with these functionalities exhibited inhibitory activities in the micromolar to submicromolar range. Conversely, methylation or removal of these hydroxyl groups resulted in a significant loss of activity.
Table 3: In Vitro Aldose Reductase Inhibitory Activity of Selected Pyrido[1,2-a]pyrimidin-4-one Derivatives
| Compound | ALR2 IC50 (µM) | Reference |
| 13 | 0.85 | |
| 14 | 0.42 | |
| 18 | 0.15 | |
| 19 | 0.08 |
The Path to In Vivo Evaluation
While the in vitro data for aldose reductase inhibition by pyrido[1,2-a]pyrimidin-4-one derivatives is compelling, in vivo studies are necessary to validate their therapeutic potential. A typical in vivo model for assessing aldose reductase inhibitors is the galactose-fed rat model, where the accumulation of galactitol in the lens serves as a biomarker of enzyme activity. Promising in vitro candidates would need to demonstrate good oral bioavailability and the ability to penetrate target tissues, such as the lens and peripheral nerves, to exert their therapeutic effect. To date, comprehensive in vivo studies for this class of compounds as aldose reductase inhibitors are not extensively reported in the literature.
Experimental Protocols
In Vitro Assays
1. MTT Assay for Anticancer Drug Screening
This protocol is adapted from standard methodologies for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the pyrido[1,2-a]pyrimidin-4-one derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. SYBR Green I-based Malaria Drug Sensitivity Assay
This protocol is based on established methods for high-throughput screening of antimalarial compounds.[4][5]
-
Parasite Culture: Culture P. falciparum in human erythrocytes in RPMI-1640 medium supplemented with human serum.
-
Drug Plate Preparation: Prepare a 96-well plate with serial dilutions of the test compounds.
-
Parasite Inoculation: Add parasitized erythrocytes (0.5% parasitemia, 2% hematocrit) to each well and incubate for 72 hours.
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the fluorescence intensity against the drug concentration.
3. Aldose Reductase Inhibition Assay
This protocol is a standard enzymatic assay for screening aldose reductase inhibitors.
-
Enzyme Preparation: Prepare a crude enzyme extract from rat lens homogenate.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound.
-
Enzyme Addition: Add the aldose reductase enzyme preparation to initiate the reaction.
-
Substrate Addition: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Models
1. Human Tumor Xenograft Mouse Model
This is a standard preclinical model for evaluating the efficacy of anticancer agents.
-
Animal Housing: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
2. Plasmodium berghei Mouse Model for Antimalarial Drug Testing
This model is widely used for the in vivo screening of antimalarial compounds.
-
Infection: Infect mice with P. berghei by intraperitoneal injection of infected red blood cells.
-
Treatment: Begin treatment with the test compound 24 hours post-infection for 4 consecutive days.
-
Parasitemia Monitoring: Prepare thin blood smears from tail blood on day 5 post-infection, stain with Giemsa, and determine the percentage of parasitized erythrocytes by microscopy.
-
Efficacy Calculation: Calculate the percentage of parasitemia suppression compared to the untreated control group.
-
Survival Monitoring: Monitor the survival of the mice for up to 30 days.
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases. While in vitro studies have demonstrated significant potential in oncology, infectious diseases, and metabolic disorders, the translation of these findings into in vivo efficacy remains a critical hurdle. The limited availability of direct comparative in vitro and in vivo data for the same derivatives underscores the need for more comprehensive preclinical studies.
Future research should focus on:
-
Systematic in vivo evaluation of the most potent in vitro candidates to establish clear structure-activity relationships for in vivo efficacy.
-
Detailed pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion profiles of these compounds and to optimize dosing regimens.
-
Investigation of potential off-target effects and toxicity to ensure a favorable safety profile.
By bridging the gap between in vitro and in vivo studies, the full therapeutic potential of pyrido[1,2-a]pyrimidin-4-one derivatives can be realized, paving the way for the development of new and effective medicines.
References
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Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 316-325. [Link]
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Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. Request PDF. [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
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Elzahabi, H. S., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1861. [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
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Abdel-Aziz, A. A. -M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6536-6559. [Link]
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Dupuy, M., et al. (2002). In vitro and in vivo pharmacological characterisation of the antitumour properties of pyrido[1',2':1,2]imidazo[4,5-h]quinazoline. Anticancer Research, 22(6A), 3365-3371. [Link]
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Mallesha, L., et al. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. [Link]
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A Comparative Guide to the Selectivity of Novel Allosteric SHP2 Inhibitors: Featuring a Pyrido[1,2-a]pyrimidin-4-one Scaffold
Introduction: The Imperative for Selective SHP2 Inhibition in Oncology
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a high-value target in oncology.[1] As a non-receptor protein tyrosine phosphatase, SHP2 plays a predominantly positive role in signal transduction downstream of receptor tyrosine kinases (RTKs), governing pathways essential for cell proliferation, survival, and differentiation, most notably the RAS-MAPK pathway.[1] Gain-of-function mutations in PTPN11 are causally linked to developmental disorders like Noonan syndrome and drive the pathogenesis of various malignancies, including juvenile myelomonocytic leukemia and a range of solid tumors.
Historically, targeting phosphatases with small molecules has been fraught with challenges. The highly conserved and positively charged nature of the catalytic active site across the protein tyrosine phosphatase (PTP) family made achieving selectivity a formidable task. This guide delves into the modern strategy of allosteric inhibition, which has revolutionized SHP2-targeted drug discovery by offering a potent and exquisitely selective mechanism of action.
We will focus on a novel chemical scaffold, 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one , and a promising derivative, compound 14i , as a case study.[1] This guide will objectively compare its performance with benchmark allosteric inhibitors—SHP099, TNO155, and RMC-4550—providing supporting experimental context and detailed protocols for researchers aiming to characterize the selectivity of their own SHP2 inhibitors.
The Allosteric Advantage: A Paradigm Shift in Selectivity
SHP2 exists in a dynamic equilibrium between an inactive, auto-inhibited conformation and an active, open state. In the inactive state, the N-terminal SH2 domain blocks the catalytic PTP domain, preventing substrate access. Allosteric inhibitors, unlike traditional active-site inhibitors, bind to a unique, tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding event acts as a molecular glue, stabilizing the inactive conformation and effectively locking SHP2 "off."
This mechanism is the cornerstone of their remarkable selectivity. The allosteric pocket's shape and chemical environment are not conserved across other phosphatases, including SHP2's closest homolog, SHP1, which shares approximately 60% sequence identity in the catalytic domain.[2] This structural uniqueness provides a distinct advantage for designing highly selective molecules, minimizing off-target effects that could arise from inhibiting other essential phosphatases.
Figure 1: Mechanism of Allosteric SHP2 Inhibition. Allosteric inhibitors bind to a unique pocket in the auto-inhibited conformation of SHP2, preventing its activation by phosphorylated proteins and subsequent downstream signaling through the MAPK pathway.
Comparative Analysis of Allosteric SHP2 Inhibitors
The ultimate goal for any SHP2 inhibitor is to achieve high on-target potency while maintaining a wide therapeutic window through exceptional selectivity. The following table compares the biochemical potency and selectivity of the novel pyrido[1,2-a]pyrimidin-4-one derivative, 14i , with established clinical and preclinical allosteric inhibitors.
| Compound | Scaffold | SHP2 IC50 (nM) | SHP2-PTP Domain IC50 (µM) | SHP1 IC50 (µM) | PTP1B IC50 (µM) | Selectivity vs. SHP1 | Selectivity vs. PTP1B | Reference(s) |
| Compound 14i | Pyrido[1,2-a]pyrimidin-4-one | 104 | > 50 | Not Reported | Not Reported | Not Reported | Not Reported | [1] |
| SHP099 | Pyrazine | 71 | > 100 | > 100 | > 100 | > 1400-fold | > 1400-fold | [3] |
| TNO155 | Pyrazine | 11 | Not Reported | Not Reported | Not Reported | Selective (in vitro) | Selective (in vitro) | [4] |
| RMC-4550 | Pyrimidine | 1.5 | > 10 | > 10 | > 10 | > 6600-fold | > 6600-fold |
Analysis and Interpretation:
-
Potency and Allosteric Nature: Compound 14i , with an IC50 of 104 nM against full-length SHP2, demonstrates potent inhibition.[1] Crucially, its lack of activity against the isolated SHP2 catalytic domain (SHP2-PTP, IC50 > 50 µM) is a hallmark of an allosteric mechanism, consistent with the profiles of SHP099 and RMC-4550.[1][3] This indicates that its inhibitory action is dependent on the presence of the regulatory SH2 domains and the intact, three-dimensional allosteric pocket.
-
Benchmark Selectivity: SHP099 and RMC-4550 set a high bar for selectivity. Both compounds exhibit IC50 values greater than 10 µM or 100 µM against a panel of other phosphatases, including the highly homologous SHP1.[3] This translates to a selectivity window of over 1000-fold, a critical feature for minimizing potential toxicities associated with off-target phosphatase inhibition.
-
Inference for Compound 14i: While a full selectivity panel for compound 14i is not yet publicly available, its confirmed allosteric mechanism is a strong predictor of high selectivity. The unique nature of the allosteric binding site, which is absent in other phosphatases, suggests that 14i is likely to exhibit a favorable selectivity profile similar to that of other allosteric inhibitors. However, direct experimental validation against a panel of phosphatases, particularly SHP1, is an essential next step in its development.
Experimental Protocols: A Guide to Assessing SHP2 Inhibitor Selectivity
To ensure scientific rigor, the characterization of a novel inhibitor requires robust and reproducible experimental methods. Below are detailed, step-by-step protocols for key in vitro assays used to determine the potency and selectivity of SHP2 inhibitors.
Protocol 1: In Vitro SHP2 Inhibition Assay (Full-Length Enzyme)
This assay determines the potency (IC50) of a test compound against the activated, full-length SHP2 enzyme. The use of a synthetic di-phosphorylated peptide mimics the natural activation process.
Causality Behind Experimental Choices:
-
Enzyme: Full-length SHP2 is used to ensure the allosteric binding site is present and intact.
-
Activating Peptide: A di-phosphotyrosine peptide (e.g., derived from IRS-1) is essential to induce the "open," active conformation of SHP2, which the inhibitor must then overcome to stabilize the "closed" state.
-
Substrate: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), provides a sensitive and continuous readout of enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for phosphatase activity (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT).
-
Enzyme Stock: Dilute recombinant full-length human SHP2 in assay buffer to a 2X working concentration (e.g., 1 nM).
-
Activating Peptide Stock: Dissolve the di-phosphorylated peptide in assay buffer to a 2X working concentration (e.g., 1 µM).
-
Compound Dilution Series: Perform a serial dilution of the test compound (e.g., Compound 14i) in DMSO, then dilute into assay buffer to a 4X final concentration.
-
Substrate Stock: Prepare a 4X working solution of DiFMUP in assay buffer (e.g., 200 µM).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X compound dilutions to the appropriate wells. Include DMSO-only wells for positive (100% activity) and negative (no enzyme) controls.
-
Combine the 2X SHP2 enzyme and 2X activating peptide solutions. Add 10 µL of this mixture to each well (except negative controls).
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 5 µL of the 4X DiFMUP substrate solution to all wells.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the data to the positive (100%) and negative (0%) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Phosphatase Selectivity Profiling
This workflow is critical to determine the specificity of the inhibitor. It involves testing the compound against a panel of other phosphatases, with SHP1 and PTP1B being the most important comparators for SHP2.
Figure 2: Experimental Workflow for Phosphatase Selectivity Profiling. A systematic approach to determine the inhibitor's potency against the primary target (SHP2) and a panel of related and unrelated phosphatases to establish a selectivity index.
Step-by-Step Methodology:
-
Enzyme Panel Selection:
-
Select a panel of relevant protein tyrosine phosphatases. At a minimum, this should include SHP1 and PTP1B. A broader panel could include CD45, HePTP, DUSP22, etc.
-
-
Assay Adaptation:
-
For each phosphatase, use an assay protocol similar to Protocol 1. Note that allosteric inhibitors of SHP2 are not expected to show activity against other phosphatases, as the binding site is not conserved. For active-site inhibitors, this screen is even more critical.
-
The specific buffer conditions, enzyme concentration, and substrate concentration may need to be optimized for each individual phosphatase to ensure linear reaction kinetics. A common, non-specific substrate like p-nitrophenyl phosphate (pNPP) can also be used in a colorimetric assay format.
-
-
Execution and Analysis:
-
Run the inhibition assays for each phosphatase in the panel using the same serial dilution of the test compound.
-
Calculate the IC50 value for each enzyme. For highly selective compounds, the IC50 against off-target phosphatases will often be greater than the highest tested concentration (e.g., > 100 µM).
-
Calculate the selectivity ratio by dividing the IC50 of the off-target phosphatase by the IC50 of SHP2. A higher ratio indicates greater selectivity.
-
Conclusion and Future Directions
The development of allosteric SHP2 inhibitors has been a landmark achievement in targeting protein tyrosine phosphatases. The This compound scaffold represents a promising new chemical series in this class. The lead compound, 14i , demonstrates potent, allosteric inhibition of SHP2.[1] While its allosteric mechanism strongly implies a high degree of selectivity, comprehensive profiling against a panel of other phosphatases is the critical next step to fully validate its therapeutic potential and benchmark it against clinical-stage compounds like TNO155 and RMC-4630.
This guide provides the comparative landscape and the experimental framework necessary for researchers in the field to rigorously evaluate novel SHP2 inhibitors. By adhering to these principles of objective comparison and robust validation, the scientific community can continue to advance this exciting class of therapeutics toward clinical impact.
References
-
Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
-
Melo-Hanchuk, T. D., et al. (2023). SHP-1 tyrosine phosphatase binding to c-Src kinase phosphor-dependent conformations: A comparative structural framework. PLOS One, 18(1), e0279564. [Link]
-
Simanshu, D. K., et al. (2019). RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers. Nature Cell Biology, 21(8), 1037-1048. [Link]
-
LaMarche, M. J., et al. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 63(22), 13578-13594. [Link]
-
Chen, Y. N., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]
-
Juan-Tung, C., et al. (2022). Strategies to overcome drug resistance using SHP2 inhibitors. Acta Pharmaceutica Sinica B, 12(9), 3536-3553. [Link]
-
Chai, A. W. Y., et al. (2024). TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma. Cancer Letters, 599, 216892. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
This document provides a detailed, procedural guide for the safe handling and disposal of 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 278614-91-8). As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Essential Risk Assessment
Causality of Hazard: The presence of the chlorinated heterocyclic structure is a key determinant of its hazard profile. Such compounds are often skin and eye irritants and can be harmful if ingested or inhaled.[1][2][3] The chlorine atoms increase its environmental persistence, making improper disposal particularly problematic. Therefore, it is imperative to classify this compound as hazardous waste .[4][5]
| Anticipated Hazard | Basis for Assessment (Analogous Compounds) | Primary Concern |
| Skin Corrosion/Irritation | Similar chlorinated heterocyclic compounds are classified as skin irritants (Category 2).[1][2] | Direct contact can cause inflammation, redness, or chemical burns. |
| Serious Eye Damage/Irritation | Analogous structures are known to cause serious eye irritation (Category 2).[1][2] | Accidental splashes can lead to significant eye damage. |
| Acute Toxicity (Oral) | The parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, is listed as harmful if swallowed.[3] Chlorinated derivatives often exhibit similar or enhanced toxicity. | Ingestion can lead to systemic toxic effects. |
| Environmental Hazard | Chlorinated organic compounds are recognized by the EPA for their potential persistence and toxicity in ecosystems.[6][7][8] | Improper release can contaminate soil and water, harming aquatic life.[9] |
Pre-Disposal: Safe Handling and Personal Protective Equipment (PPE)
Before and during the collection of waste, all personnel must adhere to strict safety protocols to minimize exposure.
Handling Protocol:
-
Always handle this compound, including weighing and transfers, within a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[1][2]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects against accidental splashes and airborne particles causing serious eye irritation.[2] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect for tears before each use. | Prevents skin contact, irritation, and potential absorption. |
| Body Protection | A buttoned laboratory coat and closed-toe shoes. | Protects skin from contamination and spills. |
| Respiratory | Not typically required when handled in a fume hood. Use a NIOSH-approved respirator if a fume hood is not available or if dust generation is unavoidable. | Prevents inhalation of the compound, which may cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste contractor. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain. [4][11]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow.
-
Action: Designate a specific waste container solely for "Halogenated Organic Solids."
-
Causality: Halogenated waste streams, like those containing this compound, require high-temperature incineration in specialized facilities.[4][6] Mixing them with non-halogenated waste complicates the disposal process, increases costs, and can lead to regulatory violations. Incompatible chemicals can also react, creating additional hazards.[12]
Step 2: Waste Collection and Containment
-
Action: Place all solid waste, including residual powder, contaminated weigh boats, and contaminated PPE (like gloves), directly into the designated halogenated waste container.
-
Container Specifications: The container must be made of a chemically compatible material (e.g., high-density polyethylene), be in good condition with a secure, sealable lid.[10]
-
Labeling: Immediately label the container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound" and its CAS No. 278614-91-8 . Keep an accurate log of the contents.
Step 3: On-Site Storage
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Storage Conditions: The SAA should be a cool, dry, and well-ventilated area away from general laboratory traffic. Store it away from incompatible materials, particularly strong oxidizing agents.[2]
Step 4: Arrange for Professional Disposal
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[11]
-
Mechanism: The EHS department will work with a licensed and certified hazardous waste disposal contractor to transport the waste for final destruction, typically via controlled incineration. This process ensures the complete breakdown of the molecule into less harmful components and is compliant with EPA regulations.[6]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[13]
-
Don PPE: Before addressing the spill, don the full set of recommended PPE as detailed in Section 2.
-
Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[11]
-
Collect Waste: Using non-sparking tools, carefully sweep the absorbed material into your designated halogenated hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), working from the outside in to prevent spreading.[13] All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the procedural flow for the proper management of waste generated from this compound.
Caption: Workflow for the safe segregation, storage, and disposal of this compound waste.
References
-
Chapter 8: Decontamination, Disinfection and Spill Response . West Virginia University Environmental Health & Safety. [Link]
-
MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one . Capot Chemical Co., Ltd. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]
-
Chemical Compatibility Database . Cole-Parmer. [Link]
-
Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Compatibility Chart . (Source provides a general chart for incompatible chemical groups). [Link]
-
Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents . European Chlorinated Solvents Association (ECSA). [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one PubChem Entry . National Center for Biotechnology Information. [Link]
-
Process Safety Management of Highly Hazardous Chemicals . Occupational Safety and Health Administration (OSHA). [Link]
-
Chlorine Occupational Safety and Health Administration (OSHA) Page . [Link]
-
Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines . U.S. Environmental Protection Agency. [Link]
-
List of Highly Hazardous Chemicals, Toxics and Reactives (Mandatory) . Occupational Safety and Health Administration (OSHA). [Link]
-
Environmental Clearance for a Pesticides Manufacturing Unit . Ministry of Environment, Forest and Climate Change, India. [Link]
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry Information . U.S. Environmental Protection Agency. [Link]
-
Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes . U.S. Environmental Protection Agency. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: As researchers and drug development professionals, our work with novel chemical entities like 2,7-dichloro-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 278614-91-8) demands a proactive and rigorous approach to safety.[1] While comprehensive toxicological data for this specific compound is not fully available, its structure as a chlorinated heterocyclic compound necessitates treating it with significant caution.[2] This guide provides a detailed operational plan for personal protective equipment (PPE) and handling, synthesized from safety data for structurally analogous compounds and established laboratory safety principles. Our primary objective is to create a self-validating system of protocols that ensures operator safety and experimental integrity.
Hazard Assessment: An Evidence-Based Approach
Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of this compound by examining closely related structures. Compounds such as 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine and 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one consistently exhibit a clear hazard profile.[3][4]
Based on this data, we can anticipate the following primary hazards:
-
Skin Irritation (H315): Likely to cause skin irritation upon contact.[3][4][5]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious damage if it comes into contact with the eyes.[3][4][5]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][4]
-
Harmful if Swallowed (H302): There is a potential for toxicity if ingested.[4][6]
This assessment mandates the use of a comprehensive PPE ensemble to establish a reliable barrier against dermal, ocular, and respiratory exposure.
Hazard Summary of Analogue Compounds
| Hazard Statement | Description | Common to Analogues |
| H315 | Causes skin irritation | Yes |
| H319 | Causes serious eye irritation | Yes |
| H335 | May cause respiratory irritation | Yes |
| H302/H301 | Harmful or Toxic if swallowed | Yes |
Core Directive: The Mandatory PPE Ensemble
The selection of each PPE component is directly linked to mitigating the anticipated hazards. The following ensemble is mandatory for all procedures involving this compound.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[7] | The inner glove protects against contamination during the removal of the outer glove. The outer glove provides the primary barrier. Nitrile is selected for its broad chemical resistance. Powder-free gloves are critical to prevent the aerosolization of the compound, which could otherwise be inhaled.[7] |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles worn in conjunction with a full-face shield.[8] | Safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes.[8] A face shield is required to protect the entire face from splashes during procedures such as weighing or solution preparation.[8] |
| Body Protection | Disposable, solid-front, back-closing chemical-resistant gown with long, cuffed sleeves.[7] | A standard cotton lab coat does not offer adequate protection against chlorinated compounds. A low-permeability, disposable gown prevents skin contact and protects personal clothing from contamination. The back-closing design minimizes the risk of frontal contamination.[7] |
| Respiratory Protection | All handling of the solid compound must occur within a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of dust or aerosols.[7] For non-routine events like a large spill, a NIOSH-approved air-purifying respirator with P100 cartridges should be available.[7] |
Operational & Disposal Plan
A procedural, step-by-step approach is essential to minimize exposure risk. This workflow integrates PPE usage with safe handling and disposal practices.
Step 1: Preparation and Engineering Controls
-
Designate Work Area: All work must be conducted in a designated area within a properly functioning chemical fume hood.[7]
-
Verify Airflow: Before beginning, ensure the fume hood sash is at the appropriate height and the airflow monitor indicates safe operating conditions.
-
Assemble Materials: Place all necessary equipment, including a container for solid waste and a spill kit, inside the fume hood before introducing the chemical.
Step 2: Donning PPE
The sequence of putting on PPE is critical to ensure complete and uncontaminated coverage.
Caption: Sequential process for donning PPE.
Step 3: Handling this compound
-
Weighing: Use a dedicated spatula. Tare the balance with the weigh boat inside the fume hood. Handle the compound gently to avoid creating dust.
-
Solution Preparation: Add the solid to the solvent slowly. Keep the container covered as much as possible during additions.
Step 4: Doffing PPE & Decontamination
This process is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.
-
Outer Gloves: Remove the outer pair of gloves first and dispose of them in the designated chemical waste container.
-
Gown & Face Shield: Remove the gown and face shield.
-
Goggles: Remove eye protection.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out as you pull them off.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[5][9]
Step 5: Emergency & Disposal Plan
-
Spill Management:
-
Exposure Response:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] Seek medical attention if irritation persists.[9]
-
Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][9] Seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3][9]
-
-
Waste Disposal: All contaminated materials (gloves, gowns, absorbent material, empty containers) must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.[3] Do not dispose of this material in standard trash or down the drain.[9] Arrange for pickup by a certified waste disposal service.[9]
Caption: Workflow from preparation to disposal.
References
- BenchChem. (n.d.). Personal protective equipment for handling 3-Chlorocathinone hydrochloride.
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
- CymitQuimica. (2024). Safety Data Sheet for 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
- Sigma-Aldrich. (2024). Safety Data Sheet.
-
Chemical Safety Facts. (2023). Personal Protective Equipment and Chemistry. Retrieved from [Link]
- TCI Chemicals. (2025). Safety Data Sheet for 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
- Fisher Scientific. (2009). Safety Data Sheet for 2H-Pyran-2-one.
- Fisher Scientific. (2013). Safety Data Sheet for 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine, 95%.
- Capot Chemical Co., Ltd. (n.d.). MSDS of 7-Fluoro-2-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one.
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. tcichemicals.com [tcichemicals.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
